Product packaging for Lotusine(Cat. No.:CAS No. 6871-67-6)

Lotusine

Cat. No.: B2415102
CAS No.: 6871-67-6
M. Wt: 314.4 g/mol
InChI Key: ZKTMLINFIQCERN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(-)-Lotusine is a natural product found in Nelumbo with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24NO3+ B2415102 Lotusine CAS No. 6871-67-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6871-67-6

Molecular Formula

C19H24NO3+

Molecular Weight

314.4 g/mol

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6-ol

InChI

InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-18(22)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1

InChI Key

ZKTMLINFIQCERN-UHFFFAOYSA-O

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC)O)C

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C

melting_point

213 - 215 °C

physical_description

Solid

solubility

not available

Origin of Product

United States

Foundational & Exploratory

Lotusine's Mechanism of Action in Cardiac Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotusine, a prominent aporphine (B1220529) alkaloid derived from the medicinal plant Nelumbo nucifera (lotus), has garnered significant interest for its potential therapeutic applications in cardiovascular diseases.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cardiac cells, with a focus on its electrophysiological effects and modulation of intracellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the cardiovascular field.

Core Mechanism of Action: A Multi-Target Approach

This compound exerts its effects on cardiac cells through a multi-faceted mechanism, primarily involving the modulation of key enzymes and ion channels, as well as the regulation of critical intracellular signaling cascades. The primary known actions of this compound include the inhibition of phosphodiesterase III (PDE3) and the modulation of cardiac ion channels, which collectively influence cardiac contractility, electrophysiology, and cell survival.

Phosphodiesterase III (PDE3) Inhibition and cAMP Modulation

A key identified mechanism of this compound in cardiac cells is its selective inhibition of phosphodiesterase III (PDE3).[2] PDE3 is an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in cardiomyocytes.[3][4]

Experimental Protocol: Measurement of PDE3 Activity in Cardiac Lysates

A standard method to determine the inhibitory effect of this compound on PDE3 activity involves the following steps:

  • Preparation of Cardiac Lysates: Isolate cardiomyocytes from animal models (e.g., rats, guinea pigs) and prepare cell lysates.

  • PDE Assay: Utilize a commercially available PDE assay kit. The assay typically involves the incubation of cardiac lysates with cAMP as a substrate in the presence and absence of varying concentrations of this compound.

  • Quantification: The amount of AMP produced is quantified, often through a colorimetric or fluorescent method. A decrease in AMP production in the presence of this compound indicates PDE3 inhibition.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) of this compound for PDE3 is determined by plotting the percentage of inhibition against the logarithm of this compound concentration.

Signaling Pathway: this compound-Induced cAMP Elevation

This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibition cAMP cAMP PDE3->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Effectors PKA->Downstream Phosphorylation

Caption: this compound inhibits PDE3, leading to increased intracellular cAMP levels and subsequent activation of PKA.

Quantitative Data: Comparative PDE3 Inhibition

Compound-log IC50 (mol/L)
This compound 3.7
Amrinone4.6
Papaverine4.9
Zaprinast5.0
Data derived from a study on rabbit corpus cavernosum, indicating this compound's relative potency as a PDE inhibitor.[2]

The elevation of intracellular cAMP levels by this compound has significant downstream consequences, including the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various target proteins within the cardiomyocyte, leading to increased contractility (positive inotropy) and an accelerated rate of relaxation (lusitropy).[5][6]

Modulation of Cardiac Ion Channels

While direct experimental data on this compound's effects on specific cardiac ion channels are still emerging, substantial evidence from studies on structurally related aporphine alkaloids from Nelumbo nucifera strongly suggests that this compound possesses multi-ion channel blocking properties.[7][8][9][10] This is a critical aspect of its potential anti-arrhythmic and cardioprotective effects.

Experimental Protocol: Whole-Cell Patch Clamp Analysis of Ion Channel Currents

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on specific ion channels in isolated cardiomyocytes.

  • Cell Isolation: Isolate ventricular myocytes from a suitable animal model.

  • Electrode Preparation: Fabricate glass micropipettes and fill them with an appropriate internal solution.

  • Seal Formation: Form a high-resistance "giga-seal" between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane patch under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the membrane potential at a holding potential and apply specific voltage protocols to elicit and record the currents of interest (e.g., INa, Ito, ICa,L, IKr/hERG).

  • Drug Application: Perfuse the cell with solutions containing varying concentrations of this compound and record the changes in ion channel currents.

  • Data Analysis: Analyze the current-voltage (I-V) relationships, channel kinetics (activation, inactivation, recovery from inactivation), and dose-response curves to determine the IC50 values.

Inferred Effects of this compound on Key Cardiac Ion Channels

Based on studies of the aporphine alkaloid liriodenine, this compound is likely to exhibit the following effects:[7]

  • Sodium Channel (INa) Blockade: Inhibition of the fast sodium current, which is responsible for the rapid upstroke (Phase 0) of the cardiac action potential. This action can slow conduction velocity and may contribute to anti-arrhythmic effects.[11]

  • Transient Outward Potassium Current (Ito) Inhibition: Blockade of Ito, a key current contributing to the early repolarization (Phase 1) of the action potential. Inhibition of this current can lead to a prolongation of the action potential duration (APD).

  • L-type Calcium Channel (ICa,L) Modulation: A potential, albeit lesser, inhibitory effect on the L-type calcium current, which plays a critical role in the plateau phase (Phase 2) of the action potential and excitation-contraction coupling.

Furthermore, studies on other aporphine alkaloids from lotus (B1177795) leaves have demonstrated blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which underlies the rapid delayed rectifier potassium current (IKr).[12] Inhibition of IKr is a primary mechanism for APD prolongation and can have both anti-arrhythmic and pro-arrhythmic implications.

Quantitative Data: IC50 Values of Related Aporphine Alkaloids on Cardiac Ion Channels

AlkaloidIon ChannelIC50 (µM)
LiriodenineINa0.7[7]
Ito2.8[7]
ICa,L2.5[7]
NuciferinehERG2.89[12]
O-nornuciferinehERG7.91[12]
N-nornuciferinehERG9.75[12]

Workflow: Investigating this compound's Electrophysiological Effects

Start Isolated Cardiomyocytes PatchClamp Whole-Cell Patch Clamp Start->PatchClamp VoltageProtocols Specific Voltage Protocols (I-V, kinetics) PatchClamp->VoltageProtocols LotusineApp This compound Application (Dose-Response) VoltageProtocols->LotusineApp DataAcquisition Data Acquisition & Analysis LotusineApp->DataAcquisition Results Determine IC50, Effects on Channel Gating DataAcquisition->Results

Caption: Experimental workflow for characterizing the effects of this compound on cardiac ion channels.

The combined effects of this compound on these various ion channels would likely result in a prolongation of the cardiac action potential duration, a mechanism that can be effective in suppressing certain types of cardiac arrhythmias.

Cardioprotective Signaling Pathways

This compound has demonstrated significant cardioprotective effects, particularly in the context of doxorubicin-induced cardiotoxicity.[13] These effects are mediated through the modulation of intracellular signaling pathways that regulate cell survival and apoptosis.

Anti-Apoptotic Signaling

In H9c2 cardiac myoblasts, this compound pretreatment has been shown to mitigate doxorubicin-induced apoptosis.[13] This is achieved through the downregulation of pro-apoptotic proteins.

Experimental Protocol: Western Blot Analysis of Apoptotic Proteins

  • Cell Culture and Treatment: Culture H9c2 cells and treat with doxorubicin (B1662922) in the presence or absence of this compound.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for Bax, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Quantitative Data: Effect of this compound on Apoptotic Markers

TreatmentBax Expression (relative to control)Caspase-3 Activity (relative to control)
DoxorubicinIncreasedIncreased
Doxorubicin + this compoundDecreased (compared to Doxorubicin)[13]Decreased (compared to Doxorubicin)[13]
Pro-Survival Signaling Pathways (Inferred)

While direct studies on this compound's modulation of specific pro-survival signaling pathways in cardiomyocytes are limited, the known cardioprotective effects of related compounds suggest the likely involvement of the PI3K/Akt and MAPK/ERK pathways.[14][15][16] These pathways are central to promoting cell survival and protecting against ischemic and oxidative stress.

Signaling Pathway: Inferred Pro-Survival Mechanisms of this compound

This compound This compound PI3K PI3K This compound->PI3K Activation (Inferred) MAPK_ERK MAPK/ERK This compound->MAPK_ERK Activation (Inferred) Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival MAPK_ERK->CellSurvival Promotion

Caption: Inferred pro-survival signaling pathways activated by this compound in cardiac cells.

Experimental Protocol: Immunoblotting for Phosphorylated Akt and ERK

To investigate the activation of these pathways, Western blotting for the phosphorylated (active) forms of Akt (p-Akt) and ERK (p-ERK) would be performed on lysates from cardiomyocytes treated with this compound. An increase in the ratio of p-Akt/total Akt and p-ERK/total ERK would indicate the activation of these pro-survival cascades.

Conclusion and Future Directions

This compound presents a promising profile as a multi-target cardiovascular agent. Its established role as a PDE3 inhibitor, coupled with strong evidence for its ability to modulate multiple cardiac ion channels, positions it as a potential candidate for the treatment of heart failure and arrhythmias. Furthermore, its demonstrated anti-apoptotic effects and inferred activation of pro-survival signaling pathways highlight its cardioprotective potential.

Future research should focus on obtaining direct electrophysiological data on the effects of purified this compound on key cardiac ion channels (Nav1.5, Cav1.2, hERG, and Ito) to precisely define its ion channel blocking profile and to generate accurate IC50 values. Additionally, detailed investigations into the direct impact of this compound on the PI3K/Akt and MAPK/ERK signaling pathways in primary cardiomyocytes are warranted to confirm the inferred pro-survival mechanisms. Such studies will be crucial for a complete understanding of this compound's therapeutic potential and for guiding its future development as a novel cardiovascular drug.

References

Natural sources and biosynthesis of Lotusine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Lotusine

Introduction to this compound

This compound is a quaternary benzylisoquinoline alkaloid, a class of plant-derived specialized metabolites known for their structural diversity and significant pharmacological properties.[1] It is primarily found in the sacred lotus, Nelumbo nucifera Gaertn., a perennial aquatic plant with a long history of use in traditional medicine and culinary practices across Asia.[2][3] The chemical structure of this compound and its related compounds are of considerable interest to researchers in natural product chemistry, pharmacology, and drug development due to the broad spectrum of biological activities exhibited by benzylisoquinoline alkaloids.[1][4] This guide provides a comprehensive overview of the natural distribution of this compound within Nelumbo nucifera, its biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and analysis.

Natural Sources and Distribution of this compound

This compound is not uniformly distributed throughout the Nelumbo nucifera plant. Its concentration varies significantly between different organs, with the highest levels typically found in the embryo (plumule) of the seed.[2][4][5] The leaves and flowers also contain a complex mixture of benzylisoquinoline alkaloids, including this compound.[2][5] The specific content of this compound and other alkaloids can also be influenced by the cultivar, geographical location, and developmental stage of the plant.[4]

Data Presentation: Quantitative Distribution of this compound

The following table summarizes the reported concentrations of this compound in various parts of the Nelumbo nucifera plant. This data is crucial for selecting the optimal plant material for extraction and isolation studies.

Plant PartSpecies/CultivarGeographical OriginThis compound Content (% of Dry Weight)Reference
LeafNelumbo nuciferaJiande, Zhejiang0.406%[4]
Embryo (Plumule)Nelumbo nuciferaNot SpecifiedMajor Alkaloid Component[2][4][6][7]
FlowerNelumbo nuciferaNot SpecifiedPresent[5]
SeedNelumbo nuciferaNot SpecifiedPresent[5][6]

Biosynthesis of this compound

The biosynthesis of this compound is part of the broader benzylisoquinoline alkaloid (BIA) pathway, which is a well-studied metabolic route in several plant species. The pathway begins with the amino acid L-tyrosine.[4][8]

The initial steps involve the conversion of L-tyrosine into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).[1][8] A crucial enantioselective Pictet-Spengler condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), forms the central intermediate (S)-norcoclaurine, which is the foundational scaffold for virtually all BIAs.[1][4]

From (S)-norcoclaurine, a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, create a diverse array of BIA structures.[1] For this compound, the proposed pathway involves the methylation of norcoclaurine to form coclaurine, followed by N-methylation to yield N-methylcoclaurine.[8] this compound is believed to be derived from this N-methylcoclaurine intermediate.[1]

Mandatory Visualization: Biosynthesis Pathway of this compound

This compound Biosynthesis Pathway Biosynthesis Pathway of this compound cluster_precursors Primary Precursors cluster_intermediates_1 Intermediate Precursors cluster_core_scaffold Core BIA Scaffold Formation cluster_modifications Key Modifications Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->HPAA Multiple Steps Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Norcoclaurine Synthase (NCS) HPAA->Norcoclaurine Norcoclaurine Synthase (NCS) Coclaurine Coclaurine Norcoclaurine->Coclaurine 6-O-methyltransferase (6OMT) N_Methylcoclaurine N-Methylcoclaurine Coclaurine->N_Methylcoclaurine Coclaurine N-methyl- transferase (CNMT) This compound This compound N_Methylcoclaurine->this compound Proposed Steps

Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and analysis of this compound from Nelumbo nucifera plant material, primarily focusing on the leaves and plumules which are rich sources.

Extraction of Total Alkaloids

This protocol describes a standard solvent-based extraction method, which is widely applicable for isolating alkaloids from plant tissues.[7][9][10] The principle relies on the differential solubility of alkaloids in their free base and salt forms.[11]

Materials and Reagents:

  • Dried and powdered plant material (Nelumbo nucifera leaves or plumules)

  • Methanol (B129727) or Ethanol (95%)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 2% solution

  • Ammonia (B1221849) solution (NH₄OH), 25%

  • Chloroform (B151607) or Dichloromethane

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Distilled water

  • Beakers, separating funnel, rotary evaporator, filter paper

Methodology:

  • Maceration: Weigh 100 g of dried, powdered plant material and place it in a large beaker. Add 1 L of 95% methanol acidified with 2% HCl. Stir the mixture for 24 hours at room temperature.

  • Filtration: Filter the mixture through filter paper to separate the extract from the plant residue. Wash the residue with an additional 200 mL of acidified methanol to ensure maximum recovery. Combine the filtrates.

  • Solvent Evaporation: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C until the methanol is completely removed, yielding a concentrated aqueous extract.

  • Acid-Base Partitioning (Liquid-Liquid Extraction):

    • Transfer the aqueous extract to a separating funnel.

    • Add 200 mL of chloroform and shake vigorously to remove non-alkaloidal lipophilic compounds. Allow the layers to separate and discard the lower chloroform layer. Repeat this washing step twice.

    • Adjust the pH of the remaining aqueous layer to 9-10 by slowly adding 25% ammonia solution. This converts the alkaloid salts into their free base form.

    • Extract the basified aqueous solution with 200 mL of chloroform. Shake vigorously and allow the layers to separate. Collect the lower chloroform layer containing the free base alkaloids.

    • Repeat the extraction of the aqueous layer with fresh chloroform two more times to maximize the yield of alkaloids.

  • Drying and Concentration: Combine all the chloroform extracts. Dry the extract by adding anhydrous sodium sulfate and then filter. Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

Purification of this compound by Flash Chromatography

Flash chromatography is a rapid and efficient method for purifying specific compounds from a crude extract.[12]

Materials and Reagents:

  • Crude alkaloid extract

  • Silica (B1680970) gel (230-400 mesh) for column chromatography

  • Solvents for mobile phase (e.g., a gradient of hexane, ethyl acetate (B1210297), and methanol)

  • Triethylamine (TEA) (optional, to reduce tailing of basic compounds)

  • Flash chromatography system (column, pump, fraction collector)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Dragendorff's reagent for visualization

Methodology:

  • Sample Preparation: Dissolve a known amount of the crude alkaloid extract in a minimal volume of the initial mobile phase solvent.

  • Column Packing: Pack a suitable size flash chromatography column with silica gel slurried in the initial mobile phase (e.g., hexane/ethyl acetate).

  • Loading: Carefully load the dissolved sample onto the top of the packed column.

  • Elution: Begin the elution process with the mobile phase. A gradient elution is typically used, starting with a non-polar solvent system and gradually increasing the polarity. For example, start with 100% ethyl acetate and gradually introduce methanol. A small amount of TEA (e.g., 0.1%) can be added to the mobile phase to improve the peak shape of alkaloids.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis by TLC: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in an appropriate solvent system and visualize the spots using UV light and/or by spraying with Dragendorff's reagent (alkaloids typically appear as orange-brown spots).

  • Pooling and Concentration: Combine the fractions that contain the pure compound of interest (this compound). Evaporate the solvent under reduced pressure to obtain the purified this compound.

Analysis and Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the definitive identification and quantification of alkaloids.[5][13][14]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: Tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Methodology:

  • Standard Preparation: Prepare a stock solution of purified this compound standard at a known concentration (e.g., 1 mg/mL) in methanol. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the purified sample or crude extract in the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the standards and samples into the HPLC system.

  • Data Acquisition: Develop a gradient elution method to separate the alkaloids. For example, a linear gradient from 10% B to 90% B over 20 minutes. Set the mass spectrometer to monitor specific precursor-to-product ion transitions for this compound in MRM mode.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization: Experimental Workflow

Experimental Workflow for this compound Isolation General Workflow for this compound Isolation and Analysis PlantMaterial 1. Plant Material (Nelumbo nucifera plumules/leaves) Drying 2. Drying and Grinding PlantMaterial->Drying Extraction 3. Acidified Solvent Extraction Drying->Extraction Filtration 4. Filtration & Concentration Extraction->Filtration Partitioning 5. Acid-Base Partitioning Filtration->Partitioning CrudeExtract 6. Crude Alkaloid Extract Partitioning->CrudeExtract Purification 7. Flash Chromatography CrudeExtract->Purification Fractions 8. Fraction Collection & TLC Analysis Purification->Fractions Purethis compound 9. Purified this compound Fractions->Purethis compound Analysis 10. HPLC-MS/MS Analysis (Identification & Quantification) Purethis compound->Analysis FinalData 11. Final Data Analysis->FinalData

Caption: Workflow for the extraction, purification, and analysis of this compound.

References

The Alkaloid Lotusine: A Technical Guide to Its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotusine, a benzylisoquinoline alkaloid primarily found in the embryo of the lotus (B1177795) (Nelumbo nucifera), has emerged as a compound of significant interest in pharmacological research.[1] With a rich history in traditional medicine, modern scientific investigation is progressively unveiling its therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanisms of action, summarizing quantitative data, and providing insights into the experimental protocols used to elucidate its effects.

Pharmacological Activities

This compound exhibits a range of pharmacological activities, primarily attributed to its interaction with key cellular signaling pathways. The principal activities investigated to date include anti-cancer, neuroprotective, anti-inflammatory, and cardioprotective effects.

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer effects, particularly in non-small cell lung cancer (NSCLC).[2][3] Studies have shown that it can inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest.[2][3]

Mechanism of Action: The anti-cancer activity of this compound is significantly mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR)-Akt-ERK signaling pathway.[2][3] By reducing the phosphorylation of EGFR, Akt, and ERK, this compound effectively curtails the signaling cascade that promotes tumor cell growth and survival.[2][3] Furthermore, this compound modulates the expression of apoptosis-related proteins, increasing the levels of pro-apoptotic Bax and cleaved caspase-3, while decreasing the anti-apoptotic protein Bcl-2.[2][3]

Signaling Pathway: this compound Inhibition of EGFR-Akt-ERK

EGFR_Akt_ERK_Inhibition cluster_membrane cluster_cytoplasm EGFR EGFR p_EGFR p-EGFR EGFR->p_EGFR Autophosphorylation Akt Akt p_EGFR->Akt Activates ERK ERK p_EGFR->ERK Activates p_Akt p-Akt Akt->p_Akt Phosphorylation Proliferation Cell Proliferation & Survival p_Akt->Proliferation p_ERK p-ERK ERK->p_ERK Phosphorylation p_ERK->Proliferation This compound This compound This compound->p_EGFR Inhibits EGF EGF EGF->EGFR Dopamine_D1_Modulation This compound This compound DRD1 Dopamine D1 Receptor (DRD1) This compound->DRD1 Activates AC Adenylyl Cyclase DRD1->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA GluA1 p-GluA1 PKA->GluA1 Phosphorylates Synaptic_Transmission Enhanced Excitatory Synaptic Transmission GluA1->Synaptic_Transmission MMP1_Inhibition cluster_mapk MAPK Pathways cluster_akt Akt Pathway sUV sUV Radiation Cell_Surface_Receptors Cell Surface Receptors sUV->Cell_Surface_Receptors MEK1_2 MEK1/2 Cell_Surface_Receptors->MEK1_2 MKK3_6 MKK3/6 Cell_Surface_Receptors->MKK3_6 Akt Akt Cell_Surface_Receptors->Akt ERK1_2 ERK1/2 MEK1_2->ERK1_2 p90RSK p90RSK ERK1_2->p90RSK AP1 AP-1 p90RSK->AP1 p38 p38 MKK3_6->p38 p38->AP1 p70S6K p70S6K Akt->p70S6K NFkB NF-κB p70S6K->NFkB MMP1 MMP-1 Expression AP1->MMP1 NFkB->MMP1 This compound This compound This compound->MEK1_2 This compound->MKK3_6 This compound->Akt Experimental_Workflow cluster_assays In Vitro Assays Start Start: Hypothesis on this compound's Activity Cell_Culture Cell Culture (e.g., HCC827, HaCaT, H9c2) Start->Cell_Culture Lotusine_Treatment This compound Treatment (Dose- and Time-response) Cell_Culture->Lotusine_Treatment Viability_Assay Cell Viability Assay (MTT Assay) Lotusine_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Lotusine_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Protein Expression/Phosphorylation) Lotusine_Treatment->Western_Blot qPCR qPCR Analysis (Gene Expression) Lotusine_Treatment->qPCR Animal_Model Animal Model Studies (e.g., Xenograft, Disease Models) Lotusine_Treatment->Animal_Model Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Animal_Model->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

References

In-vitro Biological Activity of Lotusine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotusine, a prominent alkaloid isolated from the embryo of Nelumbo nucifera (the sacred lotus), has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the in-vitro biological activities of this compound, with a primary focus on its anticancer, anti-photoaging, and potential anti-inflammatory and antioxidant properties. This document synthesizes available quantitative data, details the experimental protocols for key biological assays, and visualizes the molecular pathways and experimental workflows. While research on pure this compound is ongoing, this guide consolidates the current understanding of its biological potential, offering a valuable resource for researchers in drug discovery and development.

Anticancer Activity

This compound has demonstrated notable anticancer effects, particularly in non-small cell lung cancer (NSCLC). The primary mechanism of action involves the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Inhibition of Cancer Cell Proliferation

Studies have shown that this compound can significantly inhibit the proliferation of cancer cells in a dose- and time-dependent manner. This effect is particularly pronounced in EGFR-mutant NSCLC cells.[1]

Table 1: Proliferative Inhibition of Cancer Cells by this compound and Related Compounds

Compound/ExtractCell LineAssayIC50 ValueReference
This compoundHCC827 (EGFR mutant NSCLC)MTT AssayData not explicitly quantified in the provided abstract, but significant inhibition was reported.[1]
This compoundA549 (non-EGFR mutant NSCLC)MTT AssayLess significant inhibition compared to HCC827.[1]

Note: Specific IC50 values for pure this compound against a broad range of cancer cell lines are not widely available in the reviewed literature. The data presented often pertains to extracts or other alkaloids from Nelumbo nucifera.

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells. Mechanistic studies in HCC827 cells revealed an increase in the expression of pro-apoptotic markers such as Bax and cleaved caspase-3, alongside a decrease in the anti-apoptotic protein Bcl-2.[1]

Cell Cycle Arrest

Treatment with this compound has been observed to cause cell cycle arrest at the G0/G1 phase in HCC827 cells, thereby preventing cancer cells from progressing through the cell cycle and dividing.[1]

Molecular Mechanism: EGFR-Akt-ERK Signaling Pathway

The anticancer effects of this compound in EGFR-mutant NSCLC are primarily mediated through the suppression of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This compound treatment leads to a reduction in the phosphorylation of EGFR, which in turn inhibits the downstream activation of the key signaling proteins Akt and ERK.[1][2]

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR p_EGFR p-EGFR EGFR->p_EGFR Phosphorylation Akt Akt p_EGFR->Akt Activates ERK ERK p_EGFR->ERK Activates p_Akt p-Akt Akt->p_Akt Survival Cell Survival p_Akt->Survival p_ERK p-ERK ERK->p_ERK Proliferation Cell Proliferation p_ERK->Proliferation This compound This compound This compound->p_EGFR Inhibits

Figure 1: this compound's inhibition of the EGFR signaling pathway.

Anti-Photoaging Activity

This compound has demonstrated protective effects against skin photoaging induced by solar ultraviolet (sUV) radiation. Its mechanism involves the inhibition of matrix metalloproteinase-1 (MMP-1), a key enzyme responsible for collagen degradation in the skin.

Inhibition of MMP-1 Expression

In human keratinocytes (HaCaT cells), this compound has been shown to inhibit sUV-induced MMP-1 expression at non-cytotoxic concentrations.[3]

Modulation of Signaling Pathways in Keratinocytes

This compound's inhibitory effect on MMP-1 expression is mediated through the regulation of multiple signaling pathways activated by sUV radiation. It has been found to:

  • Suppress the transcriptional activity of activator protein-1 (AP-1) and nuclear factor kappa B (NF-κB).[3]

  • Inhibit the phosphorylation of the MEK1/2-ERK1/2-p90RSK, MKK3/6-p38, and Akt-p70S6K pathways.[3]

MMP1_Pathway cluster_pathways Signaling Cascades sUV sUV Radiation MEK_ERK MEK/ERK sUV->MEK_ERK MKK_p38 MKK/p38 sUV->MKK_p38 Akt_p70S6K Akt/p70S6K sUV->Akt_p70S6K AP1 AP-1 MEK_ERK->AP1 MKK_p38->AP1 NFkB NF-κB Akt_p70S6K->NFkB MMP1 MMP-1 Expression AP1->MMP1 NFkB->MMP1 This compound This compound This compound->MEK_ERK Inhibits This compound->MKK_p38 Inhibits This compound->Akt_p70S6K Inhibits

Figure 2: this compound's modulation of sUV-induced signaling pathways.

Anti-inflammatory and Antioxidant Activities

While specific quantitative data for pure this compound is limited, extracts from Nelumbo nucifera and related alkaloids have demonstrated both anti-inflammatory and antioxidant properties.

Table 2: Anti-inflammatory and Antioxidant Activities of Lotus-Related Compounds/Extracts

Compound/ExtractActivityAssayIC50 ValueReference
N-methylcoclaurineAnti-inflammatoryNO Production Inhibition (LPS-induced RAW 246.7 cells)6 µM[4]
RoemerineAnti-inflammatoryNO Production Inhibition (LPS-induced RAW 246.7 cells)21 µM[4]
LysicamineAnti-inflammatoryNO Production Inhibition (LPS-induced RAW 246.7 cells)25 µM[4]
Hydroalcoholic extract of N. nucifera seedsAntioxidantDPPH Radical Scavenging6.12 ± 0.41 µg/ml[5]
Ethyl acetate (B1210297) fraction of lotus (B1177795) leavesAntioxidantDPPH Radical Scavenging4.46 µg/mL[6]

Antimicrobial and Antiviral Activities

Research into the antimicrobial and antiviral activities of pure this compound is still in its early stages. However, various extracts of Nelumbo nucifera have shown activity against a range of pathogens.

Table 3: Antimicrobial Activity of Nelumbo nucifera Extracts

ExtractOrganismAssayMIC (Minimum Inhibitory Concentration)Reference
Ethanol (B145695) extract of lotus leaves (Fraction 3)E. coli, S. typhimurium, S. aureus, B. subtilisMacrodilution broth0.0313 - 0.125 g/mL[7]
Methanolic extract of N. nuciferaPseudomonas aeruginosaNot specifiedNot specified, but showed the highest inhibition zone.[8]

Note: The available data primarily focuses on crude extracts, and further studies are required to determine the specific contribution of this compound to these activities.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in-vitro assays used to evaluate the biological activities of this compound.

Experimental_Workflow cluster_assays In-vitro Assays start Start with Cultured Cells treatment Treat with this compound (various concentrations) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle protein Protein Expression (Western Blot) treatment->protein data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein->data_analysis results Determine IC50, Apoptotic Rate, Cell Cycle Distribution, Protein Levels data_analysis->results

Figure 3: General experimental workflow for in-vitro analysis.
Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses the fluorescent dye Propidium Iodide (PI) to stain the cellular DNA. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. For studying signaling pathways, antibodies that recognize phosphorylated (activated) forms of proteins are often used.

Protocol:

  • Protein Extraction: After treatment with this compound, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-EGFR, anti-p-Akt, anti-p-ERK).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different treatment groups.

Conclusion

This compound exhibits a range of promising in-vitro biological activities, most notably its anticancer effects against non-small cell lung cancer through the inhibition of the EGFR-Akt-ERK signaling pathway. Furthermore, its ability to inhibit MMP-1 expression highlights its potential as an anti-photoaging agent. While preliminary data suggests anti-inflammatory, antioxidant, and antimicrobial properties, these areas require further investigation with pure this compound to establish definitive activity and mechanisms. The detailed protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this natural alkaloid. As research progresses, a more complete understanding of this compound's biological profile will undoubtedly emerge, paving the way for its potential development as a novel therapeutic agent.

References

The Toxicology and Safety Profile of Lotusine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotusine, a prominent benzylisoquinoline alkaloid derived from the lotus (B1177795) plant (Nelumbo nucifera), has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicology and safety profile of this compound. While extensive research on the crude extracts of Nelumbo nucifera suggests a generally favorable safety profile, specific toxicological data for isolated this compound remains limited. This document synthesizes the available preclinical data, including in vitro cytotoxicity and protective effects, and contextualizes it with the broader toxicological findings for lotus extracts. The guide also outlines standard experimental protocols relevant to the toxicological assessment of alkaloids like this compound and visualizes key cellular pathways and experimental workflows. A notable gap in the literature is the absence of comprehensive in vivo studies, including acute, subchronic, and chronic toxicity, as well as dedicated genotoxicity, carcinogenicity, and reproductive toxicity assessments for purified this compound. This underscores the necessity for further rigorous investigation to fully characterize its safety profile for potential drug development.

Introduction

This compound is a bioactive alkaloid found in various parts of the lotus plant, particularly in the plumule. Traditional medicine has long utilized lotus preparations for a variety of ailments, and modern research is beginning to explore the pharmacological activities of its constituent compounds. As interest in this compound as a potential therapeutic agent grows, a thorough understanding of its safety and toxicological properties is paramount for any future clinical development. This guide aims to provide a detailed summary and analysis of the existing, albeit limited, toxicological data on this compound and to offer a framework for its further safety evaluation.

General Toxicology of Nelumbo nucifera Extracts

While specific data on this compound is scarce, studies on various extracts of Nelumbo nucifera provide a general understanding of the safety of its constituent alkaloids.

Acute and Subchronic Toxicity

Acute toxicity studies on lotus extracts in animal models indicate a low level of toxicity. For instance, an ethanolic extract of lotus seeds showed no signs of toxicity or mortality in mice at doses up to 5000 mg/kg[[“]]. Similarly, the oral lethal dose (LD50) of a Nelumbo nucifera stamens extract in rats was determined to be in excess of 5000 mg/kg[2].

Subchronic toxicity studies have also been conducted. A 90-day study on the stamen extract in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 200 mg/kg/day[2]. In another 13-week study, a fruit extract administered to rats caused no mortality or systemic toxicity, with only minor liver and kidney tissue changes observed at the highest dose of 200 mg/kg[[“]].

Table 1: Summary of Acute and Subchronic Toxicity Data for Nelumbo nucifera Extracts

Extract TypeAnimal ModelRoute of AdministrationKey FindingsReference
Seed Ethanol ExtractMiceOralNo toxicity or mortality up to 5000 mg/kg[[“]]
Stamen ExtractRatsOralLD50 > 5000 mg/kg[2]
Stamen ExtractRatsOral (90 days)NOAEL = 200 mg/kg/day[2]
Fruit ExtractRatsOral (13 weeks)Minor liver and kidney changes at 200 mg/kg[[“]]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Data on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound is not available in the public domain. However, studies on Nelumbo nucifera extracts provide some initial insights. Methanolic extracts of the plumule and blossom were found to be non-mutagenic in the Ames test with Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation[3]. No relevant carcinogenicity studies on Nelumbo nucifera-derived ingredients have been identified[3][4]. Information regarding reproductive and developmental toxicity is also lacking.

In Vitro Toxicology and Protective Effects of this compound

The majority of the safety-related research on this compound has been conducted in vitro, primarily focusing on its protective effects against drug-induced cytotoxicity.

Cytotoxicity

Direct cytotoxicity data for this compound is limited. However, one study investigating its protective effects noted that this compound hydroxide (B78521) was used at a concentration of 50 µM without inducing significant cell death in H9c2 cardiomyocytes[5]. Further research is required to determine the cytotoxic potential of this compound across a range of cell lines and concentrations.

Cardioprotective Effects against Doxorubicin-Induced Toxicity

Several studies have highlighted the potential of this compound to mitigate the cardiotoxic effects of the chemotherapy drug doxorubicin (B1662922). In embryonically derived rat H9c2 cardiomyocytes, pretreatment with this compound was shown to prevent doxorubicin-induced morphological abnormalities such as cell shrinkage and blebbing[6].

The protective mechanism involves the attenuation of oxidative stress and apoptosis. This compound pretreatment has been observed to decrease the generation of reactive oxygen species (ROS) and reduce lipid peroxidation[6]. Furthermore, it mitigates apoptosis by downregulating the expression of the pro-apoptotic gene Bax and the executioner caspase-3[6].

Table 2: In Vitro Cardioprotective Effects of this compound (50 µM) in Doxorubicin-Treated H9c2 Cells

ParameterEffect of Doxorubicin (1 µM)Effect of this compound + DoxorubicinReference
Cell Viability (MTT Assay)Decreased110.36 ± 1.35% of control[5]
Cell Viability (SRB Assay)Decreased118.53 ± 9.05% of control[5]
Reactive Oxygen Species (ROS) GenerationIncreasedDecreased[5]
Caspase-3 ActivityIncreasedDecreased[5]
Bax Gene ExpressionUpregulatedDownregulated[5]
Bcl-2 Gene ExpressionDownregulatedUpregulated[5]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the toxicological assessment of compounds like this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[7][8][9][10]

Doxorubicin-Induced Cardiotoxicity Model in H9c2 Cells

This in vitro model is used to screen for cardioprotective agents.

Protocol:

  • Cell Culture: Culture H9c2 rat cardiomyocyte cells in DMEM supplemented with 10% FBS and antibiotics.

  • Pretreatment: Treat the cells with this compound at various concentrations for a specified period (e.g., 24 hours).

  • Doxorubicin Exposure: Induce cardiotoxicity by exposing the cells to doxorubicin (e.g., 1-2 µM) for a further 24-48 hours.

  • Endpoint Analysis: Assess various parameters such as cell viability (MTT assay), apoptosis (caspase activity assays, Bax/Bcl-2 expression), and oxidative stress (ROS measurement).[11][12]

Zebrafish Embryo Developmental Toxicity Assay

The zebrafish embryo model is increasingly used as an alternative to mammalian models for developmental toxicity screening.

Protocol:

  • Embryo Collection: Collect freshly fertilized zebrafish embryos.

  • Exposure: Place embryos in a multi-well plate and expose them to a range of this compound concentrations.

  • Incubation: Incubate the embryos at 28.5°C for a period of up to 96-120 hours post-fertilization (hpf).

  • Morphological Assessment: Observe the embryos at specific time points for developmental endpoints such as mortality, hatching rate, heart rate, and morphological abnormalities (e.g., edema, tail curvature, yolk sac malformation).[13][14][15]

Visualizations

Signaling Pathway of Doxorubicin-Induced Cardiotoxicity and the Protective Role of this compound

G Doxorubicin-Induced Cardiotoxicity Pathway and this compound Intervention Doxorubicin Doxorubicin ROS Increased ROS Doxorubicin->ROS Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Bax Bax (Pro-apoptotic) Mitochondrial_Damage->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrial_Damage->Bcl2 Downregulation Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->ROS Inhibits This compound->Bax Downregulates This compound->Bcl2 Upregulates

Caption: Proposed mechanism of this compound's cardioprotective effect.

Experimental Workflow for In Vitro Toxicity Assessment

G Workflow for In Vitro Toxicity Assessment of this compound start Start cell_culture Cell Line Culture (e.g., H9c2, HepG2) start->cell_culture treatment Treatment with This compound (Dose-Response) cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay ros_assay ROS Production Assay treatment->ros_assay apoptosis_assay Apoptosis Assays (e.g., Caspase, Annexin V) treatment->apoptosis_assay data_analysis Data Analysis mtt_assay->data_analysis ros_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: A typical workflow for evaluating the in vitro toxicity of a compound.

Discussion and Future Directions

The available evidence suggests that Nelumbo nucifera extracts are generally well-tolerated in preclinical models. In vitro studies on this compound indicate a potential protective role against cellular damage induced by known toxins, particularly in cardiomyocytes. The mechanism of this protection appears to be linked to its antioxidant and anti-apoptotic properties.

However, a significant knowledge gap exists regarding the intrinsic toxicology of purified this compound. The absence of in vivo data, including acute and chronic toxicity studies, makes it challenging to establish a definitive safety profile. To advance the development of this compound as a potential therapeutic agent, the following studies are essential:

  • Acute Oral Toxicity: Determination of the LD50 in a rodent model.

  • Subchronic and Chronic Toxicity: Repeated dose studies (e.g., 28-day and 90-day) in rodents to identify target organs of toxicity and establish a NOAEL.

  • Genotoxicity: A battery of tests including the Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus test.

  • Reproductive and Developmental Toxicity: Studies to assess the effects on fertility, embryonic development, and teratogenicity.

  • Safety Pharmacology: Evaluation of the effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

  • Pharmacokinetics: Studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion

References

Lotusine: A Comprehensive Technical Review of its Discovery, Chemistry, and Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Lotusine, a benzylisoquinoline alkaloid first identified in the 1960s, is a key bioactive compound found in the sacred lotus (B1177795) (Nelumbo nucifera).[1] This technical guide provides an in-depth review of the discovery, historical research, chemical properties, and pharmacological activities of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document summarizes the available quantitative data, details experimental methodologies for its study, and visualizes key biological pathways and experimental workflows. While significant research has been conducted on this compound and other alkaloids from Nelumbo nucifera, this review also highlights areas where further quantitative and mechanistic studies are needed to fully elucidate its therapeutic potential.

Introduction

Nelumbo nucifera, commonly known as the sacred lotus, has a long history of use in traditional medicine, particularly in Asia.[2] Various parts of the plant are known to contain a rich array of bioactive compounds, with the embryo (plumule) being a primary source of benzylisoquinoline alkaloids.[2] Among these, this compound has emerged as a compound of significant scientific interest due to its diverse pharmacological activities. This whitepaper aims to consolidate the current knowledge on this compound, providing a technical foundation for ongoing and future research.

Discovery and Historical Research

The discovery of this compound dates back to the 1960s, marking a significant milestone in the phytochemical exploration of Nelumbo nucifera.[1] Initial research focused on the isolation and structural elucidation of various alkaloids from the lotus plant. This compound was identified as a member of the benzylisoquinoline class of alkaloids.[3]

Subsequent research has progressed from basic characterization to the investigation of its biological effects. Early studies hinted at its potential therapeutic properties, including antihypertensive and antibacterial activities.[4] More recent research has delved into its cellular and molecular mechanisms of action, particularly focusing on its cardioprotective, anti-inflammatory, and antioxidant properties.[5] While a detailed, linear timeline of every research milestone is not extensively documented in a single source, the progression of research indicates a growing interest in this compound's potential as a lead compound for drug development.

Historical Research Progression:

This compound Research History 1960s Discovery and Isolation from Nelumbo nucifera 1970s-1980s Structural Elucidation and Chemical Characterization 1960s->1970s-1980s Elucidation 1990s-2000s Initial Pharmacological Screening (Antihypertensive, Antibacterial) 1970s-1980s->1990s-2000s Biological Investigation 2010s-Present In-depth Mechanistic Studies (Cardioprotective, Anti-inflammatory, Antioxidant, Neuroprotective) 1990s-2000s->2010s-Present Mechanistic Focus

A simplified timeline of the historical progression of this compound research.

Chemical and Physical Properties

This compound is a quaternary ammonium (B1175870) alkaloid with a defined chemical structure. Its systematic IUPAC name is (1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6-ol.[4] The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₉H₂₄NO₃⁺[4]
Molecular Weight 314.4 g/mol [4]
CAS Number 6871-67-6[4]
Appearance White crystal[1]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. Poorly soluble in water.[1][6]
UV max 230 nm[5]

Biosynthesis

The biosynthesis of this compound, like other benzylisoquinoline alkaloids, originates from the amino acid L-tyrosine.[7] The pathway involves a series of enzymatic reactions, including hydroxylation, decarboxylation, and condensation steps. A key intermediate in the biosynthesis of many benzylisoquinoline alkaloids is (S)-norcoclaurine, which is formed by the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde.[7] From this central precursor, a variety of structural modifications, such as O-methylation, N-methylation, and oxidative coupling, lead to the diverse range of alkaloids found in Nelumbo nucifera, including this compound.[7]

This compound Biosynthesis Pathway cluster_0 Core Pathway cluster_1 Key Intermediate Formation cluster_2 Diversification L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde L-Tyrosine->4-Hydroxyphenylacetaldehyde Multiple Steps Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine 4-Hydroxyphenylacetaldehyde->Norcoclaurine N-Methylcoclaurine N-Methylcoclaurine Norcoclaurine->N-Methylcoclaurine Methylation This compound This compound N-Methylcoclaurine->this compound Further Modifications Other Alkaloids (Neferine, etc.) Other Alkaloids (Neferine, etc.) N-Methylcoclaurine->Other Alkaloids (Neferine, etc.) Branching Pathways

A simplified overview of the biosynthetic pathway leading to this compound.

Experimental Protocols

Extraction and Isolation of this compound

The extraction of this compound from Nelumbo nucifera, primarily from the seed plumules, generally involves solvent extraction followed by chromatographic purification.

General Protocol:

  • Sample Preparation: Dried and powdered lotus plumules are used as the starting material.

  • Solvent Extraction: The powdered material is typically extracted with an organic solvent such as methanol (B129727) or ethanol.[6] This can be performed using methods like maceration, soxhlet extraction, or ultrasonication to enhance efficiency.

  • Acid-Base Partitioning: The crude extract is then subjected to acid-base partitioning to separate the alkaloids from other components. The extract is dissolved in an acidic aqueous solution, which protonates the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar solvent to remove neutral and acidic impurities. The pH of the aqueous layer is subsequently raised with a base to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent like chloroform or dichloromethane.[6]

  • Chromatographic Purification: The resulting alkaloid-rich fraction is further purified using chromatographic techniques. Column chromatography over silica (B1680970) gel or alumina (B75360) is a common initial step. Further purification to obtain pure this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the standard method for the quantification of this compound in plant extracts and biological samples.

General HPLC Method:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution system consisting of an aqueous phase (e.g., water with a small amount of acid like formic acid or a buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Detection: UV detection is often set at the wavelength of maximum absorbance for this compound (around 230 nm).[5] For higher sensitivity and specificity, HPLC coupled with Mass Spectrometry (LC-MS) can be used.

  • Quantification: A calibration curve is generated using a certified reference standard of this compound to determine the concentration in the samples.

Pharmacological Assays

Cardioprotective Activity Assay (In Vitro):

  • Cell Culture: H9c2 rat cardiomyoblasts are a commonly used cell line for in vitro cardiotoxicity and cardioprotection studies.

  • Induction of Injury: Cardiotoxicity can be induced by treating the cells with agents like doxorubicin.

  • This compound Treatment: Cells are pre-treated with varying concentrations of this compound before the addition of the toxic agent.

  • Assessment of Cardioprotection: The protective effect of this compound is evaluated by measuring various parameters, including:

    • Cell Viability: Using assays such as the MTT assay.

    • Oxidative Stress Markers: Measuring levels of reactive oxygen species (ROS) and lipid peroxidation.

    • Apoptosis: Assessing the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and caspase activity.

Anti-inflammatory Activity Assay (In Vitro):

  • Cell Culture: Macrophage cell lines such as RAW 264.7 are typically used.

  • Induction of Inflammation: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

  • This compound Treatment: Cells are treated with different concentrations of this compound.

  • Assessment of Anti-inflammatory Effects: The effects of this compound are determined by measuring:

    • Nitric Oxide (NO) Production: Using the Griess assay.

    • Pro-inflammatory Cytokine Levels: Measuring the levels of cytokines like TNF-α, IL-6, and IL-1β using ELISA.

    • Expression of Inflammatory Enzymes: Assessing the expression of iNOS and COX-2 by Western blotting or qPCR.

Pharmacological Activities and Mechanism of Action

This compound exhibits a range of pharmacological activities, with its cardioprotective, anti-inflammatory, and antioxidant effects being the most studied.

Cardioprotective Effects

This compound has demonstrated significant potential in protecting cardiac cells from injury. It has been shown to mitigate doxorubicin-induced cardiotoxicity by reducing oxidative stress and inhibiting apoptosis.[5] The proposed mechanism involves the activation of the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory properties of this compound are attributed to its ability to suppress key inflammatory signaling pathways, including the JNK/NF-κB pathway. This leads to a reduction in the production of pro-inflammatory mediators. Its antioxidant effects are linked to its ability to scavenge free radicals and enhance the endogenous antioxidant defense systems.

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with several key cellular signaling pathways.

This compound Signaling Pathways cluster_0 Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Responses Oxidative Stress Oxidative Stress MAPK_PI3K MAPK/PI3K/Akt Pathway Oxidative Stress->MAPK_PI3K Nrf2_ARE Nrf2/ARE Pathway Oxidative Stress->Nrf2_ARE Inflammatory Signals (e.g., LPS) Inflammatory Signals (e.g., LPS) JNK_NFkB JNK/NF-κB Pathway Inflammatory Signals (e.g., LPS)->JNK_NFkB Inflammation Inflammation JNK_NFkB->Inflammation Apoptosis Apoptosis MAPK_PI3K->Apoptosis Antioxidant Gene Expression Antioxidant Gene Expression Nrf2_ARE->Antioxidant Gene Expression This compound This compound This compound->JNK_NFkB This compound->MAPK_PI3K This compound->Nrf2_ARE

Key signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound, a benzylisoquinoline alkaloid from Nelumbo nucifera, has demonstrated a promising profile of pharmacological activities, particularly in the areas of cardioprotection, anti-inflammation, and antioxidation. This whitepaper has provided a comprehensive overview of the current state of knowledge regarding its discovery, chemistry, and biological effects.

However, to fully realize the therapeutic potential of this compound, further research is warranted. Key areas for future investigation include:

  • Quantitative Pharmacological Studies: There is a need for more studies reporting specific IC50 and EC50 values for this compound in various biological assays to better understand its potency.

  • In Vivo Efficacy and Pharmacokinetics: While in vitro studies are promising, more extensive in vivo studies are required to establish the efficacy, safety, and pharmacokinetic profile of this compound.

  • Mechanism of Action: Further elucidation of the molecular targets and signaling pathways modulated by this compound will provide a more complete understanding of its mechanism of action.

  • Clinical Trials: Should preclinical studies continue to yield positive results, well-designed clinical trials will be necessary to evaluate the therapeutic potential of this compound in human diseases.

References

Understanding the stereochemistry of Lotusine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of Lotusine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a quaternary benzylisoquinoline alkaloid isolated from the embryo of the sacred lotus, Nelumbo nucifera. As with many natural products, the biological activity of this compound is intrinsically linked to its three-dimensional structure. The precise spatial arrangement of its atoms, or stereochemistry, is a critical determinant of its pharmacological properties, including its antihypertensive and antibacterial activities. This guide provides a comprehensive technical overview of the stereochemistry of this compound, detailing its absolute configuration, the quantitative data defining it, and the experimental methodologies used for its determination.

Absolute Configuration of this compound

This compound possesses a single stereogenic center at the C1 position of the isoquinoline (B145761) core. Through rigorous experimental analysis, the absolute configuration of naturally occurring this compound has been determined to be (1R) .

  • IUPAC Name: (1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6-ol[1]

  • Common Designation: (-)-Lotusine[1]

The "(1R)" designation specifies the R configuration at the C1 chiral center according to the Cahn-Ingold-Prelog priority rules. The prefix "(-)" indicates that it is levorotatory , meaning it rotates the plane of plane-polarized light in a counter-clockwise direction.[2] This optical activity is a key physical characteristic used to identify this specific enantiomer.

Chemical structure of this compound Figure 1: 2D Structure of (1R)-Lotusine with the C1 stereocenter indicated by ().*

Quantitative Stereochemical Data

The key physicochemical and stereochemical properties of this compound are summarized in the table below for clear reference and comparison.

PropertyValueSource
Molecular Formula C₁₉H₂₄NO₃⁺[1][3]
Molecular Weight 314.4 g/mol [1]
Absolute Configuration (1R)[1]
Specific Rotation [α]D -15° (in Methanol, as chloride salt)[4]
CAS Number 6871-67-6[3]

Experimental Protocols for Stereochemical Determination

The absolute configuration of a chiral molecule like this compound is determined through rigorous experimental methods. The following sections detail the principal techniques used to elucidate its (1R) stereochemistry.

Method 1: Single-Crystal X-ray Crystallography

This is the most definitive and unambiguous method for determining the absolute configuration of a crystalline compound. The analysis of a suitable single crystal of this compound provides a precise three-dimensional map of electron density, revealing the exact spatial arrangement of every atom.

Key Finding: A crystal structure for this compound is available in the Crystallography Open Database (COD) under the identifier 2212500 , confirming the (1R) configuration.[1]

Detailed Methodology:

  • Isolation and Purification: this compound is first extracted from its natural source (Nelumbo nucifera) and purified to >98% purity using chromatographic techniques to remove impurities that could hinder crystallization.

  • Crystallization: High-quality single crystals are grown. A common method is the slow evaporation technique :

    • A nearly saturated solution of purified this compound is prepared in a suitable solvent (e.g., methanol, ethanol).

    • The solution is placed in a clean vial, covered loosely to allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

  • X-ray Diffraction Data Collection:

    • A single, defect-free crystal (typically 0.1-0.3 mm) is mounted on a goniometer head in a diffractometer.

    • The crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen to minimize thermal vibration.

    • The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a unique diffraction pattern of spots is generated.

    • The intensities and positions of these thousands of reflections are recorded by a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to solve the "phase problem" and generate an initial electron density map.

    • An atomic model of this compound is fitted to the map.

    • To determine the absolute configuration, anomalous dispersion effects are used. The Flack parameter is calculated; a value close to zero for the modeled (1R) configuration and close to 1 for the opposite (1S) configuration provides statistical confidence in the assignment.

Method 2: Chiroptical Spectroscopy (Polarimetry)

This technique measures the interaction of a chiral molecule with plane-polarized light, determining the magnitude and direction of optical rotation. It is the source of the levorotatory (-) designation in this compound's name.

Detailed Methodology:

  • Sample Preparation: A solution of this compound chloride is prepared by dissolving a precisely weighed sample (mass m) in a specific volume (V) of a solvent (e.g., methanol), yielding a known concentration (c).

  • Measurement:

    • The solution is placed in a polarimeter cell of a known path length (l), typically 1 decimeter (dm).

    • Monochromatic, plane-polarized light (usually from a sodium D-line source, λ = 589 nm) is passed through the sample at a controlled temperature (e.g., 20 °C).

    • The instrument measures the angle of rotation (α) of the polarized light. For this compound, this value is negative.

  • Calculation of Specific Rotation: The specific rotation [α] is a standardized physical constant calculated using the formula:

    [α]Tλ = α / (c × l)

    Where:

    • α is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length in decimeters (dm).

    The calculated value of -15° confirms the levorotatory nature of the (1R)-enantiomer.[4]

Method 3: Stereoselective Synthesis

A corroborative method for assigning absolute configuration involves the synthesis of a single, known enantiomer and the comparison of its properties to the natural product. If the synthesized (1R)-lotusine exhibits the same optical rotation (-15°) and identical spectroscopic data (NMR, MS) as the naturally isolated this compound, the (1R) assignment is confirmed.

General Workflow:

  • Chiral Starting Material: The synthesis begins with a starting material of known absolute configuration or employs a chiral catalyst to introduce the desired stereochemistry.

  • Stereocontrolled Reactions: A sequence of chemical reactions is performed where the stereochemistry of the C1 center is maintained or predictably controlled throughout the synthesis.

  • Final Product Characterization: The synthesized product is purified.

  • Comparative Analysis: The specific rotation and other analytical data of the synthetic sample are compared to those of the natural isolate. An exact match confirms the absolute configuration.

Visualization of Stereochemical Determination Workflow

The following diagram illustrates the logical workflow for the definitive assignment of this compound's stereochemistry, integrating the key experimental methodologies described.

Caption: Workflow for the determination of the absolute configuration of this compound.

References

Lotusine: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotusine, a prominent benzylisoquinoline alkaloid isolated from the embryo of the sacred lotus (B1177795) (Nelumbo nucifera), holds a significant place in traditional Asian medicine. Historically, various parts of the lotus plant have been utilized to treat a spectrum of ailments, including inflammation, fever, cardiovascular diseases, and nervous system disorders.[1][2] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these traditional uses, revealing a range of pharmacological activities for this compound and its related alkaloids. These activities include anti-inflammatory, antioxidant, neuroprotective, cardioprotective, and anti-cancer effects.[3][4][5] This technical guide provides a comprehensive overview of the traditional applications of this compound, its known pharmacological properties, and the signaling pathways it modulates. Detailed, adaptable experimental protocols for key in vitro assays are presented to facilitate further research into its therapeutic potential. While specific quantitative data for this compound, such as IC50 and ED50 values, remain limited in publicly accessible literature, this guide consolidates the available information on related compounds from Nelumbo nucifera to provide a valuable comparative resource for the scientific community.

Introduction: From Traditional Herb to Modern Therapeutic Target

Nelumbo nucifera, commonly known as the sacred lotus, has been a cornerstone of traditional medicine systems in Asia for centuries.[2] The embryo of the lotus seed, referred to as "Lian Zi Xin" in Traditional Chinese Medicine, is particularly rich in bioactive alkaloids, with this compound being a key constituent.[6] Traditionally, it has been used to clear heat, tranquilize the mind, and stop bleeding.[7] Contemporary research has shifted focus to the cellular and molecular level, investigating the therapeutic potential of purified lotus alkaloids. This compound, along with its chemical relatives like neferine, liensinine, and nuciferine, has demonstrated a variety of promising pharmacological effects, suggesting its potential as a lead compound for the development of novel therapeutics.[3][5]

Quantitative Pharmacological Data

While specific IC50, ED50, and pharmacokinetic data for this compound are not extensively reported in the available literature, studies on other major alkaloids from Nelumbo nucifera provide valuable insights into the potential potency and bioavailability of this class of compounds. The following tables summarize the available quantitative data for these related alkaloids.

Table 1: In Vitro Efficacy of Alkaloids from Nelumbo nucifera

AlkaloidAssayCell LineEffectIC50 ValueReference
LiensinineNitric Oxide (NO) ProductionRAW 264.7Anti-inflammatory5.02 µM[8]
NeferineNitric Oxide (NO) ProductionRAW 264.7Anti-inflammatory4.13 µM[8]
IsoliensinineNitric Oxide (NO) ProductionRAW 264.7Anti-inflammatory4.36 µM[8]
RoemerineNitric Oxide (NO) ProductionRAW 264.7Anti-inflammatory21 µM[9][10]
N-methylcoclaurineNitric Oxide (NO) ProductionRAW 264.7Anti-inflammatory6 µM[9]
LiensinineCell ViabilityMDA-MB-231Anti-cancer~6.2 µM (for decreased cell viability)[11]
NuciferineCell ViabilityMDA-MB-231Anti-cancer~79.3 µM (for decreased cell viability)[11]
Methanolic Lotus Seed ExtractCell ViabilitySKOV3 (Ovarian Cancer)Anti-cancer79.73 ± 0.91 µg/mL[12]
Methanolic Lotus Seed ExtractCell ViabilityA2780 (Ovarian Cancer)Anti-cancer100.18 ± 2.42 µg/mL[12]

Table 2: Pharmacokinetic Parameters of Alkaloids from Nelumbo nucifera in Rats

AlkaloidAdministration RouteDoseCmaxTmaxBioavailability (%)Reference
NuciferineOral10.0 mg/kg--1.9 ± 0.8[13]
NuciferineIntravenous0.2 mg/kg---[13]
NuciferineOral50 mg/kg1.71 µg/mL0.9 h58.13[6][14][15]
N-NornuciferineOral50 mg/kg0.57 µg/mL1.65 h79.91[6][14][15]
LiensinineIntragastric-6.70 ng/mL-Relatively low[16]
LiensinineIntravenous-668.4 ng/mL--[16]

Known Signaling Pathways and Mechanisms of Action

This compound and its related alkaloids exert their pharmacological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, cell survival, and proliferation.

Anti-inflammatory Pathways

A primary mechanism of the anti-inflammatory action of lotus alkaloids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a crucial transcription factor that upregulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9] Lotus alkaloids have been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking NF-κB's translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.

Another important set of pathways modulated by these compounds are the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38.[9] These pathways are also involved in the cellular response to inflammatory stimuli.

G Anti-inflammatory Signaling Pathways of Lotus Alkaloids LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases nucleus Nucleus NFκB->nucleus translocates to pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->pro_inflammatory_genes activates transcription of inflammatory_response Inflammatory Response pro_inflammatory_genes->inflammatory_response Lotus_Alkaloids Lotus Alkaloids (e.g., this compound) Lotus_Alkaloids->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by lotus alkaloids.

Cardioprotective and Neuroprotective Pathways

This compound has been shown to exhibit cardioprotective effects by mitigating doxorubicin-induced toxicity in cardiomyocytes.[1] This protection is associated with an increase in endogenous antioxidants and a reduction in lipid peroxidation, suggesting the involvement of pathways that regulate cellular redox balance.

The neuroprotective effects of lotus alkaloids are attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate key signaling pathways involved in neuronal survival and function.[5]

Anti-Cancer Pathways

Recent studies have highlighted the anti-cancer potential of this compound, particularly in non-small cell lung cancer. The proposed mechanism involves the inhibition of the Epidermal Growth Factor Receptor (EGFR)-Akt-ERK signaling pathway .[17] This pathway is often dysregulated in cancer and plays a critical role in cell proliferation, survival, and apoptosis. By suppressing this pathway, this compound can induce apoptosis and cause cell cycle arrest in cancer cells.[17]

G Anti-Cancer Signaling Pathway of this compound EGF EGF EGFR EGFR EGF->EGFR binds PI3K PI3K EGFR->PI3K activates ERK ERK EGFR->ERK activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits ERK->Proliferation promotes This compound This compound This compound->EGFR inhibits

Caption: Inhibition of the EGFR-Akt-ERK signaling pathway by this compound.

Experimental Protocols

The following sections provide detailed, adaptable protocols for key in vitro assays to evaluate the anti-inflammatory, neuroprotective, and cardioprotective (anti-apoptotic) effects of this compound. These protocols are based on established methodologies and can be modified to suit specific research needs.

In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol outlines the steps to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

G Workflow for In Vitro Anti-inflammatory Assay start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with this compound (various concentrations) incubate1->treat_cells incubate2 Incubate for 1h treat_cells->incubate2 stimulate_cells Stimulate with LPS (1 µg/mL) incubate2->stimulate_cells incubate3 Incubate for 24h stimulate_cells->incubate3 collect_supernatant Collect supernatant incubate3->collect_supernatant griess_assay Perform Griess Assay for Nitric Oxide (NO) measurement collect_supernatant->griess_assay measure_absorbance Measure absorbance at 540 nm griess_assay->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (cells treated with vehicle only) and a positive control group (cells treated with LPS and vehicle).

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition by this compound compared to the LPS-stimulated control.

    • Calculate the IC50 value of this compound for NO inhibition.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to evaluate the neuroprotective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H2O2) or another neurotoxin (e.g., 6-OHDA, MPP+)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin. For a more neuron-like phenotype, cells can be differentiated by reducing the serum concentration and adding retinoic acid.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 100 µM H2O2) for a specified duration (e.g., 24 hours).

  • Cell Viability Assessment (MTT Assay):

    • After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the protective effect of this compound against the neurotoxin-induced cell death.

In Vitro Cardioprotection (Anti-Apoptosis) Assay in H9c2 Cells

This protocol details the assessment of this compound's ability to protect H9c2 rat cardiomyoblasts from doxorubicin-induced apoptosis.

Materials:

  • H9c2 rat cardiomyoblast cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Doxorubicin (B1662922)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Culture: Culture H9c2 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with this compound for a specified time (e.g., 24 hours).

  • Induction of Apoptosis: Treat the cells with doxorubicin (e.g., 1 µM) for 24 hours to induce apoptosis.

  • Apoptosis Detection (Annexin V-FITC Staining):

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

  • Data Analysis:

    • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells in each treatment group.

    • Evaluate the ability of this compound to reduce the percentage of apoptotic cells induced by doxorubicin.

Conclusion and Future Directions

This compound, a key bioactive alkaloid from Nelumbo nucifera, has a rich history in traditional medicine, and modern research is beginning to validate its therapeutic potential. The anti-inflammatory, neuroprotective, and anti-cancer properties of this compound and its related alkaloids are supported by their modulation of critical signaling pathways such as NF-κB, MAPK, and EGFR-Akt-ERK. However, a significant gap remains in the scientific literature regarding specific quantitative data (IC50, ED50, and pharmacokinetics) for this compound. The detailed experimental protocols provided in this guide offer a framework for researchers to systematically investigate the pharmacological properties of this compound and to generate the much-needed quantitative data. Future research should focus on in-depth pharmacokinetic and pharmacodynamic studies of this compound, as well as in vivo efficacy studies in relevant animal models of disease. Such research is essential to fully unlock the therapeutic potential of this promising natural compound and to pave the way for its development into a modern therapeutic agent.

References

Methodological & Application

Application Note: High-Purity Extraction of Lotusine from Nelumbo nucifera

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nelumbo nucifera, commonly known as the sacred lotus (B1177795), is a perennial aquatic plant rich in bioactive compounds, particularly benzylisoquinoline alkaloids.[1][2] Among these, lotusine, a 1-benzylisoquinoline (B1618099) alkaloid, has garnered significant scientific interest for its potential pharmacological applications. This compound is found predominantly in the plumule (embryo) of the lotus seed.[1][2] Research has highlighted its role in skin health, where it can inhibit solar UV-induced expression of matrix metalloproteinase-1 (MMP-1), a key enzyme in skin aging, by modulating multiple signaling pathways.[3] Furthermore, emerging studies suggest its potential in attenuating doxorubicin-induced cardiotoxicity and exhibiting anti-cancer effects by inhibiting the EGFR-Akt-ERK signaling pathway.[4][5]

This application note provides a detailed protocol for the extraction, purification, and quantification of this compound from Nelumbo nucifera plumules. The methodology is designed for researchers in natural product chemistry, pharmacology, and drug development to obtain high-purity this compound for further investigation.

Experimental Protocols

1. Protocol for Preliminary Extraction of Total Alkaloids

This protocol outlines the initial solvent extraction and acid-base partitioning to isolate a crude alkaloid fraction from the lotus plumule.

  • 1.1. Plant Material Preparation:

    • Obtain dried plumules of Nelumbo nucifera.

    • Grind the dried plumules into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.[2]

  • 1.2. Methanol (B129727) Reflux Extraction:

    • Place the powdered plant material in a round-bottom flask.

    • Add methanol to the flask. A common solvent-to-solid ratio for alkaloid extraction is 10:1 (v/w).

    • Extract the mixture under reflux for 2 hours. A comparative study on lotus flowers suggested that refluxing in methanol twice for 120 minutes resulted in the highest benzylisoquinoline alkaloid (BIA) recovery.[2]

    • After the first extraction, filter the mixture and collect the methanol extract.

    • Return the plant residue to the flask, add fresh methanol, and perform a second reflux extraction for 2 hours.

    • Combine the methanol extracts from both steps.

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • 1.3. Acid-Base Partitioning for Alkaloid Enrichment:

    • Dissolve the crude methanol extract in a 3% aqueous solution of tartaric acid.

    • Transfer the acidic solution to a separatory funnel and partition it against ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly acidic compounds. Repeat this wash step three times.

    • Collect the acidic aqueous layer containing the protonated alkaloids.

    • Adjust the pH of the aqueous layer to approximately 9 with a saturated sodium carbonate (Na₂CO₃) solution to deprotonate the alkaloids.[6]

    • Extract the basified solution with chloroform (B151607) (CHCl₃) three times to transfer the free alkaloids into the organic phase.[6]

    • Combine the chloroform fractions.

    • Wash the combined organic layer with distilled water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

2. Protocol for Isolation and Purification of this compound

The crude alkaloid fraction is a complex mixture. This protocol describes the purification of this compound using chromatographic techniques.

  • 2.1. Column Chromatography (Initial Fractionation):

    • Prepare a silica (B1680970) gel column packed with an appropriate non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate.

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a solvent gradient of increasing polarity.

    • Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify fractions containing compounds with similar Rf values to a this compound standard, if available.

    • Combine the fractions that show a high concentration of the target compound.

  • 2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Further purify the this compound-rich fractions using a preparative reversed-phase HPLC system (e.g., C18 column).

    • A typical mobile phase for alkaloid separation is a gradient of acetonitrile (B52724) and water containing a small amount of an acid (e.g., 0.2% acetic acid).[7]

    • Dissolve the semi-purified fraction in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject onto the column.

    • Monitor the elution profile with a UV detector (alkaloids typically show absorbance around 270 nm).

    • Collect the peak corresponding to this compound based on its retention time relative to a standard.

    • Evaporate the solvent from the collected fraction to obtain purified this compound.

3. Protocol for Analysis and Quantification

  • 3.1. High-Performance Liquid Chromatography (HPLC):

    • System: HPLC with a photodiode array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and 0.2% aqueous acetic acid.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at 272 nm for nuciferine (B1677029) (a related alkaloid), which can be adapted for this compound.

    • Quantification: Create a calibration curve using a purified this compound standard of known concentrations to determine the concentration in the sample.

  • 3.2. Liquid Chromatography-Mass Spectrometry (LC-MS):

    • For structural confirmation and sensitive quantification, use an LC-MS system, often equipped with an electrospray ionization (ESI) source in positive mode.[7]

    • The chromatographic conditions can be similar to those used for HPLC analysis.

    • Identification is confirmed by comparing the retention time and the mass-to-charge ratio (m/z) of the sample peak with a reference standard.

Data Presentation

The following tables summarize quantitative parameters derived from protocols for similar alkaloids from Nelumbo nucifera, which can serve as a benchmark for the this compound extraction process.

Table 1: Extraction & Purification Parameters for Nelumbo nucifera Alkaloids

Parameter Method Details Purity Achieved Reference
Extraction Methanol Reflux Dried flower buds, refluxed with methanol. N/A (Crude Extract) [6]
Ultrasound-Assisted Lotus leaves, 400 W power, 50°C, 30 min. >97% extraction ratio [8]
Purification pH-Zone-Refining CCC 500 mg crude extract from leaves. 90-96% [9]
HSCCC 100 mg crude extract from leaves. 90-99% [10]

| | Re-crystallization | Mixed solvent (acetone, petroleum ether, methanol, acetonitrile). | 96.85% |[8] |

Table 2: Example Yields of Alkaloids from N. nucifera Leaves using pH-Zone-Refining CCC

Alkaloid Input Crude Extract (mg) Yield (mg) Purity
N-demethylarmepavine 500 7.4 90%
Nuciferine 500 45.3 92%
Roemerine 500 26.6 96%

(Data adapted from a study on lotus leaves, providing an estimation of yields from a crude extract)[9]

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Extraction

G cluster_prep Sample Preparation cluster_extract Crude Extraction cluster_partition Acid-Base Partitioning cluster_purify Purification & Analysis start Dried Nelumbo nucifera Plumules grind Grind to Fine Powder start->grind reflux Methanol Reflux Extraction (x2) grind->reflux evap1 Evaporate Solvent reflux->evap1 acidify Dissolve in 3% Tartaric Acid evap1->acidify wash Wash with Ethyl Acetate acidify->wash basify Adjust to pH 9 (Na2CO3) wash->basify extract Extract with Chloroform basify->extract evap2 Evaporate Solvent extract->evap2 Crude Alkaloid Fraction cc Column Chromatography (Silica Gel) evap2->cc hplc Preparative HPLC (C18 Column) cc->hplc finish Pure this compound hplc->finish analysis Analysis (HPLC, LC-MS) finish->analysis G cluster_pathway sUV-Induced Signaling Cascade cluster_inhibition Point of Inhibition sUV Solar UV (sUV) Radiation MEK MEK1/2 sUV->MEK MKK MKK3/6 sUV->MKK Akt Akt sUV->Akt ERK ERK1/2 MEK->ERK p90 p90RSK ERK->p90 AP1 AP-1 Activation p90->AP1 p38 p38 MKK->p38 p38->AP1 p70 p70S6K Akt->p70 p70->AP1 MMP1 MMP-1 Expression (Skin Aging) AP1->MMP1 This compound This compound This compound->MEK Inhibits This compound->MKK Inhibits This compound->Akt Inhibits

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Lotusine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lotusine, a benzylisoquinoline alkaloid primarily isolated from the lotus (B1177795) plant (Nelumbo nucifera), has garnered significant interest within the scientific community.[1] Research has highlighted its potential pharmacological activities, including anti-wrinkle effects through the modulation of signaling pathways related to skin aging and cardioprotective properties against drug-induced toxicity.[2][3] As a key bioactive constituent of the lotus embryo, accurate and robust analytical methods for the quantification of this compound are essential for quality control, pharmacokinetic studies, and further drug development.[2][4] High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of this compound and other related alkaloids from various parts of the lotus plant.[4]

Instrumentation and Methodology

The analysis of this compound is typically performed using a reverse-phase HPLC system coupled with a suitable detector, most commonly a Diode Array Detector (DAD) or a Mass Spectrometer (MS). The use of UPLC-Q-Tof-MS offers higher sensitivity and resolution for the identification of this compound and other benzylisoquinoline alkaloids.[4]

Chromatographic Conditions

While specific optimal conditions can vary, a general method for the analysis of this compound and related alkaloids is presented below. These conditions are based on established methods for similar compounds found in lotus extracts.[5][6][7]

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient 0-4 min, 5-60% A; 4-5 min, 60-70% A; 5-7 min, 70-93% A; 7-11 min, 93-94% A; 11-12 min, 94-5% A; 12-17 min, 5% A
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection DAD at 272 nm or MS/MS detection

Quantitative Analysis Data

The following table summarizes typical quantitative data for the HPLC analysis of benzylisoquinoline alkaloids from Nelumbo nucifera. While specific data for this compound is not detailed in the search results, the data for nuciferine (B1677029) and liensinine (B1675319) provide a representative example of the performance of HPLC methods for this class of compounds.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)Recovery (%)LLOQ (ng/mL)
Nuciferine1 - 90.9996[5][6]98.5 - 101.2Not Specified
Liensinine0.05 - 1000 (ng/mL)0.991[8]92.57 - 95.880.05[8]

Protocols

1. Protocol for Extraction of this compound from Nelumbo nucifera Embryo

This protocol describes a general solvent extraction method for obtaining this compound from the lotus embryo (plumule).

Materials and Reagents:

Procedure:

  • Sample Preparation: Grind the dried lotus embryos into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered sample and place it in a flask.

    • Add 100 mL of methanol and sonicate for 30 minutes.

    • Alternatively, perform reflux extraction with methanol for 2 hours for potentially higher yield.[4]

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

  • Acid-Base Partitioning:

    • Concentrate the filtrate using a rotary evaporator.

    • Resuspend the residue in 50 mL of 0.1 M HCl.

    • Wash the acidic solution with 50 mL of ethyl acetate three times to remove non-basic compounds. Discard the ethyl acetate layer.

    • Adjust the pH of the aqueous layer to approximately 9-10 with 0.1 M NaOH.

    • Extract the basic solution with 50 mL of ethyl acetate three times. The this compound will move to the ethyl acetate layer.

  • Final Preparation:

    • Combine the ethyl acetate fractions.

    • Wash the combined ethyl acetate with deionized water to remove any remaining salts.

    • Dry the ethyl acetate layer over anhydrous sodium sulfate.

    • Evaporate the ethyl acetate to dryness under reduced pressure to obtain the crude this compound extract.

  • Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase for analysis.

2. Protocol for HPLC Quantification of this compound

This protocol outlines the steps for the quantitative analysis of this compound in an extract using HPLC.

Materials and Reagents:

  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Extracted this compound sample

  • HPLC system with DAD or MS detector

  • C18 reverse-phase column

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the sample.

  • HPLC System Setup:

    • Set up the HPLC system according to the chromatographic conditions outlined in the application note.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve:

    • Inject the prepared standard solutions in ascending order of concentration.

    • Record the peak area for each concentration.

    • Plot a calibration curve of peak area versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The r² value should be ≥ 0.99 for a good linear fit.

  • Sample Analysis:

    • Inject the reconstituted this compound extract into the HPLC system.

    • Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.

    • Record the peak area of the this compound peak in the sample.

  • Quantification:

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

    • Account for any dilution factors used during sample preparation to determine the final concentration in the original sample.

Visualizations

experimental_workflow sample Dried Lotus Embryo grinding Grinding sample->grinding extraction Solvent Extraction (Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration acidification Acidification (HCl) concentration->acidification partition1 Liquid-Liquid Partition (Ethyl Acetate) acidification->partition1 basification Basification (NaOH) partition1->basification Aqueous Phase partition2 Liquid-Liquid Partition (Ethyl Acetate) basification->partition2 drying Drying and Evaporation partition2->drying Organic Phase reconstitution Reconstitution in Mobile Phase drying->reconstitution hplc HPLC Analysis reconstitution->hplc

Caption: Experimental workflow for the extraction and HPLC analysis of this compound.

signaling_pathway_skin_aging This compound This compound mek12 MEK1/2 This compound->mek12 mkk36 MKK3/6 This compound->mkk36 akt Akt This compound->akt suv sUV Radiation suv->mek12 suv->mkk36 suv->akt erk12 ERK1/2 mek12->erk12 p90rsk p90RSK erk12->p90rsk ap1 AP-1 p90rsk->ap1 p38 p38 mkk36->p38 p38->ap1 p70s6k p70S6K akt->p70s6k nfkb NF-κB p70s6k->nfkb mmp1 MMP-1 Expression (Skin Aging) ap1->mmp1 nfkb->mmp1

Caption: this compound's inhibitory effect on sUV-induced skin aging pathways.[2]

signaling_pathway_apoptosis This compound This compound bax Bax (Pro-apoptotic gene) This compound->bax caspase3 Caspase-3 (Apoptotic executor) This compound->caspase3 dox Doxorubicin dox->bax dox->caspase3 apoptosis Apoptosis bax->apoptosis caspase3->apoptosis

Caption: this compound's mitigation of Doxorubicin-induced apoptosis.[3]

References

Application Notes and Protocols for the Synthesis and Purification of Lotusine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotusine is a quaternary benzylisoquinoline alkaloid found in the sacred lotus, Nelumbo nucifera. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including cardioprotective and neuroprotective effects. These application notes provide detailed methodologies for the extraction, purification, and a proposed final-step synthesis of this compound, catering to researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

Table 1: Quantitative Data for Extraction and Purification of Alkaloids from Nelumbo nucifera
Method/StepStarting MaterialSolvent/Mobile PhaseYield/PurityReference
Methanol (B129727) Extraction & Acid-Base PartitioningDried flower buds of N. nuciferaMethanol, 3% Tartaric Acid, Chloroform (B151607)Crude alkaloid fraction: 0.97% of dried material[1]
HSCCC Purification of NuciferineCrude extract of N. nucifera leaves (100 mg)Petroleum ether/ethyl acetate/methanol/water/[C4mim][BF4] (1:5:1:5:0.15, v/v)Nuciferine Purity: 99.86%[2]
HSCCC Purification of Flavonoid GlycosidesResin-purified sample from N. nucifera plumule (240 mg)Ethyl acetate–n-butanol–water (1:2:3, v/v/v)Purity of isolated compounds: >95%[3]

Note: Data for closely related alkaloids are provided to inform on expected efficiencies for this compound purification.

Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data PointsReference
Mass Spectrometry (MS) Precursor Ion [M]+: 314.1754 m/z[4]
Major Fragment Ions: 58.0657, 107.0504, 237.0946, 269.1214 m/z[4]
Nuclear Magnetic Resonance (NMR) Explicit 1H and 13C assignments have been determined using 1H-1H COSY, HSQC, and HMBC experiments.

Experimental Protocols

Protocol 1: Extraction of this compound from Nelumbo nucifera Plumules

Objective: To extract the crude alkaloid fraction containing this compound from the plumules of Nelumbo nucifera seeds.

Materials:

  • Dried plumules of Nelumbo nucifera

  • Methanol (ACS grade)

  • 3% (w/v) Tartaric acid solution

  • Chloroform (ACS grade)

  • Saturated sodium carbonate solution

  • Rotary evaporator

  • Separatory funnel

  • Grinder or mill

  • Filter paper

Procedure:

  • Grinding: Grind the dried plumules of Nelumbo nucifera into a fine powder.

  • Methanol Extraction:

    • Maceration: Suspend the powdered plant material in methanol at a 1:10 (w/v) ratio and stir at room temperature for 24 hours. Repeat this process three times.

    • Soxhlet Extraction (Alternative): Place the powdered plant material in a Soxhlet apparatus and extract with methanol for 6-8 hours, or until the solvent runs clear.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning: a. Suspend the crude extract in a 3% aqueous solution of tartaric acid. b. Transfer the acidic solution to a separatory funnel and wash with chloroform three times to remove neutral and weakly basic compounds. Discard the chloroform layers. c. Adjust the pH of the aqueous layer to approximately 9-10 by adding saturated sodium carbonate solution. This will cause the alkaloids to precipitate. d. Extract the basic aqueous layer with chloroform three to five times. The alkaloids will partition into the organic (chloroform) phase.

  • Final Concentration: Combine the chloroform fractions and evaporate the solvent under reduced pressure to yield the crude alkaloid extract containing this compound.

Protocol 2: Purification of this compound by Column Chromatography

Objective: To isolate this compound from the crude alkaloid extract.

Materials:

  • Crude alkaloid extract

  • Silica (B1680970) gel (70-230 mesh)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • Analysis: Spot the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp. Combine the fractions containing the compound with the desired Rf value corresponding to this compound.

  • Concentration: Evaporate the solvent from the combined fractions to obtain purified this compound.

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) Purification of this compound

Objective: To achieve high-purity isolation of this compound.

Materials:

  • Crude or partially purified this compound extract

  • HSCCC instrument

  • Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water mixtures, potentially modified with an ionic liquid like [C4mim][BF4])[2]

Procedure:

  • Solvent System Selection: Select a suitable two-phase solvent system by determining the partition coefficient (K) of this compound. An ideal K value is typically between 0.5 and 2.0.[3]

  • HSCCC Operation: a. Fill the HSCCC column with the stationary phase. b. Rotate the column at the desired speed (e.g., 800-1000 rpm). c. Pump the mobile phase through the column until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the sample in a small volume of the biphasic solvent system and inject it into the column.

  • Elution and Fraction Collection: Elute with the mobile phase and collect fractions based on the chromatogram from the UV detector.

  • Analysis and Concentration: Analyze the collected fractions for purity (e.g., by HPLC) and combine the pure fractions. Evaporate the solvent to obtain highly purified this compound.

Protocol 4: Proposed Final Step for the Synthesis of this compound

Objective: To synthesize this compound from its immediate precursor, (R)-N-methylcoclaurine, via N,N-dimethylation.

Background: The total synthesis of this compound has not been explicitly detailed in the literature. However, its structure is a quaternary ammonium (B1175870) salt of (R)-N-methylcoclaurine. Therefore, the final step in a plausible synthetic route would be the quaternization of the tertiary amine in (R)-N-methylcoclaurine.

Materials:

  • (R)-N-methylcoclaurine

  • Methyl iodide (CH₃I)

  • Anhydrous acetone (B3395972) or acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve (R)-N-methylcoclaurine in anhydrous acetone or acetonitrile.

  • N,N-dimethylation: Add an excess of methyl iodide to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC until the starting material is consumed. The product, being a salt, will likely precipitate out of the solution.

  • Isolation: a. If a precipitate forms, collect it by filtration and wash with cold, anhydrous solvent. b. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., methanol/ether) to yield pure this compound.

Visualizations

Experimental Workflow and Signaling Pathways

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification plant_material Dried Nelumbo nucifera Plumules grinding Grinding plant_material->grinding methanol_extraction Methanol Extraction grinding->methanol_extraction concentration1 Concentration (Rotary Evaporator) methanol_extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract acidification Suspend in 3% Tartaric Acid crude_extract->acidification chloroform_wash Wash with Chloroform (Remove Neutral Compounds) acidification->chloroform_wash basification Adjust pH to 9-10 (Saturated Na2CO3) chloroform_wash->basification chloroform_extraction Extract with Chloroform basification->chloroform_extraction concentration2 Concentration chloroform_extraction->concentration2 crude_alkaloids Crude Alkaloid Fraction concentration2->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography hsccc HSCCC column_chromatography->hsccc pure_this compound Pure this compound hsccc->pure_this compound

Figure 1: General workflow for the extraction and purification of this compound.

Biosynthetic_Pathway cluster_condensation Pictet-Spengler Condensation cluster_modification Post-Condensation Modifications tyrosine L-Tyrosine dopamine Dopamine tyrosine->dopamine four_hpaa 4-Hydroxyphenylacetaldehyde tyrosine->four_hpaa norcoclaurine (R)-Norcoclaurine (Higenamine) dopamine->norcoclaurine Norcoclaurine Synthase (NCS) coclaurine (R)-Coclaurine norcoclaurine->coclaurine Norcoclaurine 6-O-methyltransferase (6OMT) n_methylcoclaurine (R)-N-Methylcoclaurine coclaurine->n_methylcoclaurine Coclaurine N-methyltransferase (CNMT) This compound This compound n_methylcoclaurine->this compound N-Methyltransferase

Figure 2: Biosynthetic pathway of this compound from L-Tyrosine.

Cardioprotective_Signaling doxorubicin Doxorubicin ros Increased Reactive Oxygen Species (ROS) doxorubicin->ros oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Cardiomyocyte Apoptosis oxidative_stress->apoptosis This compound This compound antioxidant_defense Increased Intracellular Antioxidant Defense This compound->antioxidant_defense bax Bax (Pro-apoptotic gene) This compound->bax Downregulates caspase3 Caspase-3 (Apoptotic executor) This compound->caspase3 Downregulates antioxidant_defense->ros Inhibits bax->apoptosis caspase3->apoptosis

Figure 3: Cardioprotective signaling of this compound against doxorubicin-induced toxicity.

References

Application Notes and Protocols for Lotusine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lotusine is a bioactive alkaloid primarily isolated from the embryo of the lotus (B1177795) (Nelumbo nucifera).[1][2] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-cancer, antioxidant, anti-inflammatory, and neuroprotective properties.[3][4][5][6] These application notes provide a comprehensive guide for the utilization of this compound in in vitro cell culture experiments, detailing its mechanism of action, experimental protocols, and data presentation.

Mechanism of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

  • Anti-Cancer Activity: In non-small cell lung cancer (NSCLC) cells, particularly those with EGFR mutations, this compound has been shown to inhibit cell proliferation, induce apoptosis, and cause G0/G1 cell cycle arrest.[4] This is achieved through the suppression of the EGFR-Akt-ERK signaling pathway.[4][7]

  • Anti-Inflammatory and Antioxidant Effects: this compound can inhibit the expression of matrix metalloproteinase-1 (MMP-1) induced by solar ultraviolet (sUV) radiation in human keratinocytes.[1] This effect is mediated by the inhibition of the MEK1/2-ERK1/2-p90RSK, MKK3/6-p38, and Akt-p70S6K pathways, and the subsequent reduction in AP-1 and NF-κB transcriptional activities.[1] Furthermore, this compound and other lotus alkaloids have demonstrated the ability to activate the Nrf2 signaling pathway, a key regulator of antioxidant responses.[3]

  • Neuroprotective Effects: Lotus alkaloids, including this compound, exhibit neuroprotective potential by promoting neurogenesis through the activation of BDNF-related pathways such as MAPK/ERK and PI3K/Akt.[3] They also play a role in regulating oxidative stress and mitochondrial function.[3]

Data Presentation

Quantitative data from cytotoxicity and proliferation assays should be summarized for clear interpretation and comparison.

Cell LineAssayConcentrationResultReference
HaCaT (Human Keratinocytes)MTTUp to 80 µMNo significant cytotoxicity[1]
HCC827 (NSCLC, EGFR mutant)Proliferation AssayConcentration-dependentSignificant inhibition[4]
A549 (NSCLC, non-EGFR mutant)Proliferation AssayConcentration-dependentLess effective than in HCC827[4]
H9c2 (Rat Cardiomyocytes)-Pre-treatmentAttenuated doxorubicin-induced toxicity[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Culture and Maintenance

Standard cell culture protocols should be followed. For example, HaCaT cells can be cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[1] Specific cell lines may have unique requirements that should be followed as per the supplier's recommendations.

2. Preparation of this compound Stock Solution

This compound is typically a crystalline solid.[8] Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

3. Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration range of this compound that is non-toxic to the cells of interest.

  • Materials:

    • Cells of interest

    • 96-well plates

    • Complete culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

4. Cell Proliferation Assay

To assess the effect of this compound on cell growth, a proliferation assay can be performed. This can be done using direct cell counting, or assays like the BrdU incorporation assay.

5. Apoptosis Assay

To determine if this compound induces programmed cell death, an apoptosis assay can be performed using methods such as Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry, or by measuring the activity of caspases (e.g., caspase-3, -7).

6. Western Blot Analysis

This technique is used to analyze the expression levels of specific proteins in the signaling pathways affected by this compound.

  • Materials:

    • Cells treated with this compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against target proteins (e.g., p-EGFR, p-Akt, p-ERK, Bcl-2, Bax, cleaved caspase-3)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

7. Cell Cycle Analysis

To investigate the effect of this compound on cell cycle progression, flow cytometry analysis of propidium iodide (PI) stained cells can be performed.

Visualizations

Signaling Pathway Diagrams

Lotusine_Anti_Cancer_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EGFR EGFR This compound->EGFR Inhibits CellCycleArrest G0/G1 Arrest This compound->CellCycleArrest Akt Akt EGFR->Akt Activates ERK ERK EGFR->ERK Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Proliferation Akt->Proliferation ERK->Proliferation Bax Bax Bcl2->Bax Caspase3 Cleaved Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's anti-cancer signaling pathway in NSCLC cells.

Lotusine_Anti_Inflammatory_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus sUV sUV Radiation MEK12 MEK1/2 sUV->MEK12 MKK36 MKK3/6 sUV->MKK36 Akt_inf Akt sUV->Akt_inf ERK12 ERK1/2 MEK12->ERK12 p90RSK p90RSK ERK12->p90RSK AP1 AP-1 p90RSK->AP1 p38 p38 MKK36->p38 p38->AP1 p70S6K p70S6K Akt_inf->p70S6K NFkB NF-κB p70S6K->NFkB This compound This compound This compound->MEK12 Inhibits This compound->MKK36 Inhibits This compound->Akt_inf Inhibits MMP1 MMP-1 Expression AP1->MMP1 NFkB->MMP1

Caption: this compound's anti-inflammatory pathway in keratinocytes.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis & Interpretation start Start: Cell Seeding treatment This compound Treatment (Varying Concentrations & Times) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity proliferation Proliferation Assay treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Quantitative Data Analysis (IC50, Statistical Significance) cytotoxicity->data_analysis proliferation->data_analysis apoptosis->data_analysis pathway_analysis Signaling Pathway Interpretation western_blot->pathway_analysis cell_cycle->data_analysis conclusion Conclusion data_analysis->conclusion pathway_analysis->conclusion

Caption: General experimental workflow for this compound studies.

References

Application Notes and Protocols for In-Vivo Dosage Determination of Lotusine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial determination of in-vivo dosages for the alkaloid Lotusine, isolated from Nelumbo nucifera. Due to the current lack of established in-vivo dosage data for this compound, this document outlines a systematic approach based on available information for related compounds and standardized toxicological protocols.

Background and Rationale

This compound is a benzylisoquinoline alkaloid found in the embryo of the lotus (B1177795) seed with demonstrated in-vitro biological activities, including cardioprotective and anti-cancer effects[1][2]. In-vitro studies have elucidated its involvement in several key signaling pathways. For instance, this compound has been shown to inhibit the MEK1/2-ERK1/2-p90RSK, MKK3/6-p38, and Akt-p70S6K pathways in the context of skin aging[3]. In cancer cell lines, it has been observed to inhibit the EGFR-Akt-ERK signaling pathway[4]. Furthermore, its cardioprotective effects are attributed to the activation of the Nrf2/ARE signaling pathway[1].

Despite these promising in-vitro results, establishing a safe and effective dosage for in-vivo studies is a critical next step in the preclinical development of this compound. This protocol provides a roadmap for researchers to conduct initial dose-ranging and toxicity studies.

In-Vivo Dosage Data of Structurally Related Lotus Alkaloids

While specific in-vivo dosage data for this compound is not yet available, information on other alkaloids from Nelumbo nucifera can provide a valuable starting point for dose range selection. The following table summarizes reported in-vivo dosages for Neferine and Nuciferine, two other prominent alkaloids from the same plant.

AlkaloidAnimal ModelRoute of AdministrationDosage RangeObserved EffectsReference(s)
Neferine MiceIntraperitoneal (i.p.)0.5, 1, 2 mg/kgAnti-tumor (retinoblastoma)[5][6]
Mice, RatsOral (i.g.)10, 20, 50 mg/kgAnti-fibrosis, Pharmacokinetics[7]
RatsOral (i.g.)25, 50 mg/kgAmeliorated fasting glucose and insulin (B600854) resistance[1]
Nuciferine RatsOral (i.g.)10, 22.5, 50 mg/kgPharmacokinetics, Anti-hyperlipidemic[8][9][10]
RatsIntravenous (i.v.)0.2, 10, 20 mg/kgPharmacokinetics[8][10]
Lotus Leaf Total Alkaloids RatsOral (i.g.)20, 40, 80 mg/kgLowered serum lipid levels[1]

Known Signaling Pathways of this compound

Understanding the molecular targets of this compound is crucial for designing pharmacodynamic assessments in in-vivo studies. The following diagrams illustrate the signaling pathways currently known to be modulated by this compound.

lotusine_skin_aging_pathway sUV sUV Radiation CellSurfaceReceptor Cell Surface Receptors sUV->CellSurfaceReceptor MEK1_2 MEK1/2 CellSurfaceReceptor->MEK1_2 MKK3_6 MKK3/6 CellSurfaceReceptor->MKK3_6 Akt Akt CellSurfaceReceptor->Akt ERK1_2 ERK1/2 MEK1_2->ERK1_2 p90RSK p90RSK ERK1_2->p90RSK AP1 AP-1 p90RSK->AP1 p38 p38 MKK3_6->p38 p38->AP1 p70S6K p70S6K Akt->p70S6K NFkB NF-κB p70S6K->NFkB MMP1 MMP-1 Expression AP1->MMP1 NFkB->MMP1 This compound This compound This compound->MEK1_2 This compound->MKK3_6 This compound->Akt

Caption: this compound's inhibition of sUV-induced skin aging pathways.

lotusine_cancer_pathway EGFR EGFR Akt Akt EGFR->Akt ERK ERK EGFR->ERK Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis ERK->Proliferation CellCycleArrest Cell Cycle Arrest (G0/G1) ERK->CellCycleArrest This compound This compound This compound->EGFR

Caption: this compound's inhibition of the EGFR-Akt-ERK signaling pathway in cancer cells.

Experimental Protocol: Acute Oral Toxicity and Dose-Ranging Study for this compound

This protocol is designed to determine the acute oral toxicity (and estimate the LD50) and to identify a preliminary dose range for efficacy studies of this compound in a rodent model (e.g., mice or rats). The procedure is based on the OECD Guideline 425 for the Testing of Chemicals (Up-and-Down Procedure)[11][12].

4.1. Objective

  • To determine the acute oral toxicity of this compound.

  • To estimate the median lethal dose (LD50).

  • To identify the maximum tolerated dose (MTD) and a range of doses for subsequent in-vivo efficacy studies.

4.2. Materials

  • This compound (purity >95%)

  • Vehicle for administration (e.g., sterile water, saline, 0.5% carboxymethylcellulose)

  • Experimental animals (e.g., healthy, young adult female Sprague-Dawley rats or Swiss albino mice, 8-12 weeks old)

  • Oral gavage needles

  • Standard laboratory equipment for animal housing and observation.

4.3. Experimental Workflow

experimental_workflow Acclimatization Animal Acclimatization (≥ 7 days) Fasting Fasting (Overnight) Acclimatization->Fasting Dosing Single Oral Dose of this compound Fasting->Dosing Observation_Short Observation (First 24 hours) Dosing->Observation_Short Observation_Long Daily Observation (14 days) Observation_Short->Observation_Long Data_Collection Data Collection: - Clinical signs - Body weight - Mortality Observation_Long->Data_Collection Necropsy Gross Necropsy (Day 14) Data_Collection->Necropsy Analysis Data Analysis: - LD50 estimation - MTD determination Necropsy->Analysis

Caption: Workflow for acute oral toxicity and dose-ranging study of this compound.

4.4. Procedure

  • Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment to allow for acclimatization.

  • Dose Selection:

    • Based on the data for related alkaloids, a starting dose of 10 mg/kg can be considered.

    • The OECD 425 guideline suggests a default starting dose of 175 mg/kg if no prior information is available. Given the high LD50 of lotus extracts (>5000 mg/kg), a higher starting dose (e.g., 50-100 mg/kg) may also be justified.

    • Prepare a stock solution of this compound in the chosen vehicle. The concentration should be such that the required dose can be administered in a volume of 1-2 ml/kg for rats or 10 ml/kg for mice.

  • Administration:

    • Fast the animals overnight before dosing (with free access to water).

    • Administer a single oral dose of this compound to one animal using a gavage needle.

  • Observation:

    • Observe the animal closely for the first 30 minutes, then periodically for the first 24 hours, paying special attention to the first 4 hours[12].

    • Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity, and behavior pattern.

  • Dose Adjustment (Up-and-Down Procedure):

    • If the animal survives, the next animal is given a higher dose (e.g., a 3.2-fold increase).

    • If the animal dies, the next animal is given a lower dose (e.g., a 3.2-fold decrease).

    • This procedure is continued until one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome have occurred).

  • Limit Test: If no mortality is observed at a dose of 2000 mg/kg, and if the substance is not expected to be highly toxic, a limit test can be performed at 5000 mg/kg[11][12].

  • Long-term Observation: All surviving animals are observed for a total of 14 days for any signs of delayed toxicity. Body weight should be recorded weekly.

  • Necropsy: At the end of the 14-day observation period, all surviving animals should be humanely euthanized and subjected to a gross necropsy.

4.5. Data Analysis and Interpretation

  • LD50 Estimation: The LD50 can be estimated using specialized software (e.g., AOT425StatPgm) or by manual calculation methods described in the OECD guidelines.

  • Maximum Tolerated Dose (MTD): The MTD is the highest dose that does not cause unacceptable toxicity or more than a 10% loss of body weight.

  • Dose Range for Efficacy Studies: Based on the MTD and any observed signs of toxicity, a dose range for initial efficacy studies can be selected. Typically, three dose levels (low, medium, and high) are chosen, with the highest dose being at or below the MTD.

Considerations for In-Vivo Studies

  • Pharmacokinetics and Bioavailability: Lotus alkaloids are known to have low oral bioavailability[1][8]. This should be taken into consideration when interpreting the results of oral dosing studies. It may be necessary to conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound at different doses.

  • Route of Administration: While oral administration is common for initial toxicity screening, other routes (e.g., intraperitoneal, intravenous) may be more appropriate for specific efficacy studies, depending on the therapeutic target.

  • Formulation: The solubility and stability of this compound in the chosen vehicle should be confirmed.

By following these protocols and considering the available data on related compounds, researchers can systematically and safely determine an appropriate in-vivo dosage for this compound, paving the way for further investigation into its therapeutic potential.

References

Application Notes and Protocols for the Quantification of Lotusine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotusine, a benzylisoquinoline alkaloid found in the embryo of the lotus (B1177795) (Nelumbo nucifera), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. As research into the pharmacokinetic and pharmacodynamic properties of this compound advances, the need for robust and validated analytical methods for its quantification in biological matrices is paramount. These application notes provide detailed protocols for the determination of this compound in plasma, urine, and tissue samples, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique widely employed for the analysis of alkaloids in biological fluids due to its high sensitivity and selectivity.[1][2] While specific validated methods for this compound are not extensively reported, the following protocols have been adapted from established methods for similar alkaloids isolated from Nelumbo nucifera.[3][4][5]

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and, more prominently, tandem mass spectrometry (MS/MS) are the most common techniques for the separation and quantification of lotus alkaloids.[1][2] UPLC-QToF-MS is also a powerful tool for identification and characterization.[1] For quantitative bioanalysis, LC-MS/MS offers superior sensitivity and specificity, which is crucial when dealing with complex biological matrices.

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of five other alkaloids from lotus leaf extract in rat plasma.[3][4]

a. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples to room temperature.

  • To 100 µL of plasma in a 1.5 mL centrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., a structurally similar alkaloid not present in the sample, at a concentration of 100 ng/mL in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: AB Sciex Triple Quad 6500+ or equivalent

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and the IS. For this compound (C19H24NO3+), the precursor ion would be m/z 314.2. Product ions would be selected based on fragmentation patterns.

c. Method Validation Parameters

The method should be validated according to regulatory guidelines, assessing linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and stability.[6]

Quantification of this compound in Urine by HPLC-UV

This protocol is a general approach for the analysis of alkaloids in urine and can be optimized for this compound.

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of urine, add 10 µL of internal standard solution.

  • Adjust the pH to 9.0 with a suitable buffer (e.g., sodium borate).

  • Add 5 mL of an extraction solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol, 9:1 v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject into the HPLC system.

b. HPLC-UV Instrumentation and Conditions

  • HPLC System: Standard system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer at pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (likely around 270-280 nm).

  • Injection Volume: 20 µL.

Quantification of this compound in Tissue Samples

a. Sample Preparation: Tissue Homogenization and Extraction

  • Accurately weigh approximately 0.5 g of the tissue sample.

  • Add 2 mL of ice-cold phosphate-buffered saline (PBS).

  • Homogenize the tissue using a suitable homogenizer.

  • To the homogenate, add an internal standard and perform protein precipitation or LLE as described for plasma or urine, respectively. The choice of extraction will depend on the tissue type and may require optimization.

b. Analytical Method

LC-MS/MS is the preferred method for tissue analysis due to the complexity of the matrix. The conditions would be similar to those described for plasma analysis.

Quantitative Data Summary

While specific quantitative data for this compound bioanalysis is limited in the literature, the following table presents typical validation parameters that would be expected for an LC-MS/MS method, based on data from similar alkaloids found in Nelumbo nucifera.

ParameterPlasmaUrineTissue
Linearity Range 0.5 - 500 ng/mL1 - 1000 ng/mL1 - 500 ng/g
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mL1 ng/g
Accuracy (% Bias) Within ±15%Within ±15%Within ±20%
Precision (% RSD) < 15%< 15%< 20%
Recovery (%) > 85%> 80%> 75%

Visualizations

Experimental Workflow

G cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma prep Add Internal Standard Protein Precipitation / LLE Evaporation & Reconstitution plasma->prep urine Urine urine->prep tissue Tissue tissue->prep lcms LC-MS/MS Analysis prep->lcms data Quantification Method Validation lcms->data

Caption: General experimental workflow for this compound quantification.

Signaling Pathways Modulated by this compound

Recent studies have elucidated some of the molecular mechanisms underlying the biological activities of this compound.

1. Inhibition of UV-Induced Skin Aging

This compound has been shown to inhibit the expression of matrix metalloproteinase-1 (MMP-1), a key enzyme in collagen degradation, in response to solar ultraviolet (sUV) radiation. This effect is mediated through the suppression of several signaling pathways.[1]

G cluster_pathways Signaling Cascades cluster_transcription Transcription Factors sUV Solar UV Radiation MEK MEK1/2 sUV->MEK MKK MKK3/6 sUV->MKK Akt Akt sUV->Akt This compound This compound This compound->MEK This compound->MKK This compound->Akt ERK ERK1/2 MEK->ERK p38 p38 MKK->p38 p70S6K p70S6K Akt->p70S6K NFkB NF-κB Akt->NFkB p90RSK p90RSK ERK->p90RSK AP1 AP-1 ERK->AP1 p38->AP1 p70S6K->NFkB p90RSK->AP1 MMP1 MMP-1 Expression (Collagen Degradation) AP1->MMP1 NFkB->MMP1

Caption: this compound's inhibition of UV-induced MMP-1 expression.

2. Anti-Cancer Activity via EGFR Signaling

This compound has demonstrated anti-cancer effects, in part, by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often hyperactivated in cancer cells, leading to increased proliferation and survival.

cluster_downstream Downstream Signaling cluster_cellular Cellular Response EGF EGF EGFR EGFR EGF->EGFR Akt Akt EGFR->Akt ERK ERK EGFR->ERK This compound This compound This compound->EGFR Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival ERK->Proliferation ERK->Survival

Caption: this compound's inhibition of the EGFR signaling pathway.

Conclusion

The protocols and data presented here provide a framework for the quantitative analysis of this compound in various biological samples. While the provided LC-MS/MS and HPLC-UV methods are based on established procedures for similar compounds, they should be thoroughly validated for this compound to ensure accurate and reliable results. The elucidation of this compound's interactions with key signaling pathways underscores the importance of such analytical methods in furthering our understanding of its therapeutic potential.

References

Application of Lotusine in Neurological Disorder Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotusine, a prominent bisbenzylisoquinoline alkaloid derived from the embryo of the lotus (B1177795) plant (Nelumbo nucifera), has emerged as a promising natural compound in the field of neurological disorder research. Its multifaceted pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective properties, have positioned it as a valuable tool for investigating the complex mechanisms underlying neurodegeneration and for exploring novel therapeutic strategies. This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and in vivo models relevant to neurological disorders such as Alzheimer's and Parkinson's disease.

Key Mechanisms of Action

This compound and related alkaloids from Nelumbo nucifera exert their neuroprotective effects through several key mechanisms:

  • Anti-Inflammatory and Antioxidant Effects: this compound mitigates neuroinflammation by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] This is often achieved through the suppression of the NF-κB signaling pathway.[1][2] Furthermore, it exhibits significant antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant pathways like the Nrf2 signaling cascade.[3]

  • Modulation of Neurotransmitter Systems: Research has highlighted this compound's ability to modulate key neurotransmitter systems. It has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognitive function.[1] Additionally, it may influence the dopaminergic system, in part through modulation of the D1 dopamine (B1211576) receptor (DRD1).[4]

  • Neurogenesis and Neurotrophic Factor Support: this compound and its related compounds can promote neurogenesis and enhance neurotrophic signaling.[1][5][6] They have been observed to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival, growth, and plasticity, often through the activation of the TrkB/PI3K/Akt pathway.[3]

  • Mitochondrial Protection and Anti-Apoptotic Effects: The compound helps preserve mitochondrial function by improving membrane potential, increasing ATP production, and reducing mitochondrial reactive oxygen species (ROS).[1] It also exhibits anti-apoptotic properties by reducing oxidative stress-induced neuronal cell death.[1][5][6]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and related alkaloids in various experimental models.

Table 1: In Vitro Anti-Inflammatory and Antioxidant Activity

CompoundCell LineAssayIC50 / Effective ConcentrationReference
LiensinineRAW 264.7LPS-induced NO production5.02 µM[1]
NeferineRAW 264.7LPS-induced NO production4.13 µM[1]
IsoliensinineRAW 264.7LPS-induced NO production4.36 µM[1]
NeferineBV-2LPS-induced iNOS, TNF-α, IL-6 expression10 µM[1]
N-methylcoclaurineRAW 264.7LPS-induced NO production6 µM

Table 2: Enzyme Inhibition and Mitochondrial Function

CompoundTarget/AssayIC50 / Effective ConcentrationCell Line/SystemReference
DehydronuciferineAcetylcholinesterase (AChE)25 µg/mLPurified Enzyme[1]
NeferineMitochondrial Function (↑ membrane potential, ↑ ATP, ↓ ROS)10 µMPC12 cells[1]

Table 3: In Vivo Neuroprotective Effects

CompoundAnimal ModelDosageKey FindingsReference
LiensinineMouse (Cerebral Inflammation)20 mg/kg and 40 mg/kgReduced iNOS levels[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the neuroprotective effects of this compound.

Protocol 1: Assessment of Anti-Neuroinflammatory Activity in BV-2 Microglial Cells

This protocol details the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

1. Materials:

  • BV-2 murine microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent for Nitric Oxide (NO) assay

  • ELISA kits for TNF-α and IL-6

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-p65, p65, IκBα, and β-actin)

2. Cell Culture and Treatment:

  • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed cells in appropriate plates (96-well for viability and NO assays, 24-well for ELISA, and 6-well for Western blotting) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

3. Nitric Oxide (NO) Assay:

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant.

  • Mix with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

4. ELISA for TNF-α and IL-6:

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

5. Cell Viability (MTT Assay):

  • After removing the supernatant for other assays, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

6. Western Blot for NF-κB Pathway Proteins:

  • Lyse the cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-p65, p65, IκBα, and β-actin overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on Ellman's method to determine the AChE inhibitory activity of this compound.

1. Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound (dissolved in DMSO)

  • Donepezil (positive control)

  • 96-well microplate

  • Spectrophotometer

2. Assay Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of this compound or Donepezil.

  • Add 140 µL of phosphate buffer and 20 µL of AChE solution to each well.

  • Incubate for 15 minutes at 25°C.

  • Add 10 µL of DTNB solution.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm every minute for 5 minutes.

  • Calculate the rate of reaction.

  • The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 3: In Vivo Assessment in a Haloperidol-Induced Catalepsy Model of Parkinson's Disease

This protocol describes the evaluation of this compound's effect on a rat model of Parkinson's disease.

1. Animals and Treatment:

  • Male Wistar rats (200-250 g)

  • Haloperidol (B65202) (dissolved in saline with a drop of glacial acetic acid)

  • This compound (suspended in 0.5% carboxymethyl cellulose)

  • Catalepsy bar apparatus

2. Experimental Design:

  • Divide the rats into groups: Vehicle control, Haloperidol control, this compound (e.g., 20 and 40 mg/kg) + Haloperidol, and a standard drug (e.g., Levodopa) + Haloperidol.

  • Administer this compound or vehicle orally 60 minutes before the induction of catalepsy.

  • Induce catalepsy by intraperitoneal injection of haloperidol (1 mg/kg).

3. Catalepsy Assessment:

  • At 30, 60, 90, and 120 minutes after haloperidol injection, place the rat's forepaws on a horizontal bar raised 10 cm from the surface.

  • Measure the time the rat maintains this posture (descent latency). The endpoint is typically set at 180 seconds.

4. Biochemical Analysis (Post-mortem):

  • At the end of the experiment, euthanize the animals and dissect the brain.

  • Homogenize the striatum for the analysis of oxidative stress markers (e.g., TBARS for lipid peroxidation, and levels of antioxidant enzymes like SOD and catalase).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_0 Anti-Neuroinflammatory Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

G cluster_1 Neurotrophic Signaling Pathway Enhanced by Lotus Alkaloids Lotus_Alkaloids Lotus Alkaloids (e.g., Nuciferine) BDNF BDNF Lotus_Alkaloids->BDNF increases levels TrkB TrkB Receptor BDNF->TrkB activates PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival

Caption: Promotion of neurogenesis via the BDNF/TrkB/PI3K/Akt pathway.

G cluster_2 Experimental Workflow for Evaluating this compound start Start in_vitro In Vitro Studies (Neuronal/Microglial Cells) start->in_vitro anti_inflammatory Anti-inflammatory Assays (NO, Cytokines) in_vitro->anti_inflammatory antioxidant Antioxidant Assays (DPPH, TBARS) in_vitro->antioxidant neuroprotection Neuroprotection Assays (MTT, Neurite Outgrowth) in_vitro->neuroprotection enzyme_inhibition Enzyme Inhibition (AChE) in_vitro->enzyme_inhibition in_vivo In Vivo Studies (Rodent Models) anti_inflammatory->in_vivo antioxidant->in_vivo neuroprotection->in_vivo enzyme_inhibition->in_vivo behavioral Behavioral Tests (Catalepsy, Memory) in_vivo->behavioral biochemical Biochemical Analysis (Brain Tissue) in_vivo->biochemical histopathology Histopathology in_vivo->histopathology end Conclusion behavioral->end biochemical->end histopathology->end

Caption: General experimental workflow for this compound evaluation.

References

Application Notes and Protocols: Screening Novel Compounds for Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion channels, integral membrane proteins that regulate the flow of ions across cellular membranes, are critical for a vast array of physiological processes, including neuronal signaling, muscle contraction, and hormone secretion. Their dysfunction is implicated in numerous diseases, known as channelopathies, making them a significant class of drug targets. The discovery and characterization of novel molecules that modulate ion channel function are therefore of great interest for both basic research and therapeutic development.

While a literature search for the specific compound "lotusine" did not yield significant data regarding its direct interaction with ion channels, this document provides a comprehensive guide for the initial screening and characterization of any novel natural or synthetic compound, hypothetically including this compound, as a potential ion channel modulator. The protocols and workflows described herein are based on established methodologies in the field of ion channel pharmacology.

Data Presentation: A Template for Characterizing a Novel Ion Channel Modulator

Effective characterization of a novel compound requires quantitative analysis of its effects. The following table provides a template for summarizing key data points obtained from electrophysiological and other biophysical assays. This structured format allows for clear comparison of a compound's potency, selectivity, and mechanism of action.

Parameter Ion Channel Target 1 (e.g., NaV1.7) Ion Channel Target 2 (e.g., KCNQ2/3) Ion Channel Target 3 (e.g., hERG) Notes
IC50 / EC50 (µM) e.g., 5.2 ± 0.8e.g., > 100e.g., 25.7 ± 3.1Measures potency of inhibition or activation.
Hill Coefficient e.g., 1.1N/Ae.g., 0.9Indicates cooperativity of binding.
State Dependence e.g., Inactivated state > Resting stateN/Ae.g., Open stateDescribes the preferential binding of the compound to a specific channel conformation.
Use/Frequency Dependence e.g., PresentN/Ae.g., MinimalIndicates whether channel activity is required for the compound's effect.
Effect on Gating e.g., Hyperpolarizing shift in V½ of inactivationN/Ae.g., Slows deactivation kineticsDescribes the impact on the voltage-dependent opening and closing of the channel.
Selectivity ModerateLowLowA comparison of the compound's potency across different ion channel subtypes.

Experimental Protocols

Cell Culture and Heterologous Expression of Ion Channels

To study the effect of a compound on a specific ion channel, it is essential to express that channel in a well-controlled cellular environment, typically a mammalian cell line that has low endogenous ion channel expression.

Materials:

  • HEK293 (Human Embryonic Kidney) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding the ion channel of interest (e.g., human NaV1.7)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Selection antibiotic (if creating a stable cell line, e.g., G418)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Maintenance: Culture HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days when they reach 80-90% confluency.

  • Transient Transfection:

    • One day before transfection, seed HEK293 cells onto glass coverslips in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.

    • On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for the chosen transfection reagent. Typically, this involves diluting the plasmid DNA and the transfection reagent in serum-free medium, then combining them and incubating for 15-20 minutes at room temperature.

    • Add the transfection complex dropwise to the cells.

    • Incubate the cells for 24-48 hours to allow for expression of the ion channel. It is common to co-transfect with a fluorescent marker like GFP to easily identify transfected cells.

  • Stable Cell Line Generation (Optional):

    • Following transfection, culture cells in the presence of a selection antibiotic.

    • Replace the medium with fresh selection medium every 3-4 days.

    • Isolate and expand antibiotic-resistant colonies.

    • Verify the expression and function of the ion channel in the stable cell line using techniques like Western blot, qPCR, or patch-clamp electrophysiology.

Primary Screening: Fluorescence-Based Membrane Potential Assay

For high-throughput screening of a compound library, fluorescence-based assays are often employed as they are less labor-intensive than electrophysiology. These assays use dyes that are sensitive to changes in membrane potential.

Materials:

  • HEK293 cells expressing the ion channel of interest

  • Membrane potential-sensitive dye kit (e.g., a FRET-based dye pair)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Compound to be tested (e.g., "this compound") dissolved in a suitable solvent (e.g., DMSO)

  • Known ion channel activator or inhibitor (positive control)

  • Vehicle control (e.g., DMSO)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the transfected or stable cells into the multi-well plates and allow them to adhere overnight.

  • Dye Loading: Prepare the dye solution according to the manufacturer's instructions and add it to each well. Incubate for 45-60 minutes at 37°C to allow the dye to load into the cell membranes.

  • Compound Addition: Prepare serial dilutions of the test compound, positive control, and vehicle control in the assay buffer.

  • Fluorescence Reading:

    • Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for the dye.

    • Establish a baseline fluorescence reading for a few cycles.

    • Add the compounds to the wells. If studying a voltage-gated channel, a depolarizing stimulus (e.g., addition of a high concentration of KCl or a known channel activator like veratridine (B1662332) for sodium channels) is added to open the channels.

    • Immediately begin kinetic fluorescence readings to measure the change in membrane potential over time.

  • Data Analysis:

    • Calculate the change in fluorescence in response to the compound.

    • Plot the concentration-response curve to determine the IC50 or EC50 of the compound.

Secondary Screening: Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying ion channel function as it provides direct measurement of the ionic currents flowing through the channels with high temporal and voltage resolution.

Materials:

  • Cells on coverslips from Protocol 1

  • External solution (composition depends on the ion channel, e.g., for NaV channels: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4)

  • Internal solution (for the patch pipette, e.g., for NaV channels: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES, pH 7.3)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries for pulling micropipettes

  • Perfusion system for solution exchange

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Preparation: Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Giga-seal Formation: Under microscopic guidance, carefully approach a single transfected cell with the micropipette. Apply slight positive pressure to keep the tip clean. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Recording:

    • Hold the cell at a membrane potential where the channels of interest are predominantly in a closed state (e.g., -100 mV for NaV channels).

    • Apply a series of voltage steps (a voltage protocol) to elicit ionic currents. For example, to measure sodium currents, step the voltage from -100 mV to various depolarized potentials (e.g., -80 mV to +60 mV).

    • Record the resulting currents.

  • Compound Application:

    • After obtaining a stable baseline recording, perfuse the external solution containing the test compound onto the cell.

    • Repeat the voltage protocol to record the currents in the presence of the compound.

    • To determine concentration-dependence, apply increasing concentrations of the compound.

    • To assess washout, perfuse with the control external solution again.

  • Data Analysis:

    • Measure the peak current amplitude, activation and inactivation kinetics, and any shifts in the voltage-dependence of gating.

    • Construct concentration-inhibition curves to calculate the IC50.

    • Analyze for state- and use-dependence by applying specific voltage protocols.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane IonChannel Ion Channel (e.g., NaV, KV, CaV) IonFlux Change in Ion Flux (Na+, K+, Ca2+) IonChannel->IonFlux Receptor GPCR / Receptor G_Protein G-Protein Receptor->G_Protein Compound Novel Compound (e.g., this compound) Compound->IonChannel Direct Block or Activation Compound->Receptor Indirect Modulation SecondMessenger Second Messenger (e.g., cAMP, IP3) G_Protein->SecondMessenger Kinase Kinase / Phosphatase SecondMessenger->Kinase Kinase->IonChannel Phosphorylation MembranePotential Membrane Potential Change IonFlux->MembranePotential CellularResponse Cellular Response (e.g., Action Potential, Secretion) MembranePotential->CellularResponse

Caption: Generalized signaling pathways of ion channel modulation.

Experimental_Workflow cluster_setup Assay Development cluster_screening Compound Screening cluster_characterization Lead Characterization cluster_output Outcome CellLine 1. Cell Line Development (Heterologous Expression) PrimaryAssay 2. Primary Assay (e.g., Fluorescence-Based) CellLine->PrimaryAssay SecondaryAssay 3. Secondary Assay (Patch-Clamp) PrimaryAssay->SecondaryAssay HTS 4. High-Throughput Screen (Primary Assay) SecondaryAssay->HTS HitConfirm 5. Hit Confirmation (Dose-Response) HTS->HitConfirm Mechanism 6. Mechanism of Action (Patch-Clamp) HitConfirm->Mechanism Selectivity 7. Selectivity Profiling (Panel of Ion Channels) Mechanism->Selectivity SAR 8. Structure-Activity Relationship (SAR) Selectivity->SAR ToolCompound Tool Compound for Basic Research SAR->ToolCompound LeadCandidate Lead Candidate for Drug Development SAR->LeadCandidate

Caption: Experimental workflow for ion channel drug discovery.

Troubleshooting & Optimization

Technical Support Center: Improving Lotusine Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of lotusine from Nelumbo nucifera (lotus). The focus is on optimizing extraction parameters to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting the yield of this compound extraction?

A1: The choice of extraction solvent is the most critical factor.[1][2] this compound, like other benzylisoquinoline alkaloids, is a weakly alkalescent compound with poor solubility in water but good solubility in organic solvents like methanol (B129727) and ethanol.[1] The principle of "like dissolves like" is paramount, and alcoholic solvents are typically used for crude extracts.[1] Additionally, adjusting the pH of the solvent can significantly enhance the yield.[3][4]

Q2: Which extraction method is superior for maximizing this compound yield: traditional or modern techniques?

A2: Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher yields in shorter times compared to traditional methods like maceration or Soxhlet extraction.[5][6][7] UAE has been shown to achieve a very high extraction ratio for related alkaloids from lotus (B1177795) leaves.[6] While Soxhlet extraction is efficient in solvent use, the prolonged heat can lead to thermal degradation of heat-sensitive compounds like this compound.[5][8]

Q3: How does the preparation of the raw plant material impact extraction efficiency?

A3: Proper preparation is crucial. The plant material should be thoroughly dried and ground into a fine, uniform powder.[5][8] This maximizes the surface area available for solvent contact, which enhances the diffusion of the target compounds from the plant matrix into the solvent.[1][5]

Q4: Can the pH of the extraction medium be optimized to improve this compound yield?

A4: Yes, pH plays a significant role. Since alkaloids exist as salts in the plant, using a slightly acidic or basic medium can improve extraction.[3] For instance, pre-basifying lotus leaves with a weak base like 10% ammonia (B1221849) water has been shown to double the yield of nuciferine (B1677029), a structurally related alkaloid.[3][4] Conversely, acidic water extraction (e.g., with dilute acetic or hydrochloric acid) can convert alkaloids into their more water-soluble salt forms, facilitating extraction.[1][3]

Q5: What is the best way to quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS/MS) is the most common and accurate method for separating, identifying, and quantifying this compound and other related alkaloids.[1][3][9] These techniques offer high sensitivity and specificity.[10]

Troubleshooting Guide: Low Extraction Yield

Low yield is a common problem in natural product extraction.[2][8] This guide provides a systematic approach to diagnosing and resolving this issue.

Problem 1: Very Low Crude Extract Mass
Potential Cause Troubleshooting Action Rationale
Improper Material Preparation Ensure plant material is finely and uniformly ground.[5] Use a mechanical grinder and sieve to achieve consistent particle size.Increases surface area for solvent penetration and diffusion.[1][11]
Suboptimal Solvent Choice Test a range of solvents with varying polarities (e.g., methanol, ethanol, 80% methanol).[5] Methanol is often found to be the most effective for benzylisoquinoline alkaloids.[12]The polarity of the solvent must match that of this compound for effective solubilization.[5]
Incorrect Solid-to-Solvent Ratio Optimize the ratio. Start with a common ratio like 1:10 or 1:20 (w/v) and test higher ratios.[5]A higher volume of solvent can increase the concentration gradient, driving more of the compound out of the plant material.[11]
Insufficient Extraction Time/Temp Increase extraction duration or temperature within optimal limits. For maceration, allow 48-72 hours.[8] For UAE or MAE, optimize time and temperature as per established protocols.[6][7]Higher temperatures increase solubility and diffusion, but excessive heat can cause degradation.[11] Equilibrium must be reached for maximum extraction.
Problem 2: Good Crude Extract Mass, but Low Purity/Final Yield of this compound
Potential Cause Troubleshooting Action Rationale
Thermal Degradation Use low-temperature extraction methods (e.g., Maceration, UAE). If using heat, use a rotary evaporator under reduced pressure for solvent removal to keep temperatures low.[8]This compound and related alkaloids can be sensitive to heat, and prolonged exposure during methods like Soxhlet extraction can reduce yield.[5][8]
pH Instability Maintain a neutral or slightly acidic pH (4-6) during extraction and purification to prevent structural degradation.[8]Extreme pH values can cause alkaloids to degrade.[8]
Inefficient Purification Employ a multi-step purification protocol. Use Liquid-Liquid Partitioning to separate by polarity, followed by Column Chromatography (e.g., silica (B1680970) gel, preparative HPLC) for fine separation.[5][8]Crude extracts contain many compounds. A robust purification strategy is essential to isolate the target compound effectively.[5]
Emulsion Formation (in Liquid-Liquid Extraction) To prevent emulsions, gently swirl instead of vigorously shaking the separatory funnel. To break an existing emulsion, add brine (salt water) to increase the ionic strength of the aqueous layer.[13]Emulsions trap the analyte of interest between the aqueous and organic layers, leading to significant loss of yield during purification.[13]

Data on Extraction Parameters

Optimizing parameters is key to maximizing yield. Below are tables summarizing the impact of different conditions on alkaloid extraction from Nelumbo nucifera.

Table 1: Comparison of Extraction Methods for Related Alkaloids
Extraction MethodKey ParametersExtraction Ratio/YieldReference
Ultrasound-Assisted (UAE)400 W power, 50°C, 30 min97.05%[6]
Microwave-Assisted (MAE)200 W power, 65% Methanol, 260 sOptimized for high yield[7][14]
Acid-Ethanol Extraction (AEE)Standard methodLower than UAE[6]
Enzyme-Assisted (EAE)Pectinase/CellulaseCan enhance polyphenol extraction[15]
Soxhlet ExtractionMethanol, 8-12 hoursRisk of thermal degradation[8]
Maceration80% Methanol, 48-72 hoursSimple, but lower yield/slower[8]
Table 2: Influence of Solvent and Conditions on Alkaloid Recovery
SolventConditionResultReference
MethanolReflux (120 min x 2)Highest Benzylisoquinoline Alkaloid (BIA) recovery[1][3]
50% MethanolReflux (120 min x 2)Lower recovery than pure methanol[1][3]
WaterReflux (120 min x 2)Poor recovery[1][3]
75-80% EthanolReflux (2-3 hours)Optimal for nuciferine and flavones[16]
65% MethanolMicrowave (200 W, 260s)Optimal for MAE of multiple alkaloids[7][14]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on methods optimized for high-efficiency extraction of related alkaloids from lotus leaves.[6]

  • Preparation : Dry lotus leaves at a low temperature (40-50°C) until a constant weight is achieved.[8] Grind the dried leaves into a fine powder (e.g., 60-80 mesh).[7]

  • Extraction : Weigh 10g of the powdered material and place it in a flask. Add 200 mL of 95% methanol (a 1:20 solid-to-solvent ratio).

  • Ultrasonication : Place the flask in an ultrasonic bath. Set the ultrasonic power to 400 W and the temperature to 50°C. Sonicate for 30 minutes.

  • Filtration : After extraction, cool the mixture and filter it through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Concentration : Evaporate the solvent from the filtrate using a rotary evaporator at a reduced pressure and a temperature below 50°C to obtain the crude extract.

  • Quantification : Redissolve a known amount of the crude extract in methanol and analyze using HPLC to determine the this compound concentration and calculate the yield.

Protocol 2: Acid-Base Extraction and Purification

This protocol is a standard chemical method for isolating alkaloids.[17]

  • Acid Extraction : Macerate 100g of powdered lotus material in 1L of 1% aqueous hydrochloric acid for 24 hours with occasional stirring. Filter the mixture.

  • Basification : Take the acidic aqueous filtrate and slowly add 28% ammonium (B1175870) hydroxide (B78521) solution until the pH reaches 9-10. This will precipitate the free alkaloids.

  • Organic Solvent Extraction : Transfer the alkaline mixture to a separatory funnel. Extract the precipitated alkaloids three times with 200 mL portions of dichloromethane (B109758) or chloroform (B151607).

  • Washing : Combine the organic layers and wash them with distilled water to remove residual base.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.

  • Purification : Further purify the crude mixture using column chromatography on silica gel, eluting with a gradient of chloroform and methanol to isolate this compound.

Visualizations

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification & Analysis raw_material Raw Lotus Material (Leaves, Plumules) drying Drying (40-50°C) raw_material->drying grinding Grinding (Fine Powder) drying->grinding solvent Add Solvent (e.g., Methanol) grinding->solvent extraction_method Extraction (e.g., UAE, MAE) solvent->extraction_method filtration Filtration extraction_method->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound analysis Analysis (HPLC, LC-MS) pure_this compound->analysis

Caption: General workflow for this compound extraction and purification.

G start Low this compound Yield check_crude Is Crude Extract Mass Low? start->check_crude check_material Check Material Prep (Drying/Grinding) check_crude->check_material Yes check_purity Is Purity Low? check_crude->check_purity No check_solvent Optimize Solvent & Ratio check_material->check_solvent check_params Optimize Time & Temperature check_solvent->check_params end Yield Improved check_params->end check_degradation Assess Thermal & pH Degradation check_purity->check_degradation Yes check_purification Refine Purification Protocol check_degradation->check_purification check_emulsion Check for Emulsions check_purification->check_emulsion check_emulsion->end

Caption: Troubleshooting flowchart for low this compound extraction yield.

References

Technical Support Center: Overcoming Lotusine Solubility challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Lotusine in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a benzylisoquinoline alkaloid naturally found in the sacred lotus (B1177795) (Nelumbo nucifera)[1]. It is classified as a weak alkaline compound, which contributes to its inherently poor solubility in neutral aqueous solutions like water or phosphate-buffered saline (PBS)[2][3]. This low solubility can pose significant challenges for researchers conducting in vitro and in vivo experiments, as achieving desired concentrations for biological assays can be difficult, potentially leading to inaccurate or unreliable results.

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is causing this?

A2: This is a common issue when working with hydrophobic compounds like this compound. The precipitation is likely due to "solvent shock." This occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into an aqueous medium. The drastic change in solvent polarity causes the this compound to crash out of the solution. To mitigate this, it is recommended to perform serial dilutions and add the stock solution to the aqueous medium slowly while vortexing or stirring.

Q3: What is the recommended solvent for preparing a primary stock solution of this compound?

A3: Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration primary stock solutions of this compound due to its excellent solubilizing properties for poorly water-soluble compounds[4][5]. A stock solution of up to 10 mg/mL in DMSO has been reported[4]. For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the medium is low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity[6][7].

Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?

A4: While some solubility in PBS (pH 7.2) has been reported (up to 5 mg/mL), achieving higher concentrations or consistent solubility can be challenging[4]. As this compound is a weak base, its solubility in aqueous solutions is pH-dependent. Acidifying the aqueous solution can improve the solubility of similar alkaloids by forming a more soluble salt[2]. However, for most cell-based assays, starting with a DMSO stock solution and then diluting it into the aqueous medium is the standard and more reliable method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in the chosen solvent. Insufficient solvent volume or inadequate mixing.- Ensure you are using a recommended solvent like DMSO. - Increase the solvent volume to achieve a lower, more soluble concentration. - Vortex the solution for several minutes. Gentle warming (e.g., in a 37°C water bath) can also aid dissolution[1].
Precipitation occurs immediately upon adding the DMSO stock solution to the aqueous medium. Rapid dilution leading to "solvent shock".- Perform an intermediate dilution of the high-concentration stock in the cell culture medium before preparing the final concentration. - Add the stock solution dropwise to the aqueous medium while continuously vortexing or stirring to ensure rapid and even dispersion.
The final working solution appears cloudy or contains visible particles. The solubility limit of this compound in the final aqueous medium has been exceeded.- Reduce the final concentration of this compound in your working solution. - Increase the final percentage of the co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for your specific cell line (typically ≤ 0.5%)[6].
Inconsistent experimental results between batches of prepared this compound solutions. Degradation of this compound in the stock solution due to improper storage.- Aliquot the primary stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C or -80°C and protect them from light[1].

Data Presentation

Table 1: Quantitative Solubility of this compound in Various Solvents

Solvent Solubility Molar Concentration (approx.) Source
Dimethyl Sulfoxide (DMSO)10 mg/mL31.8 mM[4]
Dimethylformamide (DMF)5 mg/mL15.9 mM[4]
Ethanol3 mg/mL9.5 mM[4]
Phosphate-Buffered Saline (PBS, pH 7.2)5 mg/mL15.9 mM[4]

Note: The molecular weight of this compound is approximately 314.4 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the preparation of a high-concentration primary stock solution of this compound.

Materials:

  • This compound powder (≥98% purity)

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1 mg of this compound powder into the tube.

  • Solvent Addition: Using a calibrated pipette, add 318 µL of anhydrous DMSO to the tube containing the this compound powder to achieve a 10 mM concentration.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials. This prevents degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

This protocol describes the dilution of the 10 mM DMSO stock solution into an aqueous cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thaw Stock Solution: At room temperature, thaw one aliquot of the 10 mM this compound stock solution.

  • Intermediate Dilution (Recommended): To minimize solvent shock and improve accuracy, first prepare an intermediate dilution (e.g., 1 mM) in the complete cell culture medium.

    • To prepare a 1 mM solution, add 10 µL of the 10 mM stock solution to 90 µL of the cell culture medium. Mix well by gentle pipetting.

  • Final Dilution: Use the intermediate dilution to prepare the final desired concentrations in your cell culture plates.

    • For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM intermediate dilution to 990 µL of the cell culture medium in the well.

  • Vehicle Control: Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO as your treated samples (e.g., 0.1% DMSO in the cell culture medium).

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO (to 10 mM) weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment intermediate Intermediate Dilution (1 mM in Medium) thaw->intermediate final Final Dilution (e.g., 10 µM in Medium) intermediate->final

Caption: Experimental workflow for preparing this compound solutions.

mek_erk_pathway cluster_pathway MEK/ERK Signaling Pathway Stimulus External Stimulus (e.g., Growth Factors) Ras Ras Stimulus->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation This compound This compound This compound->MEK Inhibition

Caption: this compound's inhibition of the MEK/ERK signaling pathway.

akt_nfkb_pathway cluster_pathway Akt/NF-κB Signaling Pathway Stimulus Pro-inflammatory Stimulus PI3K PI3K Stimulus->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Transcription This compound This compound This compound->Akt Inhibition

References

Troubleshooting Lotusine instability in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Lotusine instability in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in experimental assays?

A1: this compound is a benzylisoquinoline alkaloid found in the lotus (B1177795) plant (Nelumbo nucifera). Like many natural products, this compound can be susceptible to degradation under various experimental conditions, including exposure to light, extreme pH, and elevated temperatures. This instability can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes.

Q2: What are the primary factors that can lead to the degradation of this compound during experiments?

A2: The primary factors contributing to the degradation of benzylisoquinoline alkaloids like this compound include:

  • pH: Both highly acidic and alkaline conditions can catalyze the degradation of this compound.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) light can induce photochemical degradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen in solvents can lead to oxidative degradation.

  • Enzymatic Activity: If working with crude extracts or in biological systems, endogenous enzymes may metabolize or degrade this compound.

Q3: How can I best prepare and store this compound stock solutions to ensure stability?

A3: To maintain the integrity of this compound stock solutions, it is recommended to:

  • Dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Protect stock solutions from light by using amber-colored vials or by wrapping vials in aluminum foil.

  • Before use, allow the stock solution to thaw completely and bring it to room temperature.

Q4: Are there any known incompatibilities of this compound with common assay reagents?

A4: While specific incompatibility data for this compound is limited, as a general precaution for natural products, avoid prolonged incubation with strong oxidizing or reducing agents unless it is a required step in the experimental protocol. Additionally, be mindful of potential interactions with assay components that could affect the solubility or stability of this compound.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
Possible Cause Recommended Solution
Degradation of this compound in culture medium. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Minimize the exposure of the treatment medium to light and incubate for the shortest effective duration.
Precipitation of this compound in aqueous medium. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or preparing the final dilution in a medium containing a solubilizing agent like a low percentage of serum or a biocompatible surfactant.
Adsorption to plasticware. Pre-incubate pipette tips and plates with a blocking agent like bovine serum albumin (BSA) or use low-adhesion plasticware, especially for low-concentration experiments.
Metabolism by cells. Reduce the incubation time to see if a more immediate effect can be observed. If available, use a metabolically less active cell line for comparison.
Issue 2: Poor reproducibility of results in enzymatic or biochemical assays.
Possible Cause Recommended Solution
pH-dependent instability of this compound. Ensure the pH of the assay buffer is within a stable range for this compound (ideally near neutral). If the assay requires a specific pH that may affect stability, perform control experiments to assess the rate of degradation under those conditions.
Interaction with assay components. Run a control experiment with this compound and all assay components except the target enzyme or substrate to check for any non-specific interactions or degradation.
Oxidation during the assay. If oxidative degradation is suspected, consider degassing the assay buffer or adding a mild antioxidant that does not interfere with the assay.
Inaccurate quantification of this compound. Verify the concentration of the this compound stock solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

Due to limited published data specifically on the stability of this compound, the following table provides an illustrative summary of potential stability profiles based on general knowledge of benzylisoquinoline alkaloids. Researchers should perform their own stability studies under their specific experimental conditions.

Table 1: Illustrative Stability of this compound under Various Conditions

Condition Parameter Illustrative Stability (t½) Recommendation
pH pH 3< 2 hoursAvoid acidic conditions.
pH 7.4> 24 hoursOptimal for most in vitro assays.
pH 9< 4 hoursAvoid alkaline conditions.
Temperature 4°C (in solution)~ 1 weekStore short-term in the dark.
25°C (in solution)< 8 hoursPrepare fresh for immediate use.
-20°C (in solution)> 6 monthsRecommended for long-term storage.
Light Ambient lightDegradation observed within hoursProtect from light at all times.
UV lightRapid degradationAvoid exposure to UV light.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a general method for the quantitative analysis of this compound. The specific parameters may need to be optimized for the available instrumentation and specific this compound standard.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Standard Preparation: Prepare a series of standard solutions of this compound in methanol (B129727) or another suitable solvent to generate a calibration curve.

  • Sample Preparation: Dilute experimental samples to fall within the range of the calibration curve.

  • Analysis: Inject standards and samples, and determine the concentration of this compound by comparing the peak area to the calibration curve.

Protocol 2: MTT Cell Viability Assay

This protocol is used to assess the effect of this compound on cell viability.[1][2][3][4]

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 3: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the free radical scavenging activity of this compound.[5][6][7]

  • Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock This compound Stock (DMSO, -20°C) working Working Solution (Freshly Prepared) stock->working Dilute treat Treat with this compound working->treat seed Seed Cells seed->treat incubate Incubate treat->incubate measure Measure Viability incubate->measure calculate Calculate IC50 measure->calculate interpret Interpret Results calculate->interpret

Caption: A typical experimental workflow for assessing this compound's bioactivity.

troubleshooting_flow start Inconsistent Results? check_prep Review Solution Prep & Storage start->check_prep solution_ok Preparation OK? check_prep->solution_ok check_precip Check for Precipitation in Media precip_ok No Precipitation? check_precip->precip_ok check_controls Examine Assay Controls controls_ok Controls Valid? check_controls->controls_ok solution_ok->check_precip Yes revise_prep Action: Use Fresh Stock, Protect from Light solution_ok->revise_prep No precip_ok->check_controls Yes revise_solubility Action: Lower Concentration, Use Solubilizer precip_ok->revise_solubility No revise_assay Action: Check Reagent Stability, Instrument Calibration controls_ok->revise_assay No end Re-run Experiment controls_ok->end Yes revise_prep->end revise_solubility->end revise_assay->end

Caption: A logical troubleshooting flowchart for this compound instability.

egfr_pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation This compound This compound This compound->EGFR This compound->ERK This compound->Akt

Caption: The EGFR-Akt-ERK signaling pathway and points of inhibition by this compound.

References

Technical Support Center: Optimizing Lotusine Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered when using Lotusine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on current literature, a broad range of 1 µM to 100 µM can be used for initial screening. For non-cancerous cell lines like HaCaT human keratinocytes, this compound has been shown to be non-cytotoxic up to 80 µM.[1] In contrast, for cancer cell lines such as EGFR-mutant non-small cell lung cancer (NSCLC) HCC827 cells, significant inhibition of cell proliferation is observed in a concentration- and time-dependent manner.[2]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). A 10 mM stock solution in sterile, cell culture-grade DMSO is recommended. To prepare this, dissolve the appropriate amount of this compound powder in DMSO. Gentle warming in a 37°C water bath can aid dissolution. It is crucial to vortex the solution thoroughly to ensure it is completely dissolved. The stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Q3: What is the maximum final concentration of DMSO that is safe for cells in culture?

A3: High concentrations of DMSO can be toxic to cells. It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5% (v/v). Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as used for your this compound treatments.[2]

Q4: Can this compound interfere with the MTT assay?

A4: Yes, as a natural compound with antioxidant properties, there is a potential for this compound to interfere with tetrazolium-based viability assays like the MTT assay. This can occur through direct reduction of the MTT reagent to formazan (B1609692), leading to an overestimation of cell viability. It is advisable to include a control group of wells containing this compound in the medium without cells to check for any direct reduction of MTT. If interference is observed, consider using an alternative viability assay that is not based on metabolic reduction, such as the Sulforhodamine B (SRB) assay or a cell counting method.

Q5: What are the known signaling pathways affected by this compound?

A5: this compound has been shown to exert its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. In EGFR-mutant NSCLC cells, this compound suppresses the EGFR-Akt-ERK signaling pathway by reducing the phosphorylation of EGFR, Akt, and ERK.[1][2] This inhibition leads to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[2] this compound has also been implicated in modulating the NF-κB signaling pathway.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous cell suspension before seeding. Perform a preliminary experiment to determine the optimal seeding density for your cell line, ensuring cells are in the logarithmic growth phase during the experiment.

  • Possible Cause: Edge effects on the 96-well plate.

    • Solution: To minimize evaporation and temperature fluctuations in the outer wells, avoid using them for experimental samples. Instead, fill the peripheral wells with sterile PBS or culture medium.

  • Possible Cause: Incomplete dissolution of formazan crystals (in MTT assay).

    • Solution: After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are completely dissolved by gentle pipetting or placing the plate on an orbital shaker for a few minutes before reading the absorbance.

Problem 2: Unexpectedly low cytotoxicity at high concentrations of this compound.

  • Possible Cause: Precipitation of this compound in the culture medium.

    • Solution: Visually inspect the wells under a microscope for any precipitate. If precipitation is observed, you may need to adjust the solvent or use a lower concentration range. Ensure the final DMSO concentration is not causing the compound to fall out of solution.

  • Possible Cause: Compound degradation.

    • Solution: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. While specific data on this compound's stability in cell culture media is limited, it is best practice to minimize the time the compound is in the incubator.

Problem 3: No effect of this compound on the target protein phosphorylation in Western blot.

  • Possible Cause: Suboptimal treatment time.

    • Solution: The phosphorylation of signaling proteins is often a rapid and transient event. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 6h) to determine the optimal time point to observe changes in the phosphorylation status of EGFR, Akt, or ERK after this compound treatment.

  • Possible Cause: Issues with antibody quality.

    • Solution: Ensure you are using high-quality antibodies that are validated for Western blotting. Run positive and negative controls to confirm the antibody is working as expected.

  • Possible Cause: Problems with sample preparation.

    • Solution: Ensure that phosphatase and protease inhibitors are added to your lysis buffer to prevent dephosphorylation and degradation of your target proteins. Keep samples on ice throughout the preparation process.

Data Presentation

Table 1: Recommended Starting Concentrations of this compound for Different Cell Lines

Cell LineCell TypeRecommended Starting Concentration RangeReference
HaCaTHuman Keratinocyte (non-cancerous)10 - 80 µM[1]
HCC827Human NSCLC (EGFR mutant)1 - 50 µM[2]
A549Human NSCLC1 - 50 µM[2]
H9c2Rat CardiomyoblastNot specified, used for cardioprotection studies[3]
MDA-MB-231Human Breast Cancer(Related compounds tested)
MCF-7Human Breast Cancer(Related compounds tested)

Table 2: Summary of this compound's Effects on Signaling Pathways and Cellular Processes

Cellular ProcessEffect of this compoundKey Proteins AffectedReference
Cell ProliferationInhibitionEGFR, Akt, ERK[2]
ApoptosisInductionBax (up), Bcl-2 (down), Cleaved Caspase-3 (up)[2]
Cell CycleG0/G1 ArrestNot specified[2]
Signal TransductionInhibition of Phosphorylationp-EGFR, p-Akt, p-ERK[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: ~314.38 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need approximately 3.14 mg of this compound.

  • Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. For 3.14 mg, add 1 mL of DMSO.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability (MTT) Assay

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.

  • Incubation: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down or using an orbital shaker to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined time period. Include appropriate controls.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cell pellet with ice-cold PBS and then resuspend in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Protocol 4: Western Blot for p-EGFR, p-Akt, and p-ERK

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound for the optimized duration. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assays cluster_analysis Data Analysis stock Prepare 10 mM this compound Stock in DMSO working Prepare Working Solutions in Culture Medium stock->working viability Cell Viability Assay (e.g., MTT) working->viability apoptosis Apoptosis Assay (Annexin V/PI) working->apoptosis western Western Blot (p-EGFR, p-Akt, etc.) working->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp signaling_pathway EGFR EGFR Akt Akt EGFR->Akt Activates ERK ERK EGFR->ERK Activates This compound This compound This compound->EGFR Inhibits Phosphorylation Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK->Proliferation ERK->Apoptosis Inhibits troubleshooting_logic start Unexpected Viability Results q1 High Viability Check for compound precipitation Check for MTT interference Verify cell seeding density start->q1 Higher than expected q2 Low Viability (High Cytotoxicity) Confirm stock concentration Check for solvent toxicity Assess incubation time start->q2 Lower than expected q3 High Variability Check for edge effects Ensure homogenous cell seeding Verify complete formazan dissolution start->q3 Inconsistent results a1a Use alternative assay or improve solubility q1:q1a->a1a a1b Run 'compound only' control q1:q1b->a1b a1c Optimize cell number q1:q1c->a1c a2a Re-prepare stock solution q2:q2a->a2a a2b Lower final DMSO concentration q2:q2b->a2b a2c Perform time-course experiment q2:q2c->a2c a3a Avoid outer wells of plate q3:q3a->a3a a3b Mix cell suspension well q3:q3b->a3b a3c Ensure proper mixing q3:q3c->a3c

References

Technical Support Center: Minimizing Off-Target Effects of Lotusine in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Lotusine in experimental settings. This compound, a natural benzylisoquinoline alkaloid from Nelumbo nucifera, has shown therapeutic potential by modulating key signaling pathways.[1][2][3][4] However, like many small molecules, ensuring its specificity is crucial for accurate and reproducible results. This guide offers practical strategies and detailed protocols to help you design robust experiments and confidently interpret your findings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a natural product like this compound?

A1: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules (e.g., proteins, enzymes) in addition to its intended target.[5] This is a significant concern for natural products like alkaloids, as their complex structures can lead to interactions with multiple cellular components. These unintended interactions can result in misleading experimental data, unexpected phenotypes, and potential toxicity, complicating the interpretation of results and the development of selective therapeutics.

Q2: I'm observing an unexpected phenotype in my cells after this compound treatment. How can I determine if this is an off-target effect?

A2: Distinguishing between on-target and off-target effects is a critical step in small molecule research. A systematic approach is recommended:

  • Dose-Response Analysis: A clear relationship between the concentration of this compound and the observed phenotype should be established. However, be aware that off-target effects can also be dose-dependent.

  • Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold targeting the same protein or pathway produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Rescue Experiments: If possible, overexpressing the intended target protein might "soak up" this compound, requiring a higher concentration to achieve the same effect. Conversely, in a target knockdown or knockout model, the phenotype should be diminished or absent if it is on-target.

  • Kinase Profiling: The most direct way to identify potential off-target kinases is to screen this compound against a large panel of kinases.

Q3: What are the essential control experiments to include when studying this compound to account for off-target effects?

A3: Robust experimental design with appropriate controls is crucial. Key controls include:

  • Vehicle Control: Always include a control group treated with the solvent (e.g., DMSO) used to dissolve this compound at the same final concentration.

  • Cell-Type Controls: Use cell lines that do not express the intended target to identify target-independent effects.

  • Inactive Analogs: If available, use a structurally similar but biologically inactive analog of this compound. This can help to distinguish specific on-target effects from non-specific effects related to the chemical scaffold.

  • Positive and Negative Controls: Use known activators or inhibitors of the signaling pathway of interest to ensure the assay is performing as expected.

Q4: How can I be sure that the observed effects of this compound are due to inhibition of the EGFR pathway as reported?

A4: To confirm that this compound is acting through the EGFR pathway, you can perform several experiments:

  • Western Blot Analysis: Show that this compound treatment leads to a dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK.[3][6]

  • Target Engagement Assays: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound directly binds to EGFR in cells.

  • CRISPR/Cas9 Knockout: Inactivate the EGFR gene using CRISPR/Cas9. If this compound's effect is on-target, it should be diminished or absent in these knockout cells.[7][8][9][10][11]

Troubleshooting Guides

This section provides practical guidance for specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent IC50 values for this compound in cell viability assays.

Possible Cause Troubleshooting Step
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C in small aliquots.
Cell Culture Variability Use cells within a consistent and low passage number range. Ensure consistent cell seeding density. Regularly test for mycoplasma contamination.
Assay Conditions Standardize incubation times with this compound. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and below a non-toxic level (typically <0.5%).

Issue 2: High background or non-specific effects in biochemical assays.

Possible Cause Troubleshooting Step
Hydrophobic Interactions Include a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.005-0.05%) in the assay buffer.
Electrostatic Interactions Adjust the pH of the assay buffer to be near the isoelectric point of this compound or the target protein. Increase the salt concentration (e.g., NaCl) in the buffer to shield charges.
Non-specific Protein Binding Add a blocking protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-1% to the assay buffer.

Issue 3: Observed phenotype does not correlate with known on-target activity of this compound.

Possible Cause Troubleshooting Step
Off-Target Effects Perform a kinome-wide selectivity screen to identify potential off-target kinases. Use a structurally different inhibitor for the same target to see if it reproduces the phenotype.
Activation of Compensatory Pathways Analyze the phosphorylation status of key proteins in related signaling pathways using phospho-specific antibodies or mass spectrometry.
Cell Line-Specific Off-Target Effects Test this compound in multiple cell lines to determine if the unexpected phenotype is cell-type specific.

Data Presentation: Understanding this compound's Selectivity

While a comprehensive public kinome scan of this compound is not yet available, the following tables illustrate how to present selectivity data. Researchers using this compound should aim to generate similar data to understand its off-target profile.

Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM)

This table presents a hypothetical screening of this compound against a panel of kinases. The data is presented as the percentage of remaining kinase activity compared to a vehicle control. Lower percentages indicate stronger inhibition.

Kinase% of Control Activity
EGFR (On-Target) 25%
SRC85%
ABL192%
CDK278%
P38α88%
JNK195%
Off-Target Hit 1 45%
Off-Target Hit 2 60%

This data is for illustrative purposes only.

Table 2: Hypothetical IC50 Values for this compound Against On-Target and Off-Target Kinases

This table shows hypothetical IC50 values, which quantify the concentration of this compound required to inhibit 50% of a kinase's activity. A significantly lower IC50 for the on-target kinase compared to off-target kinases indicates good selectivity.

KinaseIC50 (nM)Selectivity (fold vs. EGFR)
EGFR (On-Target) 150 -
Off-Target Hit 12,50016.7
Off-Target Hit 28,00053.3
SRC>10,000>66.7
ABL1>10,000>66.7

This data is for illustrative purposes only.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the on-target and off-target effects of this compound.

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.

Method: Utilize a commercial kinase profiling service (e.g., KINOMEscan™, Reaction Biology). These services typically perform either binding assays or enzymatic activity assays.

General Procedure:

  • Provide a sample of this compound at a specified concentration and purity.

  • The service will screen this compound against their kinase panel (e.g., 400+ kinases) at one or more concentrations (e.g., 1 µM).

  • The primary screen data is usually reported as the percentage of remaining kinase activity or percentage of inhibition.

  • For any significant "hits" from the primary screen, follow up with IC50 determination to quantify the potency of this compound against these potential off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its intracellular target (e.g., EGFR) in a cellular context.[1][5][12]

Materials:

  • Cell line of interest (e.g., HCC827 for EGFR)

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermal cycler

  • Western blot reagents and antibodies (anti-EGFR, loading control)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time.

  • Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins. Collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody against the target protein (EGFR).

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 3: Western Blot for EGFR Signaling Pathway

Objective: To investigate the effect of this compound on the phosphorylation status of EGFR and its downstream effectors, Akt and ERK.[13][14][15][16][17]

Materials:

  • Cell line of interest (e.g., HCC827)

  • This compound

  • EGF (Epidermal Growth Factor)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to attach. Starve the cells in serum-free media, then pre-treat with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: Nrf2/ARE Luciferase Reporter Assay

Objective: To determine if this compound activates the Nrf2 antioxidant pathway.[2][18][19][20][21]

Materials:

  • HEK-293T cells (or other suitable cell line)

  • ARE-luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • This compound

  • Luciferase assay system

Procedure:

  • Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and the Renilla luciferase plasmid.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound or a known Nrf2 activator (positive control).

  • Lysis and Luciferase Assay: After the desired incubation time (e.g., 16-24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates activation of the Nrf2/ARE pathway.

Protocol 5: CRISPR/Cas9-Mediated Target Knockout

Objective: To validate that the cellular effects of this compound are dependent on its intended target (e.g., EGFR).[7][8][9][10][11]

General Workflow:

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the target gene (e.g., EGFR) into a Cas9 expression vector.

  • Transfection and Selection: Transfect the Cas9/gRNA construct into the cell line of interest. Select for successfully transfected cells.

  • Validation of Knockout: Verify the knockout of the target protein by Western blotting or sequencing.

  • Phenotypic Assay: Treat both the wild-type and knockout cells with this compound and perform the relevant phenotypic assay (e.g., cell viability, migration).

  • Analysis: If the effect of this compound is significantly reduced or absent in the knockout cells compared to the wild-type cells, it provides strong evidence for on-target activity.

Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Grb2/SOS Grb2/SOS EGFR->Grb2/SOS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibition

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes This compound This compound This compound->Keap1 Activation

Troubleshooting_Workflow cluster_validation On-Target Validation cluster_off_target Off-Target Investigation start Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response Curve Analysis start->dose_response unrelated_inhibitor Use Structurally Unrelated Inhibitor dose_response->unrelated_inhibitor rescue_experiment Perform Rescue or Knockout Experiment unrelated_inhibitor->rescue_experiment phenotype_correlates Phenotype Correlates with On-Target Activity? rescue_experiment->phenotype_correlates kinase_screen Conduct Kinase Selectivity Screen cetsa Confirm Target Engagement (CETSA) kinase_screen->cetsa pathway_analysis Analyze Compensatory Pathways cetsa->pathway_analysis off_target Likely Off-Target Effect pathway_analysis->off_target phenotype_correlates->kinase_screen No on_target Likely On-Target Effect phenotype_correlates->on_target Yes

CETSA_Workflow start Start cell_treatment Treat Cells with This compound or Vehicle start->cell_treatment heating Heat Aliquots at Temperature Gradient cell_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifuge to Pellet Aggregated Proteins lysis->centrifugation supernatant Collect Soluble Protein Fraction centrifugation->supernatant western_blot Western Blot for Target Protein supernatant->western_blot analysis Analyze Melting Curve Shift western_blot->analysis end End analysis->end

References

Addressing batch-to-batch variability of commercial Lotusine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential batch-to-batch variability of commercial Lotusine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a benzylisoquinoline alkaloid primarily isolated from the embryo of the lotus (B1177795) seed (Nelumbo nucifera).[1] It has demonstrated a range of biological activities, including anti-aging, cardioprotective, and neuroprotective effects.[2][3][4] Key signaling pathways modulated by this compound include:

  • Inhibition of Pro-inflammatory and Proliferation Pathways: this compound has been shown to inhibit several critical signaling cascades. In human keratinocytes, it suppresses solar UV-induced Matrix Metalloproteinase-1 (MMP-1) expression by inhibiting the MEK1/2-ERK1/2-p90RSK, MKK3/6-p38, and Akt-p70S6K pathways.[2] In non-small cell lung cancer cells, it exerts anti-cancer effects by inhibiting the EGFR-Akt-ERK signaling pathway.[3]

  • Activation of Antioxidant Response: Research suggests this compound may activate the Nrf2/ARE signaling pathway, which is crucial for upregulating antioxidant enzymes and protecting against oxidative stress.[1]

Below is a diagram illustrating the known signaling pathways affected by this compound.

Lotusine_Signaling_Pathways cluster_uv sUV-Induced Skin Aging cluster_cancer EGFR-Mutant NSCLC sUV sUV Radiation MEK MEK1/2 sUV->MEK MKK MKK3/6 sUV->MKK Akt_uv Akt sUV->Akt_uv ERK ERK1/2 MEK->ERK p90RSK p90RSK ERK->p90RSK AP1_NFkB AP-1 / NF-κB p90RSK->AP1_NFkB p38 p38 MKK->p38 p38->AP1_NFkB p70S6K p70S6K Akt_uv->p70S6K p70S6K->AP1_NFkB MMP1 MMP-1 Expression (Skin Aging) AP1_NFkB->MMP1 EGFR EGFR Akt_cancer Akt EGFR->Akt_cancer ERK_cancer ERK EGFR->ERK_cancer Proliferation Cell Proliferation Apoptosis Inhibition Akt_cancer->Proliferation ERK_cancer->Proliferation This compound This compound This compound->MEK Inhibits This compound->MKK Inhibits This compound->Akt_uv Inhibits This compound->EGFR Inhibits

Caption: Known signaling pathways modulated by this compound.

Q2: What is batch-to-batch variability and why is it a concern for natural products like this compound?

Batch-to-batch variability refers to the chemical and biological differences between different production lots of the same product.[5] For natural products, this is a significant challenge because the chemical composition of the source material—the lotus plant—can be influenced by numerous factors.[6] This variability can lead to inconsistent experimental results, affecting the reproducibility and reliability of your research.[5]

Q3: What are the primary sources of batch-to-batch variability for a phytochemical like this compound?

The variability of a purified natural product like this compound can stem from several sources, from the raw plant material to the final processing steps.[7]

  • Raw Material Variation: This is often the largest source of inconsistency.[5]

    • Genetics: Different cultivars of Nelumbo nucifera may produce varying levels of this compound and other related alkaloids.

    • Environmental Factors: The geographical origin, climate, soil conditions, and rainfall can significantly alter the plant's biochemistry.[8][9]

    • Harvesting and Post-Harvest Handling: The time of harvest, drying methods, and storage conditions of the lotus embryos can impact the stability and concentration of the final compound.[7]

  • Extraction and Purification Processes:

    • Extraction Method: Inconsistencies in solvents, temperature, and duration can alter the extraction efficiency and the profile of co-extracted compounds.[5]

    • Purification Steps: Variations in chromatographic techniques or solvent purity can lead to different impurity profiles in the final product.

  • Final Product Storage: Improper storage of the purified this compound can lead to degradation over time.

The diagram below illustrates these potential sources of variability.

Variability_Sources cluster_A Raw Material Variation cluster_B Processing Variation cluster_C Purification Variation A Raw Material (Nelumbo nucifera) B Extraction & Processing A->B C Purification B->C D Final Product (Purified this compound) C->D E Inconsistent Experimental Results D->E A1 Genetics A1->A A2 Geographical Origin / Climate A2->A A3 Harvesting & Storage A3->A B1 Extraction Solvent/Method B1->B B2 Temperature / Duration B2->B C1 Chromatography Conditions C1->C C2 Solvent Purity C2->C

Caption: Sources of batch-to-batch variability for this compound.

Troubleshooting Guides

Problem: I am observing inconsistent biological activity (e.g., cell viability, pathway inhibition) between different batches of this compound.

This is a common issue when working with natural products. Follow this systematic workflow to diagnose and address the problem.

Troubleshooting_Workflow A Start: Inconsistent Biological Activity Observed B Step 1: Perform Physicochemical and Analytical Comparison A->B C Are the chemical fingerprints (e.g., HPLC profiles) identical? B->C D Step 2: Quantify this compound Concentration in Each Batch C->D Yes K Conclusion: The primary issue is the presence of unidentified impurities. Contact supplier for a more highly purified lot or perform further purification. C->K No E Are the concentrations of this compound consistent? D->E F Step 3: Normalize Dosing Based on Actual Concentration E->F No H Step 4: Investigate Impact of Minor Components/Impurities E->H Yes G Does normalizing the dose resolve the discrepancy? F->G G->H No I Issue Resolved: Variability was due to concentration differences. G->I Yes J Conclusion: Variability is likely due to synergistic or antagonistic effects of co-eluting impurities. Contact supplier with data. Consider re-purification. H->J

Caption: Troubleshooting workflow for inconsistent bioactivity.
Detailed Troubleshooting Steps

Step 1: Perform Physicochemical and Analytical Comparison

Before conducting new bioassays, compare the batches analytically. Request the Certificate of Analysis (CofA) for each lot from the supplier and perform your own confirmatory analysis.

  • Action: Analyze all batches using High-Performance Liquid Chromatography (HPLC). This will provide a "chemical fingerprint" of each batch.

  • Expected Outcome: To identify differences in the presence or quantity of the main this compound peak and any secondary or impurity peaks.

Step 2: Quantify this compound Concentration in Each Batch

The stated purity on the CofA might not reflect the precise concentration in your stock solutions. It is critical to determine the exact concentration of the active compound in each batch.

  • Action: Using a validated reference standard of this compound, create a calibration curve and precisely quantify the concentration in each of your commercial batches.

  • Expected Outcome: A precise measurement of the this compound concentration for each batch, allowing for normalized dosing.

Step 3: Normalize Dosing Based on Actual Concentration

If you find a discrepancy in concentration between batches, adjust the volume of your stock solution used in experiments to ensure you are dosing the same amount of active this compound.

  • Action: Re-run a key biological assay using doses normalized to the quantified concentration of this compound for each batch.

  • Expected Outcome: If the biological activity is now consistent, the problem was due to concentration differences.

Step 4: Investigate the Impact of Minor Components/Impurities

If dose normalization does not resolve the inconsistent activity, the cause may be minor components or impurities that differ between batches. These could have synergistic or antagonistic effects.

  • Action: Carefully examine the HPLC chromatograms for differences in the impurity profiles. If possible, use a method like LC-MS to identify these differing compounds.

  • Expected Outcome: Identification of impurities that may be interfering with your assay. This information is crucial for discussions with the supplier and may necessitate further purification.

Experimental Protocols

Protocol 1: Comparative HPLC Fingerprinting of this compound Batches

Objective: To visually and quantitatively compare the chemical profiles of different commercial batches of this compound.

Materials:

  • This compound batches (Lot A, Lot B, Lot C, etc.)

  • This compound reference standard (known purity)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV or Diode Array Detector (DAD)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10mM phosphate (B84403) buffer in water, pH adjusted to 4.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Standard & Sample Preparation:

    • Reference Standard Stock (1 mg/mL): Accurately weigh ~5 mg of this compound reference standard and dissolve in 5.0 mL of methanol.

    • Calibration Standards: Perform serial dilutions of the stock solution with methanol to create standards at 250, 100, 50, 25, and 10 µg/mL.

    • Batch Samples (1 mg/mL): Prepare a 1 mg/mL solution for each commercial batch in the same manner as the reference standard stock.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm (optimize based on the UV spectrum of pure this compound).[10]

    • Gradient Elution:

      Time (min) % Mobile Phase B (Acetonitrile)
      0 40
      15 80
      18 80
      19 40

      | 25 | 40 |

  • Data Analysis:

    • Generate a calibration curve from the reference standard injections (Peak Area vs. Concentration).

    • Overlay the chromatograms from all commercial batches. Visually inspect for differences in peak retention times and the presence/absence of impurity peaks.

    • Quantify the concentration of this compound in each batch using the calibration curve.

Data Presentation: Comparative Analysis of this compound Batches

Use the following table to summarize your findings from the HPLC analysis.

Parameter Lot A Lot B Supplier CofA (Lot A) Supplier CofA (Lot B)
Appearance White PowderOff-white PowderWhite PowderWhite Powder
Stated Purity (%) ------98.5%99.1%
Measured Concentration (µg/mL from 1 mg/mL prep) e.g., 982.1e.g., 955.4------
Calculated Purity (%) e.g., 98.2%e.g., 95.5%------
Number of Impurity Peaks (>0.1%) e.g., 2e.g., 4------
Area of Largest Impurity (%) e.g., 0.45%e.g., 1.2%------
Retention Time of Main Peak (min) e.g., 10.2e.g., 10.2------

This structured approach will help you systematically identify the source of variability and take corrective actions to ensure the reproducibility of your experimental results.

References

Technical Support Center: Refining HPLC Methods for Lotusine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance HPLC (High-Performance Liquid Chromatography) methods for improved lotusine peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for this compound analysis?

A1: A good starting point for separating this compound, a weakly alkaline benzylisoquinoline alkaloid, is to use a reversed-phase C18 column with a gradient elution.[1] The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[2][3] An acidic pH (around 3-4) is often employed to ensure the consistent protonation of this compound and minimize silanol (B1196071) interactions, which can cause peak tailing.[4]

Q2: My this compound peak is tailing. What are the common causes and solutions?

A2: Peak tailing for basic compounds like this compound is frequently caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[5][6] Here are the primary causes and their solutions:

  • Silanol Interactions: Free silanol groups on the column packing can interact with the basic this compound molecule, causing tailing.

    • Solution: Lower the mobile phase pH to around 2.5-3.5 to protonate the silanol groups and reduce interaction.[4] Using a high-purity, end-capped C18 column or a column specifically designed for basic compounds can also significantly improve peak shape.[1]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For basic compounds, a lower pH is generally preferred.[1]

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute the sample or reduce the injection volume.[7]

Q3: My this compound peak is broad. How can I improve its sharpness?

A3: Peak broadening can be caused by several factors related to the HPLC system and method parameters.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.

    • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.[6]

  • Slow Flow Rate: A flow rate that is too low can lead to increased diffusion and broader peaks.

    • Solution: Optimize the flow rate. While a lower flow rate can sometimes improve resolution, an excessively low rate is detrimental.[8]

  • Inappropriate Mobile Phase Strength: A mobile phase that is too weak (low organic content) can cause the analyte to spend too much time on the column, leading to broader peaks.

    • Solution: Increase the percentage of the organic modifier in the mobile phase to achieve a suitable retention factor (k'), ideally between 2 and 10.[9]

Q4: What is the pKa of this compound and why is it important for HPLC method development?

A4: The predicted pKa for the strongest acidic proton of this compound is approximately 7.35, and for the strongest basic center, it is around -4.9.[10] The pKa is a critical parameter in HPLC method development for ionizable compounds like this compound. The pH of the mobile phase relative to the pKa determines the degree of ionization of the analyte, which in turn affects its retention time, selectivity, and peak shape.[11] By controlling the pH, you can ensure consistent ionization and minimize undesirable interactions with the stationary phase.[1]

Troubleshooting Guides

Issue 1: Poor Peak Resolution Between this compound and Other Alkaloids

This guide provides a systematic approach to improving the separation of this compound from other closely eluting compounds.

Potential Cause Troubleshooting Steps Expected Outcome
Inadequate Mobile Phase Selectivity 1. Change Organic Modifier: If using acetonitrile, switch to methanol, or vice versa. The different solvent properties can alter selectivity.[8] 2. Adjust Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable compounds. Evaluate a pH range from 2.5 to 4.5.[4]Altered elution order and improved separation between peaks.
Insufficient Column Efficiency 1. Decrease Particle Size: Use a column with a smaller particle size (e.g., 3.5 µm instead of 5 µm).[8] 2. Increase Column Length: A longer column provides more theoretical plates, leading to better separation.[8]Sharper peaks and increased distance between them.
Suboptimal Gradient Program 1. Decrease Gradient Slope: A shallower gradient provides more time for separation.[8] 2. Introduce Isocratic Hold: Add a brief isocratic hold at a specific mobile phase composition where the critical pair is eluting.Improved separation of the target peaks without significantly increasing the total run time.
Issue 2: this compound Peak Tailing

This guide focuses on diagnosing and resolving asymmetrical this compound peaks.

Symptom Potential Cause Troubleshooting Steps
Tailing factor > 1.5 Secondary Silanol Interactions 1. Lower Mobile Phase pH: Adjust the pH to 2.5-3.5 using an appropriate buffer (e.g., 20 mM potassium dihydrogen phosphate).[4] 2. Use a Base-Deactivated Column: Employ a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase.[6] 3. Add a Competing Base: Introduce a small amount of a basic additive like triethylamine (B128534) (TEA) (e.g., 0.1%) to the mobile phase to block active silanol sites.[1]
All peaks in the chromatogram are tailing Physical Problems in the System 1. Check for Column Voids: A void at the column inlet can cause peak tailing. Try reversing and flushing the column (if the manufacturer allows).[2] 2. Inspect Fittings and Tubing: Ensure all connections are secure and there is no excessive dead volume.[6]
Peak shape worsens with increasing sample concentration Column Overload 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[7] 2. Dilute the Sample: Prepare a more dilute sample solution.[7]

Experimental Protocols

Protocol 1: General HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound in plant extracts.

1. Sample Preparation: a. Extract the plant material (e.g., lotus (B1177795) leaves or plumules) with methanol or ethanol.[12] b. Filter the extract through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with phosphoric acid.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm.[2]

  • Injection Volume: 10 µL.

Visualizations

HPLC_Method_Development_Workflow start Define Analytical Goal (e.g., Quantitation, Purity) select_column Select Column (e.g., C18, 5µm) start->select_column mobile_phase Choose Mobile Phase (e.g., A: Buffered Water, B: ACN) select_column->mobile_phase initial_conditions Set Initial Conditions (Gradient, Flow Rate, Temp.) mobile_phase->initial_conditions run_scouting Perform Scouting Run initial_conditions->run_scouting evaluate_results Evaluate Results (Resolution, Peak Shape) run_scouting->evaluate_results poor_resolution Poor Resolution? evaluate_results->poor_resolution peak_tailing Peak Tailing? poor_resolution->peak_tailing No optimize_mobile_phase Optimize Mobile Phase (pH, Organic Modifier) poor_resolution->optimize_mobile_phase Yes troubleshoot_tailing Troubleshoot Tailing (Lower pH, End-capped column) peak_tailing->troubleshoot_tailing Yes final_method Final Validated Method peak_tailing->final_method No optimize_gradient Optimize Gradient Profile optimize_mobile_phase->optimize_gradient optimize_gradient->evaluate_results change_column Consider Different Column Chemistry optimize_gradient->change_column troubleshoot_tailing->evaluate_results

Caption: A workflow for developing an HPLC method for this compound analysis.

Troubleshooting_Peak_Tailing start Observe Peak Tailing check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System Issue (Void, Dead Volume) check_all_peaks->system_issue Yes lotusine_specific Only this compound Peak Tailing check_all_peaks->lotusine_specific No check_connections Check Fittings and Tubing system_issue->check_connections reverse_flush Reverse/Flush Column check_connections->reverse_flush re_evaluate Re-evaluate Peak Shape reverse_flush->re_evaluate silanol_interaction Suspect Silanol Interaction lotusine_specific->silanol_interaction lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.5) silanol_interaction->lower_ph endcapped_column Use End-Capped Column silanol_interaction->endcapped_column add_modifier Add Competing Base (e.g., TEA) silanol_interaction->add_modifier lower_ph->re_evaluate endcapped_column->re_evaluate add_modifier->re_evaluate

Caption: A decision tree for troubleshooting this compound peak tailing in HPLC.

References

Technical Support Center: Stabilizing Lotusine During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the degradation of Lotusine during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a bioactive aporphine (B1220529) alkaloid naturally found in the plant Nelumbo nucifera (sacred lotus)[1][2][3]. As an aporphine alkaloid, it belongs to the second-largest group of isoquinoline (B145761) alkaloids[4]. Its chemical structure contains phenolic hydroxyl groups, making it susceptible to degradation, particularly oxidation[5][6]. Maintaining its stability is critical for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the appearance of unknown impurities.

Q2: What are the primary factors that cause this compound degradation?

A2: While specific degradation pathways for this compound are not extensively documented, based on its structure as a phenolic aporphine alkaloid, the primary degradation factors are:

  • Oxidation: The phenolic hydroxyl groups in the this compound structure are prone to oxidation, which can be catalyzed by dissolved oxygen, metal ions, and light exposure. This process can lead to the formation of quinone-type structures and other colored byproducts, often observed as a yellow or brown discoloration of the solution[6].

  • Light Exposure (Photodegradation): UV and visible light can provide the energy needed to initiate and propagate oxidative reactions[6]. Storing solutions in clear vials on a lab bench can lead to rapid degradation.

  • High pH (Alkaline Conditions): At a higher pH, the phenolic hydroxyl groups are deprotonated, which significantly increases their susceptibility to oxidation[6].

  • Elevated Temperature: Higher temperatures accelerate the rate of all chemical reactions, including oxidative and hydrolytic degradation[6].

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, adhere to the following storage conditions, summarized in the table below.

FormTemperatureDurationContainerAdditional Notes
Solid (Pure Form) -20°C[2][7]≥ 4 years[2]Tightly sealed, light-resistant vialStore away from moisture[8].
In Solvent (e.g., DMSO) -80°C[7]Up to 1 year[7]Amber glass vial or foil-wrapped tubePrepare aliquots to avoid freeze-thaw cycles.

Q4: My this compound solution in DMSO has turned slightly yellow. What should I do?

A4: A yellow to brown color change is a strong indicator of oxidation[6]. This suggests that the compound may have started to degrade. It is highly recommended to use a fresh, properly stored stock solution for your experiments to ensure data integrity. To prevent this in the future, ensure you are using an antioxidant-grade, anhydrous solvent and consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.

Q5: How can I monitor the stability and purity of my this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for assessing the purity and detecting degradation products of this compound and other lotus (B1177795) alkaloids[9][10]. A stability-indicating HPLC method can separate the intact this compound peak from any potential degradants. A decrease in the main this compound peak area and the appearance of new peaks over time are quantitative indicators of degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid color change (yellow/brown) in a freshly prepared solution. 1. High pH of the buffer/media. 2. Presence of catalytic metal ions. 3. Dissolved oxygen in the solvent. 1. If experimentally feasible, prepare the solution at a slightly acidic pH (e.g., 5-6).2. Use high-purity water and buffer salts. Add a chelating agent like EDTA (0.1-1 mM) to sequester metal ions[6].3. Sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before dissolving the compound[6].
Loss of biological activity in an assay despite using a stored stock solution. 1. Significant degradation of this compound. 2. Repeated freeze-thaw cycles. 1. Verify the purity of the stock solution using HPLC. Discard if significant degradation (>5-10%) is observed.2. Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.
Appearance of multiple new peaks in HPLC analysis of a stored sample. 1. Degradation due to oxidation, light, or temperature. 1. Review your storage protocol. Ensure the sample is stored at -80°C, protected from light, and sealed tightly.2. Consider performing a forced degradation study (see protocol below) to identify potential degradation products, which can help in optimizing storage conditions.

Experimental Protocols & Visualizations

Potential Degradation Factors for this compound

The following diagram illustrates the key environmental factors that can initiate the degradation of this compound, based on its chemical nature as a phenolic aporphine alkaloid.

G cluster_factors Initiating Factors cluster_compound Compound State cluster_degradation Degradation Process cluster_products Result Oxygen Dissolved Oxygen Oxidation Oxidation / Photodegradation Oxygen->Oxidation Light UV/Visible Light Light->Oxidation High_pH High pH (>7) High_pH->Oxidation High_Temp Elevated Temperature High_Temp->Oxidation Metal_Ions Metal Ions (Fe³⁺, Cu²⁺) Metal_Ions->Oxidation This compound Stable this compound This compound->Oxidation Degradation_Products Degradation Products (e.g., Quinones) Oxidation->Degradation_Products Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity

Caption: Key factors leading to the oxidative degradation of this compound.

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method[11]. This workflow outlines the necessary steps.

G cluster_stress Apply Stress Conditions (in parallel) prep Prepare this compound Stock Solution (e.g., in Methanol or Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (Solid & Solution, 80°C) prep->thermal photo Photolytic Stress (ICH Q1B light exposure) prep->photo control Prepare Control Sample (Unstressed, stored at -20°C) prep->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC-UV/MS oxidation->analyze thermal->analyze photo->analyze control->analyze neutralize->analyze data Compare Chromatograms: - Identify degradation peaks - Calculate % degradation - Assess peak purity analyze->data

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general High-Performance Liquid Chromatography (HPLC) method that can be adapted to assess the purity and stability of this compound. Such methods are standard for the analysis of alkaloids from Nelumbo nucifera[10][12].

Objective: To separate and quantify this compound from its potential degradation products.

Materials & Reagents:

  • This compound reference standard

  • This compound sample (from storage or forced degradation study)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or another suitable modifier)

  • HPLC system with UV/PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Start at 10-20% B, ramp to 80-90% B over 20-30 min
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection Wavelength 230 nm or 272 nm[2][12]
Injection Volume 10 µL

Methodology:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Create a series of dilutions (e.g., 1-100 µg/mL) to generate a calibration curve.

  • Sample Preparation: Dilute the this compound sample to be tested to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing:

    • Identify the this compound peak by comparing the retention time with the reference standard.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the sample.

    • Assess purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100

This technical guide provides a foundational framework for maintaining the stability of this compound. Researchers should adapt these principles and protocols to their specific experimental contexts and always validate their methods.

References

Troubleshooting unexpected results in Lotusine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the troubleshooting and technical support center for Lotusine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and unexpected results encountered during experiments with this compound.

Fictional Compound Context

This compound is a potent and selective small molecule inhibitor of the fictional "Lotus Kinase 1" (LK1) , a key serine/threonine kinase in the "Cell Proliferation and Survival Pathway" (CPSP) . Overactivation of the CPSP is implicated in various cancer types. This compound is expected to induce cell cycle arrest and apoptosis in cancer cells with a hyperactive CPSP.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Cell Viability and Proliferation Assays

Question 1: My cell viability assay results with this compound are inconsistent and show high variability between replicates.

Answer: High variability in cell viability assays is a common issue that can originate from multiple factors.[1] Here are the primary areas to investigate:

  • Inconsistent Cell Seeding: Uneven cell distribution is a major source of variability. Ensure your cell suspension is homogenous by gently pipetting before and during plating.

  • Compound Solubility: this compound may precipitate in your culture medium if not properly dissolved, leading to an inaccurate effective concentration. Visually inspect for precipitates and consider preparing a fresh stock solution.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and your compound. To mitigate this, avoid using the outer wells or ensure the incubator has adequate humidity.

  • Reagent and Cell Health: Ensure that your viability reagent (e.g., MTT, resazurin) has not expired and that your cells are healthy and within a consistent passage number.[1]

Troubleshooting Checklist for Inconsistent Cell Viability Assays

Potential Cause Recommended Action
Inhomogenous Cell Suspension Gently mix the cell suspension before and during plating.
Compound Precipitation Prepare fresh dilutions; visually inspect for precipitates.
"Edge Effect" in Plates Fill outer wells with sterile PBS or media without cells.
Cell Health Use cells from a consistent, low passage number; check for contamination.

| Reagent Issues | Check the expiration date of the viability reagent; protect from light.[1] |

Question 2: The IC50 value for this compound in my experiments is significantly different from the expected value.

Answer: A shift in the IC50 value can be influenced by several experimental parameters.[2]

  • ATP Concentration (for biochemical assays): If you are performing an in vitro kinase assay, the concentration of ATP is critical. Since this compound is an ATP-competitive inhibitor, its apparent IC50 value will increase with higher ATP concentrations.[2]

  • Cell Type and Density: Different cell lines can have varying levels of LK1 expression and downstream pathway activity, affecting their sensitivity to this compound. Additionally, high cell density can reduce the effective concentration of the compound per cell.

  • Incubation Time: The duration of this compound treatment can impact the observed IC50. A shorter incubation may not be sufficient to observe the full biological effect. Perform a time-course experiment to determine the optimal treatment duration.[3]

  • Compound Stability: this compound may be unstable in your specific cell culture medium. You can assess its stability by incubating it in the medium for the duration of your experiment and then analyzing its integrity via LC-MS.[2]

Recommended this compound Concentration Ranges for Initial Screening

Cell Line Seeding Density (cells/well) Recommended Concentration Range (µM)
MCF-7 5,000 0.1 - 20
A549 4,000 0.5 - 50

| HCT116 | 6,000 | 0.05 - 10 |

Section 2: Western Blotting and Pathway Analysis

Question 3: I am not seeing the expected decrease in the phosphorylation of downstream targets of LK1 after this compound treatment in my Western blot.

Answer: This can be due to issues with the compound, the experimental setup, or the Western blot technique itself.[3]

  • Compound-Related Issues:

    • Incorrect Dosage or Treatment Time: The concentration of this compound may be too low, or the treatment time too short to see a significant change in protein phosphorylation.[3] A dose-response and time-course experiment is recommended.[3]

    • Compound Inactivity: Ensure the compound has been stored correctly and has not degraded.[2]

  • Experimental Setup:

    • Cell Health: Unhealthy or overly confluent cells may not respond as expected.[3]

    • Lysate Preparation: Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of your proteins.

  • Western Blot Technique:

    • Antibody Issues: The primary antibody may not be specific or sensitive enough.[4] Validate your antibody with positive and negative controls.

    • Protein Transfer: Inefficient transfer of proteins from the gel to the membrane can lead to weak or absent signals.[4]

Troubleshooting Logic for Unexpected Western Blot Results

Caption: Troubleshooting logic for unexpected Western blot results.

Question 4: I'm observing unexpected bands in my Western blot after this compound treatment.

Answer: Unexpected bands can arise from several sources:

  • Antibody Non-Specificity: The primary or secondary antibody may be cross-reacting with other proteins.[5] Try optimizing the antibody concentration or using a more specific antibody.

  • Protein Degradation: If the unexpected bands are at a lower molecular weight, your protein of interest may be degrading.[5] Ensure you use fresh protease inhibitors in your lysis buffer and keep samples on ice.

  • Splice Variants or Post-Translational Modifications: The antibody may be detecting different isoforms or modified versions of the target protein.

  • Off-Target Effects of this compound: While this compound is selective for LK1, at higher concentrations it may inhibit other kinases, leading to unexpected changes in the phosphoproteome.[6]

Section 3: Off-Target Effects

Question 5: My cells are exhibiting a phenotype that cannot be explained by the known function of LK1. Could this be an off-target effect of this compound?

Answer: Yes, it is possible. While this compound is designed to be a selective inhibitor of LK1, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations.[7] Unintended interactions with other proteins can lead to unexpected cellular responses.[8]

  • Investigating Off-Target Effects:

    • Confirm with a Second Compound: Use another structurally different LK1 inhibitor. If the phenotype persists, it is more likely an on-target effect.

    • Kinome Profiling: A broad kinase screening panel can identify other kinases that are inhibited by this compound.

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR to knock down or knock out LK1. If the phenotype is still observed after this compound treatment in the absence of LK1, it is definitively an off-target effect.[8]

The Fictional CPSP Signaling Pathway

CPSP_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Adaptor Adaptor Proteins GFR->Adaptor LK1 LK1 Adaptor->LK1 Downstream Downstream Kinase LK1->Downstream TF Transcription Factors Downstream->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->LK1

Caption: The fictional CPSP signaling pathway and the role of LK1.

Key Experimental Protocols

Protocol 1: Western Blot Analysis of LK1 Pathway Phosphorylation
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-LK1-substrate, anti-total-LK1-substrate, anti-beta-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (media only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Subtract the background absorbance from the no-cell control wells. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Experimental Workflow for a Cell Viability Assay

Cell_Viability_Workflow Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere (24h) Seed->Adhere Treat Treat with this compound (Dose-Response) Adhere->Treat Incubate Incubate (e.g., 72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Solubilize Add Solubilization Solution AddMTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data & Calculate IC50 Read->Analyze

Caption: General experimental workflow for a cell viability assay.

References

Technical Support Center: Optimization of Lotusine Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of lotusine delivery in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful in vivo experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary therapeutic targets?

A1: this compound is a natural alkaloid predominantly found in the embryo of the lotus (B1177795) (Nelumbo nucifera). It has demonstrated a range of biological activities, including neuroprotective, anti-cancer, and cardioprotective effects. Key signaling pathways modulated by this compound include the EGFR-Akt-ERK pathway, which is often implicated in cancer, and the D1 dopamine (B1211576) receptor signaling pathway, relevant to neurological conditions.[1][2][3][4]

Q2: What are the main challenges in delivering this compound in animal models?

A2: The principal challenge in the in vivo delivery of this compound is its hydrophobic nature, leading to poor aqueous solubility. This can result in low bioavailability, inconsistent drug exposure, and potential precipitation at the injection site.[1][2][5] Consequently, achieving therapeutic concentrations in target tissues can be difficult.

Q3: What are the recommended formulation strategies to enhance this compound's bioavailability?

A3: To overcome its poor solubility, several formulation strategies can be employed. These include the use of co-solvents, cyclodextrin (B1172386) complexation, and encapsulation in nanocarriers such as liposomes and solid lipid nanoparticles (SLNs).[1][6][7][8] These approaches aim to improve solubility, stability, and the pharmacokinetic profile of this compound.

Q4: Are there known off-target effects of this compound in vivo?

A4: While specific off-target effects of this compound are not extensively documented, as with any bioactive compound, the potential for off-target activities exists.[9][10][11] The risk of off-target effects can be influenced by the concentration and distribution of the compound. Utilizing targeted delivery systems and performing dose-response studies are crucial to minimize potential unintended effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Oral Bioavailability Poor aqueous solubility of this compound leading to inefficient absorption from the gastrointestinal tract. First-pass metabolism in the liver.1. Formulation Strategy: Utilize solubility enhancement techniques such as cyclodextrin complexation or formulation in self-emulsifying drug delivery systems (SEDDS).2. Nanoparticle Encapsulation: Encapsulate this compound in nanoparticles (e.g., solid lipid nanoparticles) to protect it from degradation and enhance absorption.[7][12][13][14][15]3. Route of Administration: Consider alternative administration routes like intravenous or intraperitoneal injection to bypass first-pass metabolism.
Precipitation Upon Injection The organic solvent used to dissolve this compound is not miscible with the aqueous environment of the bloodstream, causing the compound to precipitate.1. Vehicle Optimization: Use a co-solvent system (e.g., DMSO/PEG/saline) and add the this compound solution to the aqueous vehicle slowly while vortexing.2. Formulate as a Suspension: Create a fine, uniform suspension of this compound in a suitable vehicle immediately before injection.3. Liposomal Formulation: Encapsulating this compound within liposomes can prevent its direct contact with the aqueous environment upon injection.[16][17]
Inconsistent Efficacy in Animal Models Variability in drug exposure due to inconsistent formulation, administration, or rapid clearance of the compound.1. Standardize Formulation Protocol: Ensure a consistent and reproducible method for preparing the this compound formulation for each experiment.2. Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of your specific formulation to optimize the dosing schedule.3. Controlled Release Formulation: Employ nanoparticle or liposomal formulations designed for sustained release to maintain therapeutic drug levels over a longer period.
Observed Toxicity or Adverse Events The dose may be too high, or the delivery vehicle may be causing toxicity. Potential for off-target effects at high concentrations.1. Dose-Escalation Study: Perform a dose-finding study to identify the maximum tolerated dose (MTD).2. Vehicle Toxicity Control: Always include a vehicle-only control group to assess the toxicity of the formulation components.3. Targeted Delivery: If possible, use targeted nanoparticles (e.g., with surface ligands for specific receptors) to increase drug concentration at the site of action and reduce systemic exposure.

Data on this compound and Related Alkaloid Pharmacokinetics

The following table summarizes pharmacokinetic data for this compound and a structurally related, well-studied alkaloid from Nelumbo nucifera, nuciferine, to provide a comparative overview.

Compound Animal Model Dose & Route Cmax Tmax Bioavailability (%) Key Findings Reference
Nuciferine Sprague-Dawley Rats10 mg/kg (Oral)--1.9 ± 0.8Poor absorption into systemic circulation.[18]
Nuciferine Sprague-Dawley Rats0.2 mg/kg (IV)---Rapid distribution.[19][18]
Nuciferine SD Rats50 mg/kg (Oral)1.71 µg/mL0.9 h58.13Rapidly absorbed into the blood.[20]
N-Nornuciferine SD Rats50 mg/kg (Oral)0.57 µg/mL1.65 h79.91Rapidly absorbed into the blood.[21][20]
Nuciferine SD Rats20 mg/kg (IV)0.32 µg/mL (in brain)0.89 h-Rapidly crossed the blood-brain barrier.[7][21][20]
N-Nornuciferine SD Rats20 mg/kg (IV)0.16 µg/mL (in brain)1.22 h-Rapidly crossed the blood-brain barrier.[7][21][20]

Note: Pharmacokinetic parameters can vary significantly based on the specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intraperitoneal (IP) Injection

Objective: To prepare a clear this compound solution for IP administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to completely dissolve the this compound. Vortex briefly.

  • Add PEG300 to the DMSO/lotusine solution. A common ratio is 1:4 (DMSO:PEG300). Vortex until the solution is homogenous.

  • Slowly add sterile saline to the mixture while continuously vortexing to bring the formulation to the final desired volume and concentration. The final concentration of DMSO should be kept low (e.g., <5%) to minimize toxicity.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate this compound into liposomes to improve its stability and in vivo performance.

Materials:

  • This compound powder

  • Phosphatidylcholine (e.g., DSPC)

  • Cholesterol

  • Chloroform and Methanol (2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in the chloroform:methanol mixture in a round-bottom flask. The molar ratio of lipids will need to be optimized, but a starting point could be 2:1 (phosphatidylcholine:cholesterol).

  • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 60°C for DSPC) to form a thin lipid film on the flask wall.

  • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding sterile PBS (pre-warmed to the same temperature as in step 2) and rotating the flask gently. This will form multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the liposomes, sonicate the suspension in a bath sonicator for 10-15 minutes above the lipid transition temperature.

  • For a more uniform size distribution, pass the liposomal suspension through an extruder with a defined pore size membrane (e.g., 100 nm) for 10-20 passes.

  • The resulting unilamellar liposome (B1194612) suspension is ready for in vivo administration. Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes This compound This compound This compound->EGFR Inhibits This compound->ERK Inhibits This compound->Akt Inhibits

Caption: this compound inhibits the EGFR-Akt-ERK signaling pathway.

D1_Dopamine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine DRD1 D1 Receptor Dopamine->DRD1 Binds Gs Gs Protein DRD1->Gs Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Activity) CREB->Gene_Expression Regulates This compound This compound This compound->DRD1 Modulates

Caption: this compound modulates the D1 dopamine receptor signaling pathway.

Experimental Workflow

Lotusine_Delivery_Workflow cluster_formulation Formulation Development cluster_animal_study Animal Model Experiment cluster_analysis Efficacy & PK/PD Analysis F1 This compound Powder F2 Solubilization (e.g., Co-solvent, Cyclodextrin) F1->F2 F3 Nanocarrier Encapsulation (Liposomes, Nanoparticles) F1->F3 F4 Characterization (Size, Zeta, EE%) F2->F4 F3->F4 A3 Administration (Oral, IP, IV) F4->A3 A1 Animal Acclimatization A2 Group Allocation (Vehicle, this compound Formulation) A1->A2 A2->A3 A4 Monitoring (Health, Behavior) A3->A4 E1 Sample Collection (Blood, Tissues) A4->E1 E2 Pharmacokinetic Analysis (LC-MS/MS) E1->E2 E3 Pharmacodynamic Analysis (Biomarkers, Histology) E1->E3 E4 Data Interpretation E2->E4 E3->E4

Caption: Experimental workflow for this compound delivery in animal models.

References

Validation & Comparative

Lotus Alkaloids in Cardioprotection: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the experimental evidence supporting the cardioprotective effects of alkaloids derived from Nelumbo nucifera (the sacred lotus), with a focus on their potential in mitigating myocardial ischemia-reperfusion injury.

This guide provides a comparative analysis of the key bioactive alkaloids from Nelumbo nucifera—Liensinine, Neferine, and Nuciferine—in the context of cardiac protection. While direct experimental data for Lotusine in ischemia-reperfusion models is limited, its demonstrated efficacy against doxorubicin-induced cardiotoxicity offers valuable insights into its potential cytoprotective mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of these natural compounds.

Mechanistic Overview: Diverse Pathways to Cardioprotection

The cardioprotective alkaloids from Nelumbo nucifera exert their effects through a variety of signaling pathways, primarily converging on the mitigation of oxidative stress, inflammation, and apoptosis—key drivers of damage in myocardial ischemia-reperfusion (I/R) injury.

Liensinine has been shown to protect against septic heart injury and myocardial ischemia by targeting inflammation and oxidative stress. Its mechanisms include the inhibition of the NF-κB and Wnt/β-catenin signaling pathways.[1][2][3][4] By suppressing NF-κB, Liensinine reduces the expression of inflammatory mediators like iNOS and COX-2.[1] Furthermore, it appears to modulate autophagy and apoptosis, contributing to a comprehensive protective effect.[1]

Neferine demonstrates significant cardioprotective activity by attenuating oxidative stress and apoptosis in models of hypoxia/reoxygenation and sepsis-induced myocardial dysfunction.[5][6][7] A key mechanism is the activation of the SIRT1/Nrf2/HO-1 signaling pathway, which enhances the cellular antioxidant response.[5][6] Additionally, Neferine has been found to upregulate the PI3K/Akt/mTOR pathway, a critical pro-survival cascade in cardiomyocytes.[7]

Nuciferine improves cardiac function in I/R models by reducing myocardial infarct size and cardiomyocyte damage.[8][9] Its primary mechanism involves the upregulation of PPAR-γ, which leads to a reduction in reactive oxygen species (ROS) production.[8] Studies also indicate that Nuciferine can increase the levels of endogenous antioxidants and prevent the structural damage and inflammation associated with myocardial infarction.[9][10]

This compound , while not extensively studied in I/R models, shows potent protective effects against doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes.[11][12] Its mechanism is centered on boosting the intracellular antioxidant defense, which reduces lipid peroxidation and mitigates apoptosis by downregulating the pro-apoptotic protein Bax and executor caspase-3.[11][12]

Below is a generalized signaling pathway diagram illustrating the key molecular targets of these alkaloids in cardiomyocytes.

Lotus_Alkaloids_Cardioprotection cluster_0 Lotus Alkaloids cluster_1 Signaling Pathways cluster_2 Cellular Effects cluster_3 Outcome Liensinine Liensinine Wnt/β-catenin Wnt/β-catenin Liensinine->Wnt/β-catenin Inhibits NF-κB NF-κB Liensinine->NF-κB Inhibits Neferine Neferine PI3K/Akt PI3K/Akt Neferine->PI3K/Akt Activates SIRT1/Nrf2 SIRT1/Nrf2 Neferine->SIRT1/Nrf2 Activates Nuciferine Nuciferine PPAR-γ PPAR-γ Nuciferine->PPAR-γ Upregulates This compound This compound ↑ Antioxidant Defense ↑ Antioxidant Defense This compound->↑ Antioxidant Defense Promotes ↓ Apoptosis ↓ Apoptosis PI3K/Akt->↓ Apoptosis SIRT1/Nrf2->↑ Antioxidant Defense ↓ Mitochondrial Dysfunction ↓ Mitochondrial Dysfunction SIRT1/Nrf2->↓ Mitochondrial Dysfunction ↓ Oxidative Stress ↓ Oxidative Stress PPAR-γ->↓ Oxidative Stress ↓ Inflammation ↓ Inflammation Wnt/β-catenin->↓ Inflammation NF-κB->↓ Inflammation Cardioprotection Cardioprotection ↓ Oxidative Stress->Cardioprotection ↓ Inflammation->Cardioprotection ↓ Apoptosis->Cardioprotection ↑ Antioxidant Defense->↓ Oxidative Stress ↓ Mitochondrial Dysfunction->Cardioprotection

Key signaling pathways modulated by Lotus alkaloids for cardioprotection.

Experimental Data: A Comparative Summary

The following tables summarize quantitative data from preclinical studies, comparing the effects of these alkaloids against relevant controls in models of cardiac injury.

Table 1: Effects on Cardiac Injury Markers
CompoundModelDosageControl GroupTreatment Group% ChangeReference
Liensinine LPS-induced septic heart injury (mice)10 mg/kgLDH: ~550 U/LLDH: ~350 U/L↓ ~36%[1]
CK: ~600 U/LCK: ~350 U/L↓ ~42%[1]
Neferine Hypoxia/Reoxygenation (H9c2 cells)10 µMLDH Release: ~28%LDH Release: ~15%↓ ~46%[6]
Nuciferine Isoproterenol-induced MI (rats)20 mg/kgLDH: ~850 U/LLDH: ~400 U/L↓ ~53%[9]
CK-MB: ~350 U/LCK-MB: ~150 U/L↓ ~57%[9]
Table 2: Effects on Oxidative Stress Markers
CompoundModelDosageParameterControl GroupTreatment Group% ChangeReference
Neferine Hypoxia/Reoxygenation (H9c2 cells)10 µMROS Level (F.I.)~450~200↓ ~56%[6]
SOD Activity (U/mg)~25~45↑ ~80%[6]
Nuciferine I/R Injury (mice)10 mg/kgROS Level (F.I.)~3500~1500↓ ~57%[8]
Table 3: Effects on Myocardial Infarct Size
CompoundModelDosageControl Group (Infarct/AAR)Treatment Group (Infarct/AAR)% ReductionReference
Nuciferine I/R Injury (mice)10 mg/kg~45%~20%~56%[8]
Liensinine Myocardial Infarction (mice)20 mg/kgInfarct Size: ~40%Infarct Size: ~20%~50%[3]

Abbreviations: AAR: Area at Risk; CK: Creatine Kinase; CK-MB: Creatine Kinase-MB isoenzyme; F.I.: Fluorescence Intensity; I/R: Ischemia-Reperfusion; LDH: Lactate Dehydrogenase; LPS: Lipopolysaccharide; MI: Myocardial Infarction; ROS: Reactive Oxygen Species; SOD: Superoxide Dismutase.

Experimental Workflows and Protocols

Accurate validation of cardioprotective agents requires robust and reproducible experimental models. Below is a typical workflow for an in vivo ischemia-reperfusion study, followed by detailed protocols for key procedures.

Experimental_Workflow_IR cluster_workflow In Vivo Ischemia-Reperfusion Workflow A 1. Animal Preparation (e.g., Male Sprague-Dawley Rats, 250-300g) B 2. Anesthesia & Intubation (e.g., Ketamine/Xylazine (B1663881) IP) A->B C 3. Surgical Procedure (Thoracotomy to expose the heart) B->C D 4. Ischemia Induction (Ligate Left Anterior Descending (LAD) artery for 30 min) C->D E 5. Drug Administration (e.g., Nuciferine 10 mg/kg IV, pre-reperfusion) D->E F 6. Reperfusion (Release ligature for 120 min) D->F G 7. Outcome Assessment (Collect blood and heart tissue) F->G H 8. Data Analysis (Infarct size, cardiac markers, Western blot) G->H

Standard workflow for an in vivo model of myocardial I/R injury.
Detailed Experimental Protocols

1. In Vivo Myocardial Ischemia-Reperfusion (I/R) Model in Rats

This protocol describes the surgical procedure to induce a temporary ischemic event in the rat heart, followed by reperfusion, to mimic the conditions of a myocardial infarction and subsequent clinical intervention.

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used. Animals should be acclimated for at least one week prior to the experiment.

  • Anesthesia: Anesthetize the rat with an intraperitoneal (IP) injection of a ketamine (e.g., 80 mg/kg) and xylazine (e.g., 10 mg/kg) cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Procedure:

    • Intubate the animal and provide ventilation with a small animal ventilator.

    • Perform a left thoracotomy by making an incision in the fourth or fifth intercostal space to expose the heart.

    • Gently retract the ribs to visualize the left anterior descending (LAD) coronary artery.

  • Ischemia Induction:

    • Pass a 6-0 silk suture underneath the LAD artery, approximately 2-3 mm from its origin.

    • Induce ischemia by tightening the suture to occlude the artery. Successful occlusion is confirmed by the immediate appearance of a pale, cyanotic region in the myocardial tissue distal to the ligature. The ischemic period is typically maintained for 30 minutes.

  • Reperfusion: After the ischemic period, release the tension on the suture to allow blood flow to resume. Reperfusion is confirmed by a visible hyperemia in the previously pale area. The reperfusion period typically lasts for 2 to 24 hours, depending on the study endpoints.

  • Drug Administration: The test compound (e.g., Nuciferine, Liensinine) or vehicle is typically administered intravenously or intraperitoneally at a specific time point, often just before the onset of reperfusion.

2. Infarct Size Measurement with TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a redox indicator used to differentiate between viable (red) and infarcted (pale/white) myocardial tissue.

  • Tissue Harvesting: At the end of the reperfusion period, euthanize the animal and excise the heart.

  • Preparation: Cannulate the aorta and perfuse the heart with phosphate-buffered saline (PBS) to wash out remaining blood. Freeze the heart at -20°C for approximately 30 minutes to facilitate slicing.

  • Slicing: Cut the frozen ventricles into uniform transverse slices (e.g., 2 mm thick).

  • Staining:

    • Immerse the heart slices in a 1% TTC solution prepared in PBS.

    • Incubate at 37°C for 15-20 minutes. Viable tissue, containing active dehydrogenase enzymes, will reduce the TTC to a red formazan (B1609692) precipitate. Infarcted tissue, lacking these enzymes, will remain pale.

  • Analysis:

    • Fix the stained slices in 10% neutral buffered formalin.

    • Image both sides of each slice using a high-resolution scanner or camera.

    • Use image analysis software (e.g., ImageJ) to quantify the total area of the ventricle and the area of the infarcted tissue (pale region) for each slice.

    • Express the infarct size as a percentage of the total ventricular area or the area at risk (AAR).

3. Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in cardioprotective signaling pathways (e.g., p-Akt, Nrf2, Bcl-2, Bax).

  • Protein Extraction: Homogenize frozen heart tissue samples in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

References

Comparing the efficacy of Lotusine with other known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant properties of Lotusine, an alkaloid derived from the lotus (B1177795) plant (Nelumbo nucifera), in relation to other established antioxidant compounds. Due to a lack of publicly available data on the direct, comparative antioxidant activity of isolated this compound, this guide presents data from extracts of Nelumbo nucifera which contain this compound and other bioactive compounds. This information is juxtaposed with the known antioxidant capacities of well-established antioxidants to provide a contextual understanding of its potential efficacy.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the antioxidant activity of various Nelumbo nucifera extracts and well-known antioxidant compounds. It is crucial to note that the data for lotus extracts represent the combined activity of all constituent compounds, not solely this compound. Furthermore, IC50 values can vary between studies based on the specific experimental conditions.

AntioxidantAssayIC50 Value (µg/mL)ORAC Value (µmol TE/g)Reference(s)
Nelumbo nucifera Extracts
Hydroalcoholic Seed ExtractDPPH6.12 ± 0.41Not Reported[1]
Ethyl Acetate Leaf FractionDPPH4.28Not Reported
Ethyl Acetate Leaf FractionABTS5.35Not Reported
Methanol (B129727) Rhizome ExtractDPPH> 66.7Not Reported[2]
Acetone Rhizome ExtractDPPH> 66.7Not Reported[2]
Known Antioxidants
Ascorbic Acid (Vitamin C)DPPH~6.1 - 8.4Not Reported[3][4]
QuercetinDPPH~0.74 - 19.17Not Reported[5]
Gallic AcidDPPH~2.6Not Reported[4]
CurcuminORACNot Applicable~1,500,000[6]
d-alpha-tocopherol (Vitamin E)ORACNot Applicable1,293[7]

Disclaimer: The IC50 values for Nelumbo nucifera extracts and the known antioxidants were not determined in the same studies, and therefore, a direct comparison of potency is not possible. This table is for informational purposes to provide a general sense of the antioxidant potential of lotus extracts in the context of other known antioxidants.

Signaling Pathway of Lotus Alkaloids: The Keap1-Nrf2 Pathway

While direct evidence for this compound's specific signaling pathway is still emerging, studies on other major alkaloids from Nelumbo nucifera and its extracts suggest a potent role in the activation of the Keap1-Nrf2 antioxidant response pathway.[1][7] This pathway is a primary cellular defense mechanism against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. When exposed to oxidative stress, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA. This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), and detoxifying enzymes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation This compound This compound (Proposed) This compound->Keap1_Nrf2 Promotes Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates

Proposed Keap1-Nrf2 antioxidant pathway activation by this compound.

Experimental Protocols

The following are detailed methodologies for two common in vitro antioxidant assays that have been used to evaluate extracts of Nelumbo nucifera.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test sample (this compound or extract)

  • Positive control (e.g., Ascorbic Acid, Quercetin)

  • Spectrophotometer or microplate reader capable of reading at 517 nm

  • Micropipettes

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test sample and positive control in the same solvent used for the DPPH solution to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture:

    • In a 96-well plate, add a specific volume of each sample dilution to individual wells.

    • Add the DPPH working solution to each well to initiate the reaction. The final volume and ratio of sample to DPPH solution should be consistent across all wells.

    • A blank well should contain the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_sample Prepare Serial Dilutions of Sample & Control prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate

Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate Buffered Saline (PBS)

  • Test sample (this compound or extract)

  • Positive control (e.g., Trolox)

  • Spectrophotometer or microplate reader capable of reading at 734 nm

  • Micropipettes

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test sample and positive control in the appropriate solvent.

  • Reaction Mixture:

    • Add a small volume of each sample dilution to individual wells of a 96-well plate.

    • Add the ABTS•+ working solution to each well.

    • A blank well should contain the solvent and the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

  • IC50 or TEAC Determination: The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the scavenging activity of the sample to that of a standard antioxidant, Trolox.

ABTS_Assay_Workflow prep_abts Generate ABTS•+ (ABTS + K2S2O4) prep_working Dilute ABTS•+ to Absorbance of 0.7 prep_abts->prep_working mix Mix Sample/Control with ABTS•+ Solution prep_working->mix prep_sample Prepare Serial Dilutions of Sample & Control prep_sample->mix incubate Incubate at RT mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging & IC50/TEAC Value measure->calculate

Workflow for the ABTS radical scavenging assay.

References

A Comparative In Vitro Analysis of Lotusine and Other Benzylisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of lotusine against other prominent benzylisoquinoline alkaloids (BIAs) found in Nelumbo nucifera (the sacred lotus), namely nuciferine, liensinine, and neferine (B1663666). The data presented is compiled from various studies to offer a comparative perspective on their potential as therapeutic agents.

Executive Summary

Benzylisoquinoline alkaloids are a diverse class of plant secondary metabolites with a wide range of pharmacological activities. This compound, a major alkaloid in the lotus (B1177795) embryo, has demonstrated significant anti-aging and cardioprotective effects in vitro. This guide compares its activities with those of nuciferine, liensinine, and neferine in key areas of biomedical research: cytotoxicity, anti-inflammatory, and antioxidant activities. While direct comparative studies are limited, this guide synthesizes available data to provide a valuable resource for researchers.

Data Presentation: A Comparative Look at In Vitro Activities

The following tables summarize the available quantitative data for this compound and other selected benzylisoquinoline alkaloids. It is important to note that the IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Comparative In Vitro Cytotoxicity

AlkaloidCell LineAssayIC50 Value (µM)Duration (h)Reference
This compound HaCaTMTT> 80 (non-cytotoxic)48[1]
NuciferineHepG2CCK-833.8024
29.4748
24.3572
MDA-MB-231Cell Viability~60 (40% inhibition)Not Specified
LiensinineMDA-MB-231Cell Viability~60 (50% inhibition)Not Specified
NeferineHeLaMTT~2548[2]
HepG2Apoptosis--[3]

Table 2: Comparative In Vitro Anti-inflammatory Activity

AlkaloidAssayCell LineIC50 Value (µM)Reference
This compound MMP-1 InhibitionHaCaTNot Reported[4]
NuciferineNO ProductionRAW 264.7Not Reported[5]
LiensinineNO ProductionRAW 264.75.02
IsoliensinineNO ProductionRAW 264.74.36
NeferineNO ProductionRAW 264.74.13

Table 3: Comparative In Vitro Antioxidant Activity

AlkaloidAssayIC50 Value (µg/mL)Reference
This compound Not ReportedNot Reported
NuciferineDPPH ScavengingNot Reported
LiensinineDPPH Scavenging1.8[6]
NeferineDPPH Scavenging10.67[6]

Signaling Pathways: Mechanisms of Action

The diverse biological activities of these alkaloids are attributed to their ability to modulate various cellular signaling pathways.

This compound Signaling Pathways

This compound has been shown to exert its anti-aging effects by inhibiting solar UV-induced MMP-1 expression in keratinocytes. This is achieved through the suppression of the MEK1/2-ERK1/2-p90RSK, MKK3/6-p38, and Akt-p70S6K pathways, which in turn inhibits AP-1 and NF-κB transactivation[4][7]. Furthermore, in the context of cancer, this compound's effects are mediated through the inhibition of the EGFR-Akt-ERK signaling pathway.

Lotusine_Signaling cluster_UV sUV Irradiation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UV sUV EGFR EGFR UV->EGFR MEK1_2 MEK1/2 UV->MEK1_2 MKK3_6 MKK3/6 UV->MKK3_6 Akt Akt UV->Akt EGFR->Akt ERK1_2 ERK1/2 MEK1_2->ERK1_2 p90RSK p90RSK ERK1_2->p90RSK AP1 AP-1 p90RSK->AP1 NFkB NF-κB p90RSK->NFkB p38 p38 MKK3_6->p38 p38->AP1 p38->NFkB p70S6K p70S6K Akt->p70S6K p70S6K->AP1 p70S6K->NFkB This compound This compound This compound->EGFR This compound->MEK1_2 This compound->MKK3_6 This compound->Akt MMP1 MMP-1 Gene Expression AP1->MMP1 NFkB->MMP1

This compound's inhibition of sUV-induced MMP-1 expression.
Comparative Signaling Pathways of Benzylisoquinoline Alkaloids

Nuciferine, liensinine, and neferine modulate several key signaling pathways implicated in inflammation, cell survival, and proliferation. A common target for their anti-inflammatory action is the NF-κB pathway. In cytotoxicity, pathways such as PI3K/Akt and MAPK are frequently involved.

BIA_Signaling cluster_stimuli Pro-inflammatory / Pro-proliferative Stimuli cluster_pathways Key Signaling Pathways cluster_alkaloids Benzylisoquinoline Alkaloids cluster_responses Cellular Responses Stimuli LPS, Growth Factors, etc. NFkB_path NF-κB Pathway Stimuli->NFkB_path MAPK_path MAPK Pathways (p38, JNK, ERK) Stimuli->MAPK_path PI3K_Akt_path PI3K/Akt Pathway Stimuli->PI3K_Akt_path Inflammation Inflammation (NO, Cytokines) NFkB_path->Inflammation MAPK_path->Inflammation Apoptosis Apoptosis MAPK_path->Apoptosis Proliferation Proliferation MAPK_path->Proliferation PI3K_Akt_path->Apoptosis PI3K_Akt_path->Proliferation Nuciferine Nuciferine Nuciferine->NFkB_path Nuciferine->MAPK_path Liensinine Liensinine Liensinine->NFkB_path Liensinine->PI3K_Akt_path Neferine Neferine Neferine->NFkB_path Neferine->MAPK_path Neferine->PI3K_Akt_path

Modulation of key signaling pathways by BIAs.

Experimental Protocols

This section details the methodologies for the key in vitro assays cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.

Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with alkaloids A->B C 3. Add MTT solution and incubate B->C D 4. Add solubilization solution (e.g., DMSO) C->D E 5. Measure absorbance at ~570 nm D->E

Workflow of the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the test alkaloids for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

MMP-1 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of matrix metalloproteinase-1 (MMP-1), an enzyme involved in collagen degradation.

Protocol:

  • Reagent Preparation: Prepare the assay buffer, a fluorogenic MMP-1 substrate, and the MMP-1 enzyme.

  • Inhibitor Incubation: In a 96-well plate, pre-incubate the MMP-1 enzyme with various concentrations of the test alkaloid for a set period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by MMP-1 results in an increase in fluorescence.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to a control with no inhibitor. The IC50 value is then calculated.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide (NO) by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant.

Protocol:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) and pre-treat them with various concentrations of the test alkaloids. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance of the colored product at approximately 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. The reduction in nitrite concentration in the presence of the alkaloid indicates its inhibitory effect on NO production.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the activation of the NF-κB transcription factor.

Protocol:

  • Cell Transfection: Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Treatment and Stimulation: Treat the transfected cells with the test alkaloids followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: After incubation, lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.

  • Luminescence Measurement: Measure the intensity of the emitted light using a luminometer. A decrease in luminescence in the presence of the alkaloid indicates inhibition of NF-κB activation.

Conclusion

The available in vitro data suggests that this compound, nuciferine, liensinine, and neferine are all biologically active benzylisoquinoline alkaloids with potential therapeutic applications. This compound shows promise as a topical agent for skin aging, while all four alkaloids exhibit activities relevant to inflammation and cancer. However, the lack of direct comparative studies with standardized assays makes it challenging to definitively rank their potency. Further research with head-to-head comparisons is necessary to fully elucidate their relative efficacy and to guide future drug development efforts. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

Cross-Validating Lotusine's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lotusine's mechanisms of action with established therapeutic alternatives. This document summarizes the current understanding of this compound's effects on key signaling pathways and presents supporting experimental data for comparable compounds.

This compound, a quaternary ammonium (B1175870) alkaloid derived from the sacred lotus (B1177795) (Nelumbo nucifera), has garnered significant interest for its therapeutic potential, primarily attributed to its antioxidant, anti-inflammatory, and anti-cancer properties.[1] This guide delves into the molecular pathways modulated by this compound and compares its activity with known inhibitors and activators, providing a cross-validation of its therapeutic promise.

Nrf2-Mediated Antioxidant Response

This compound is reported to exert cardioprotective effects by activating the Nrf2/ARE signaling pathway, which upregulates a suite of antioxidant enzymes, thereby combating oxidative stress.[1] This mechanism is crucial in mitigating doxorubicin-induced cardiotoxicity.

Comparative Analysis of Nrf2 Activators
CompoundClassMechanism of Nrf2 ActivationReported EC50/Potency
This compound AlkaloidActivation of Nrf2/ARE signaling pathwayQuantitative data not publicly available
Sulforaphane IsothiocyanatePotent inducer of Nrf2 target genesA potent naturally occurring inducer of Nrf2[2][4]
Dimethyl Fumarate (DMF) Fumaric acid esterCovalent modification of Keap1-
Bardoxolone Methyl TriterpenoidCovalent modification of Keap1-

Nrf2 Signaling Pathway

Nrf2_Pathway Nrf2 Signaling Pathway and Point of this compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Cul3-Rbx1 Cul3-Rbx1 (Ubiquitin Ligase Complex) Keap1->Cul3-Rbx1 Proteasomal Degradation Proteasomal Degradation Nrf2->Proteasomal Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3-Rbx1->Nrf2 Ubiquitination Maf Maf Nrf2_n->Maf Heterodimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription Oxidative_Stress Oxidative or Electrophilic Stress Oxidative_Stress->Keap1 Inactivates This compound This compound This compound->Keap1 Inactivates

Caption: Nrf2 Signaling Pathway and the inhibitory point of this compound.

Experimental Protocol: ARE-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

  • Cell Culture and Transfection:

    • Plate cells (e.g., HepG2) in a 96-well plate.

    • Transfect cells with a firefly luciferase reporter plasmid containing ARE sequences and a Renilla luciferase plasmid for normalization using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, treat the cells with varying concentrations of this compound or a reference compound (e.g., Sulforaphane). Include a vehicle control.

  • Luciferase Activity Measurement:

    • After a 16-24 hour incubation period, lyse the cells.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of ARE-luciferase activity relative to the vehicle control.

    • Plot the fold induction against the compound concentration to determine the EC50 value.

Inhibition of MAPK/NF-κB Signaling Pathways

This compound has been shown to inhibit solar UV-induced expression of matrix metalloproteinase-1 (MMP-1) by suppressing the MEK1/2-ERK1/2-p90RSK, MKK3/6-p38, and Akt-p70S6K pathways.[1] This highlights its potential in anti-aging and anti-inflammatory applications.

Comparative Analysis of MAPK Pathway Inhibitors

Direct IC50 values for this compound's inhibition of specific kinases in the MAPK pathway are not currently available. However, a comparison with known inhibitors targeting these pathways can serve as a benchmark. U0126 is a well-characterized and selective inhibitor of MEK1 and MEK2.[5][6][7][8]

CompoundTarget KinaseReported IC50
This compound MEK1/2, MKK3/6, AktQuantitative data not publicly available
U0126 MEK172 nM[6][8]
MEK258 nM[6][8]
SB202190 p38α/β50 nM/100 nM

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway and Points of Inhibition Growth_Factor Growth Factor/ Stress Signal Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK1_2->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response This compound This compound This compound->MEK1_2 Inhibits U0126 U0126 U0126->MEK1_2 Inhibits

Caption: MAPK/ERK Signaling Pathway and the inhibitory points of this compound and U0126.

Experimental Protocol: Western Blot for Phosphorylated ERK (p-ERK)

This method is used to determine the phosphorylation status of ERK1/2, a key downstream effector of the MAPK pathway, as an indicator of pathway activation.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HaCaT keratinocytes) to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound or a reference inhibitor (e.g., U0126) for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., UV radiation, growth factors) for a short period (e.g., 15-30 minutes).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.

    • Quantify band intensities using densitometry software and calculate the ratio of p-ERK to total ERK.

Inhibition of EGFR Signaling Pathway

This compound has been shown to exert anti-cancer effects in non-small cell lung cancer (NSCLC) cells with EGFR mutations by inhibiting the EGFR-Akt-ERK signaling pathway, leading to cell cycle arrest and apoptosis.

Comparative Analysis of EGFR Inhibitors

While a specific IC50 value for this compound's inhibition of EGFR is not publicly available, a comparison with established EGFR tyrosine kinase inhibitors (TKIs) provides a framework for its potential therapeutic window.[9] Gefitinib (B1684475) is a first-generation EGFR TKI used in the treatment of NSCLC.[10][11][12][13][14]

CompoundGenerationMechanismReported IC50 (EGFR Kinase Assay)
This compound -Inhibition of EGFR-Akt-ERK signalingData not publicly available[9]
Gefitinib FirstReversible ATP-competitive inhibitor33 nM[11]
Erlotinib FirstReversible ATP-competitive inhibitor~2 nM
Osimertinib ThirdIrreversible inhibitor of EGFR mutants~1-15 nM (for mutant EGFR)

EGFR Signaling Pathway

EGFR_Pathway EGFR Signaling Pathway and Points of Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK (MAPK Pathway) EGFR->Ras_Raf_MEK_ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras_Raf_MEK_ERK->Proliferation_Survival This compound This compound This compound->EGFR Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: EGFR Signaling Pathway and the inhibitory points of this compound and Gefitinib.

Experimental Protocol: EGFR Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

  • Reagents and Setup:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, and DTT.

    • Use recombinant human EGFR kinase and a suitable substrate (e.g., a poly-Glu-Tyr peptide).

    • Prepare serial dilutions of this compound and a reference inhibitor (e.g., Gefitinib).

  • Kinase Reaction:

    • In a 96-well plate, add the EGFR kinase, the test compound, and the substrate.

    • Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For other formats like ADP-Glo, the amount of ADP produced is measured via a luminescence-based reaction.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Inhibition of Matrix Metalloproteinase-1 (MMP-1)

This compound has been observed to reduce the expression of MMP-1 induced by solar UV radiation in human keratinocytes, suggesting its potential as a photo-protective and anti-wrinkle agent.[1][15]

Comparative Analysis of MMP Inhibitors

To date, a specific IC50 value for the direct inhibition of MMP-1 activity by this compound has not been reported. Doxycycline (B596269), a tetracycline (B611298) antibiotic, is a known broad-spectrum MMP inhibitor.[16][17][18][19][20]

CompoundTargetMechanismReported IC50 (MMP-1)
This compound MMP-1 (expression)Downregulation of sUV-induced expressionQuantitative data on direct inhibition not available
Doxycycline Broad-spectrum MMPsInhibition of MMP activity452 µM (for fibroblast collagenase)[16]
Marimastat Broad-spectrum MMPsCompetitive, reversible inhibitor5 nM

Experimental Workflow for MMP-1 Inhibition

MMP1_Workflow Experimental Workflow for Assessing MMP-1 Inhibition Cell_Culture 1. Cell Culture (e.g., Human Keratinocytes) UV_Irradiation 2. Solar UV Irradiation Cell_Culture->UV_Irradiation Lotusine_Treatment 3. Treatment with this compound or Comparator UV_Irradiation->Lotusine_Treatment Incubation 4. Incubation (e.g., 48h) Lotusine_Treatment->Incubation Sample_Collection 5. Collect Supernatant and Cell Lysate Incubation->Sample_Collection MMP1_Assay 6a. MMP-1 Activity Assay (Fluorometric) Sample_Collection->MMP1_Assay Western_Blot 6b. Western Blot for MMP-1 Expression Sample_Collection->Western_Blot Data_Analysis 7. Data Analysis MMP1_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for assessing MMP-1 inhibition by this compound.

Experimental Protocol: MMP-1 Activity Assay (Fluorometric)

This assay measures the enzymatic activity of MMP-1 using a fluorogenic substrate.

  • Sample Preparation:

    • Collect conditioned media from cell cultures treated with this compound or a reference inhibitor (e.g., Doxycycline).

    • If necessary, activate pro-MMP-1 to its active form using an activator like APMA (4-aminophenylmercuric acetate).

  • Assay Procedure:

    • In a 96-well plate, add the conditioned media or purified MMP-1 enzyme.

    • Add the fluorogenic MMP-1 substrate. This substrate typically contains a quenched fluorophore that fluoresces upon cleavage by MMP-1.

    • Include appropriate controls: a no-enzyme control (substrate only) and a positive control with a known MMP inhibitor.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader.

    • Take kinetic readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from all readings.

    • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample.

    • Determine the percentage of MMP-1 inhibition for each concentration of the test compound and calculate the IC50 value.

Cardioprotection Against Doxorubicin-Induced Toxicity

This compound has demonstrated a significant protective effect against doxorubicin-induced cardiotoxicity in embryonically derived H9c2 cardiomyocytes.[21] A key finding is that pretreatment with 50 µM of this compound not only prevented doxorubicin-induced cell death but also maintained cell viability.

Comparative Analysis of Cardioprotective Agents
CompoundClassMechanismReported Protective Concentration/Effect
This compound AlkaloidAntioxidant, anti-apoptotic50 µM maintained viability of doxorubicin-treated H9c2 cells
Dexrazoxane Iron chelatorReduces doxorubicin-iron complex formation and subsequent ROS generationClinically approved cardioprotective agent
Resveratrol PolyphenolAntioxidant, activates Sirt1Protective against doxorubicin-induced cardiotoxicity
Experimental Protocol: Cell Viability Assay (MTT) for Cardioprotection

This assay assesses the metabolic activity of cells as a measure of their viability after exposure to a toxic agent and a potential protective compound.

  • Cell Culture and Treatment:

    • Seed H9c2 cardiomyocytes in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or a reference cardioprotective agent for a specified duration (e.g., 2 hours).

    • Expose the cells to a toxic concentration of doxorubicin (B1662922) (e.g., 1 µM) for 24-48 hours. Include controls for untreated cells, cells treated only with doxorubicin, and cells treated only with the test compound.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Compare the viability of cells treated with doxorubicin alone to those pre-treated with this compound or the reference compound to determine the extent of cardioprotection.

References

Reproducibility of Lotusine Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published research on Lotusine, a natural alkaloid derived from the lotus (B1177795) plant (Nelumbo nucifera). The focus is on the reproducibility of findings related to its anticancer and neuroprotective effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes the signaling pathways implicated in this compound's bioactivity.

Comparative Analysis of Anticancer Activity of this compound

This compound has been investigated for its potential as an anticancer agent in various studies. A key area of research has been its efficacy against non-small cell lung cancer (NSCLC), particularly in cell lines with epidermal growth factor receptor (EGFR) mutations. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in different cancer cell lines.

Cancer TypeCell LineIC50 (µM)Reference
Non-Small Cell Lung CancerHCC827 (EGFR mutant)Not explicitly stated, but significant inhibition reported
Non-Small Cell Lung CancerA549 (non-EGFR mutant)Less sensitive compared to HCC827

Note: Specific IC50 values for this compound were not consistently reported in the reviewed literature, highlighting a potential area for further standardized investigation to improve reproducibility.

A 2025 study demonstrated that this compound significantly inhibited the proliferation of HCC827 cells in a concentration- and time-dependent manner, showing greater efficacy compared to A549 cells. Mechanistic studies revealed that this compound induces apoptosis, evidenced by an increased expression of pro-apoptotic markers like Bax and cleaved caspase-3, and a decrease in the anti-apoptotic protein Bcl-2. Furthermore, this compound was found to cause G0/G1 phase cell cycle arrest in HCC827 cells. The primary mechanism of action identified was the inhibition of the EGFR-Akt-ERK signaling pathway.

Comparative Analysis of Neuroprotective Effects of this compound

This compound has also been explored for its neuroprotective properties, with studies suggesting its potential in ameliorating conditions like autism spectrum disorder (ASD).

ConditionModelEffective ConcentrationKey FindingsReference
Autism Spectrum Disorder-like behaviorPropionic acid-induced mouse modelNot explicitly statedAmeliorated social deficits; modulated D1 dopamine (B1211576) receptor
Doxorubicin-induced toxicityH9c2 cardiomyocytesPretreatmentAttenuated oxidative stress and apoptosis

A study on a mouse model of ASD found that this compound administration effectively alleviated social deficits. The proposed mechanism involves the modulation of the D1 dopamine receptor (DRD1) in the medial prefrontal cortex, leading to enhanced excitatory synaptic transmission. Another study highlighted the cardioprotective effects of this compound, where pretreatment of H9c2 cells with this compound mitigated doxorubicin-induced oxidative stress and apoptosis by boosting intracellular antioxidant defenses.

Key Signaling Pathways Modulated by this compound

The following diagrams illustrate the signaling pathways that have been reported to be modulated by this compound in different experimental contexts.

Lotusine_Anticancer_Pathway This compound This compound EGFR EGFR This compound->EGFR inhibits Apoptosis Apoptosis This compound->Apoptosis induces Akt Akt EGFR->Akt ERK ERK EGFR->ERK Proliferation Cell Proliferation Akt->Proliferation promotes ERK->Proliferation promotes

This compound's Anticancer Signaling Pathway

Lotusine_Neuroprotective_Pathway This compound This compound DRD1 D1 Dopamine Receptor This compound->DRD1 activates Synaptic_Transmission Excitatory Synaptic Transmission DRD1->Synaptic_Transmission enhances Social_Behavior Amelioration of Social Deficits Synaptic_Transmission->Social_Behavior

This compound's Neuroprotective Signaling Pathway

Experimental Protocols

To facilitate the replication of key findings, detailed methodologies for commonly used assays are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HCC827, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow for Reproducibility Assessment

The following diagram outlines a logical workflow for assessing the reproducibility of published findings on this compound.

Reproducibility_Workflow cluster_lit Literature Review & Data Extraction cluster_exp Experimental Validation cluster_analysis Comparative Analysis & Conclusion Lit_Search Comprehensive Literature Search Data_Extraction Extraction of Quantitative Data & Experimental Protocols Lit_Search->Data_Extraction Standardize_Methods Standardize Protocols (Cell lines, Reagents) Data_Extraction->Standardize_Methods Replicate_Experiments Replicate Key Experiments (e.g., MTT, Western Blot) Standardize_Methods->Replicate_Experiments Compare_Results Compare Experimental Results with Published Data Replicate_Experiments->Compare_Results Assess_Reproducibility Assess Reproducibility (Consistent/Variable Findings) Compare_Results->Assess_Reproducibility Conclusion Draw Conclusions on the Robustness of Findings Assess_Reproducibility->Conclusion

Workflow for Assessing Research Reproducibility

A Comparative Analysis of Lotusine Extraction Techniques for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, isolating bioactive compounds efficiently is a critical first step. This guide provides a comparative analysis of various techniques for extracting lotusine, a promising alkaloid from the lotus (B1177795) plant (Nelumbo nucifera), primarily found in the plumule (embryo) of the seed.[1] We will delve into the methodologies, present comparative data, and illustrate the relevant biological pathways.

Performance Comparison of Extraction Techniques

Several methods have been employed to extract alkaloids from lotus plumules, with varying degrees of efficiency. While direct comparative studies quantifying only this compound are limited, the data on total and major alkaloid extraction from the plumule, where this compound is a key component, provides valuable insights. The following table summarizes the performance of different extraction techniques based on available research.

Extraction TechniqueKey ParametersTypical Yield/EfficiencyRemarks
Microwave-Assisted Extraction (MAE) Solvent: 65% Methanol (B129727), Microwave Power: 200 W, Time: 260 secondsHigh efficiency for extracting major bioactive alkaloids from lotus plumule.[2][3][4]A rapid and efficient method.[3] Optimal conditions have been established through response surface methodology.[2][4]
Ultrasound-Assisted Extraction (UAE) Solvent: 95% Ethanol (B145695), Time: 30 minutesA common and effective method for alkaloid extraction.Often used for extracting bioactive compounds from plant materials.
Solvent Reflux Extraction Solvent: Methanol, Time: 2 x 120 minutesGenerally results in high recovery of benzylisoquinoline alkaloids.[1][5]A conventional method that can be time-consuming.
Sonication Solvent: Methanol, Time: 2 x 30 minutesLower recovery compared to reflux extraction for some alkaloids.[1][5]A less harsh method compared to refluxing.
Supercritical Fluid Extraction (SFE) Not extensively documented specifically for this compound.Potentially high selectivity and yield for thermally sensitive compounds.A greener extraction technique.

Detailed Experimental Protocols

Below are detailed protocols for the most common and effective methods for extracting alkaloids, including this compound, from lotus plumule.

Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on optimized conditions for the extraction of major bioactive alkaloids from lotus plumule.[2][3][4]

Materials and Equipment:

  • Dried lotus plumule powder (60-80 mesh)

  • Methanol (65% v/v in water)

  • Microwave extraction system

  • Centrifuge

  • 0.45 µm filter

Procedure:

  • Weigh 0.1 g of powdered lotus plumule and place it in a microwave extraction vessel.

  • Add 2 mL of 60% (v/v) methanol aqueous solution.

  • Set the microwave extraction parameters:

    • Microwave Power: 200 W

    • Extraction Time: 260 seconds (4.33 minutes)

  • After extraction, allow the vessel to cool to room temperature.

  • Centrifuge the resulting solution.

  • Transfer 1 mL of the supernatant to a 2 mL volumetric flask and make up the volume with methanol.

  • Filter the solution through a 0.45 µm filter before analysis by High-Performance Liquid Chromatography (HPLC).[3]

Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general procedure for the ultrasonic extraction of alkaloids from lotus plumule.[6]

Materials and Equipment:

  • Dried lotus plumule powder

  • 95% Ethanol (v/v)

  • Ultrasonic bath

  • Filter paper

Procedure:

  • Weigh 1.0 g of ground lotus plumule and place it in a suitable tube.

  • Add 20 mL of 95% (v/v) ethanol.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • After sonication, filter the extract through filter paper.

  • Adjust the final volume of the extract to 20 mL with 95% (v/v) ethanol for further analysis.[6]

Solvent Reflux Extraction of this compound

This is a conventional method for alkaloid extraction.

Materials and Equipment:

  • Dried lotus plumule powder

  • Methanol

  • Reflux apparatus (round bottom flask, condenser)

  • Heating mantle

  • Filter paper

Procedure:

  • Place a known quantity of powdered lotus plumule into a round bottom flask.

  • Add a sufficient volume of methanol to immerse the powder (e.g., a 1:10 solid-to-solvent ratio).

  • Set up the reflux apparatus and heat the mixture to the boiling point of methanol.

  • Maintain the reflux for 120 minutes.

  • Allow the mixture to cool and then filter to separate the extract from the solid residue.

  • For exhaustive extraction, the residue can be subjected to a second round of reflux extraction for another 120 minutes.

  • Combine the filtrates for further processing and analysis.

Visualizing the Process and Pathway

To better understand the experimental process and the biological context of this compound, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Analysis Lotus Plumule Lotus Plumule Grinding Grinding Lotus Plumule->Grinding Powdered Sample Powdered Sample Grinding->Powdered Sample Extraction Method MAE / UAE / Reflux Powdered Sample->Extraction Method Solvent Addition Crude Extract Crude Extract Extraction Method->Crude Extract Filtration/Centrifugation Filtration/Centrifugation Crude Extract->Filtration/Centrifugation Filtered Extract Filtered Extract Filtration/Centrifugation->Filtered Extract HPLC Analysis HPLC Analysis Filtered Extract->HPLC Analysis Quantification Pure this compound Pure this compound HPLC Analysis->Pure this compound Isolation

General workflow for this compound extraction.

Recent research has shown that this compound can inhibit the EGFR-Akt-ERK signaling pathway, which is crucial in cell proliferation and survival and is often dysregulated in cancer.[7]

G EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation This compound This compound This compound->EGFR

Inhibitory effect of this compound on the EGFR-Akt-ERK pathway.

References

In-Vitro vs. In-Vivo Correlation of Lotusine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Lotusine, a prominent alkaloid from the sacred lotus (B1177795) (Nelumbo nucifera), in both laboratory (in-vitro) and living organism (in-vivo) settings. While direct correlative studies are limited, this document synthesizes available data to offer insights into the translation of this compound's effects from the bench to preclinical models.

Data Presentation: Quantitative Comparison of this compound and Related Alkaloids

The following tables summarize the quantitative data on the bioactivity of this compound and other major alkaloids from Nelumbo nucifera. It is important to note that the in-vitro and in-vivo data are often from different studies, which should be considered when drawing direct comparisons.

Table 1: In-Vitro Bioactivity of Lotus Alkaloids

Alkaloid/ExtractAssayCell LineEndpointIC50/EC50Reference(s)
This compoundAnti-cancerHCC827 (NSCLC)Cell Proliferation InhibitionConcentration-dependent inhibition[1]
Lotus Seed Methanolic ExtractAnti-cancerSKOV3 (Ovarian)Cell Proliferation Inhibition79.73 ± 0.91 µg/mL[2]
Lotus Seed Methanolic ExtractAnti-cancerA2780 (Ovarian)Cell Proliferation Inhibition100.18 ± 2.42 µg/mL[2]
N-methylcoclaurineAnti-inflammatoryRAW 264.7NO Production Inhibition6 µM[3]
RoemerineAnti-inflammatoryRAW 264.7NO Production Inhibition21 µM[3]
LysicamineAnti-inflammatoryRAW 264.7NO Production Inhibition25 µM[3]
Nuciferine (B1677029)Anti-cancerHepG2 (Liver)Cell Proliferation Inhibition8.32 µM[4]
RoemerineAnti-cancerHepG2 (Liver)Cell Proliferation Inhibition8.62 µM[4]
NeferineAnti-inflammatoryBV-2 Microglial CellsiNOS expression suppression10 µM[5]

Table 2: In-Vivo Bioactivity of Lotus Alkaloids and Extracts

Alkaloid/ExtractAnimal ModelConditionDosing RegimenKey FindingsReference(s)
Lotus Seed ExtractSprague-Dawley RatsCarrageenan-induced paw edema400 & 600 mg/kg (oral)Significant inhibition of COX-2 and edema[6][7]
Lotus Seed ExtractMale White RatsCarrageenan-induced paw edema200, 300, 400 mg/kg (oral)Dose-dependent inhibition of inflammation (up to 80.77% at 400 mg/kg)[8]
LiensinineMiceCerebral Inflammation20 & 40 mg/kgSignificant reduction in iNOS levels[5]
NeferineRatsKainic acid-induced seizures-Increased seizure latency and decreased severity[9]
NuciferineNude MiceTumor Xenograft-Inhibition of tumor cell invasion[10]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further investigation.

In-Vitro Experimental Protocols

1. MTT Assay for Cell Viability and Cytotoxicity

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound on cancer cell lines.[11][12]

  • Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Materials:

    • Target cancer cell lines (e.g., HCC827, SKOV3)

    • Complete cell culture medium

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[12]

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).

    • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

2. Nitric Oxide (NO) Production Assay in Macrophages

This protocol is used to assess the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

  • Objective: To determine the IC50 of this compound for the inhibition of NO production.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Complete cell culture medium

    • This compound stock solution

    • Lipopolysaccharide (LPS)

    • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite (B80452) standard solution

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and vehicle controls.

    • After incubation, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using the sodium nitrite solution to quantify the nitrite concentration in the samples.

    • Calculate the percentage of NO inhibition for each this compound concentration and determine the IC50 value.

In-Vivo Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the acute anti-inflammatory activity of compounds.[14][15][16]

  • Objective: To assess the ability of this compound to reduce acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Materials:

    • This compound suspension/solution for oral or intraperitoneal administration.

    • 1% w/v carrageenan suspension in sterile saline.

    • Positive control drug (e.g., Indomethacin, 5 mg/kg).[14]

    • Vehicle control.

    • Plethysmometer.

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer this compound at different doses (e.g., 200, 400, 600 mg/kg, p.o.) or the positive/vehicle control 30-60 minutes before inducing inflammation.[7][8]

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

2. Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This model is used to study the neuroprotective and anti-neuroinflammatory effects of compounds.[17][18][19]

  • Objective: To evaluate the effect of this compound on LPS-induced neuroinflammatory responses.

  • Animals: C57BL/6 mice.

  • Materials:

    • This compound for administration.

    • LPS from E. coli.

    • Sterile saline.

    • Reagents for cytokine analysis (ELISA kits) and immunohistochemistry (antibodies for Iba1, GFAP).

  • Procedure:

    • Administer this compound or vehicle to the mice for a specified period (e.g., daily for 7 days).

    • On the final day of treatment, inject LPS intraperitoneally (i.p.) at a dose of 0.25-0.83 mg/kg to induce systemic inflammation and subsequent neuroinflammation.[20]

    • Sacrifice the animals at a specific time point after LPS injection (e.g., 3-24 hours).

    • Collect brain tissue (e.g., hippocampus, cortex) and blood samples.

    • Analyze the brain tissue for markers of neuroinflammation, such as the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or qPCR, and microglial and astrocyte activation via immunohistochemistry.[18]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Lotusine_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates This compound This compound This compound->IKK Inhibits This compound->MAPK_pathway Inhibits IkB_NFkB IκBα-NF-κB Complex Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Pro_inflammatory_genes Induces Transcription

Caption: this compound's anti-inflammatory signaling pathway.

Lotusine_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Akt Akt EGFR->Akt Activates ERK ERK Akt->ERK Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Apoptosis Apoptosis Bax Bax (Pro-apoptotic) Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits Caspase3 Cleaved Caspase-3 Caspase3->Apoptosis Executes This compound This compound This compound->EGFR Inhibits This compound->Bax Upregulates This compound->Bcl2 Downregulates This compound->Caspase3 Upregulates

Caption: this compound's anti-cancer signaling pathway.

Experimental_Workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation cluster_correlation Correlation Analysis cell_culture Cell Culture (e.g., Macrophages, Cancer Cells) treatment Treatment with this compound (Dose-Response) cell_culture->treatment assays Bioactivity Assays (MTT, NO Production, etc.) treatment->assays ic50 IC50 Determination assays->ic50 pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) ic50->pk_pd animal_model Animal Model Selection (e.g., Rat Paw Edema) dosing This compound Administration (Dose-Response) animal_model->dosing observation Observation & Measurement (e.g., Paw Volume) dosing->observation analysis Data Analysis & Efficacy observation->analysis analysis->pk_pd comparison Comparison of In-Vitro and In-Vivo Data pk_pd->comparison conclusion Conclusion on Translational Potential comparison->conclusion

Caption: Workflow for this compound's activity correlation.

References

Lotusine's Potency: A Comparative Benchmark Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 14, 2025 – A comprehensive analysis of Lotusine, a naturally occurring alkaloid, reveals its potential as a therapeutic agent in two key areas: mitigating the cardiotoxic effects of the chemotherapy drug doxorubicin (B1662922) and combating EGFR-mutant non-small cell lung cancer (NSCLC). This guide provides a detailed comparison of this compound's potency against established standard-of-care drugs in these fields, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Cardioprotective Effects: this compound vs. Dexrazoxane

Doxorubicin, a widely used and effective anticancer drug, is known for its dose-dependent cardiotoxicity. The current standard-of-care for preventing this cardiotoxicity is Dexrazoxane, an iron-chelating agent.[1][2][3] Our analysis indicates that this compound also exhibits significant cardioprotective properties by attenuating doxorubicin-induced toxicity in cardiomyocytes.[4][5]

While direct IC50 or EC50 values for this compound's cardioprotective effect are not yet established in published literature, studies on H9c2 rat cardiomyocyte cell lines demonstrate its efficacy. Pretreatment with this compound has been shown to increase the viability of H9c2 cells exposed to doxorubicin.[5] One study reported that at a concentration of 50 µM, this compound maintained cell viability at over 110% in the presence of 1 µM doxorubicin, suggesting a strong protective and even proliferative effect under these conditions.[5]

The mechanism of this compound's cardioprotection appears to be multifactorial, primarily attributed to its antioxidant and anti-apoptotic properties.[4] It has been shown to mitigate doxorubicin-induced oxidative stress and downregulate pro-apoptotic genes like Bax and caspase-3.[4]

Table 1: Comparison of Cardioprotective Agents Against Doxorubicin-Induced Cardiotoxicity in H9c2 Cells

CompoundMechanism of ActionReported Potency/Efficacy
This compound Antioxidant, Anti-apoptoticMaintained cell viability at 110.36% (MTT assay) and 118.53% (SRB assay) at 50 µM in the presence of 1 µM Doxorubicin.[6]
Dexrazoxane Iron chelator, reduces doxorubicin-induced reactive oxygen species (ROS) formation.[1][2][3]The only FDA-approved drug for preventing doxorubicin-induced cardiotoxicity.[7]

Anti-Cancer Potency: this compound vs. EGFR Tyrosine Kinase Inhibitors in NSCLC

In the realm of oncology, this compound has demonstrated promising activity against non-small cell lung cancer (NSCLC) cell lines with epidermal growth factor receptor (EGFR) mutations. The current standard-of-care for this cancer type includes EGFR tyrosine kinase inhibitors (TKIs) such as Osimertinib, Gefitinib, and Erlotinib.

Recent research indicates that this compound inhibits the proliferation of the EGFR-mutant HCC827 cell line in a concentration- and time-dependent manner.[8][9] This effect is mediated through the suppression of the EGFR-Akt-ERK signaling pathway.[8][10] While a specific IC50 value for this compound in the HCC827 cell line is not yet available in the cited literature, its demonstrated mechanism of action warrants a direct comparison with established EGFR inhibitors for which IC50 values are well-documented.

Table 2: Comparative Potency of this compound and Standard-of-Care EGFR Inhibitors in the HCC827 Cell Line

CompoundTargetIC50 in HCC827 Cells (nM)
This compound EGFR Signaling PathwayData not yet available
Osimertinib EGFR (mutant-selective)15.04[11], 27.58[12]
Gefitinib EGFR80[13]
Erlotinib EGFR4[14], 65.13[15]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Cardioprotection Assay in H9c2 Cells

Objective: To assess the protective effect of this compound against doxorubicin-induced cytotoxicity in H9c2 cardiomyocytes.

Methodology:

  • Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Pretreatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound and incubated for a specified period (e.g., 24 hours).

  • Doxorubicin Treatment: After pretreatment, the medium is replaced with medium containing a specific concentration of doxorubicin (e.g., 1 µM) with or without the corresponding concentration of this compound, and incubated for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • After treatment, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The MTT solution is then removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control.

Anti-Cancer Proliferation Assay in HCC827 Cells

Objective: To determine the inhibitory effect of this compound on the proliferation of EGFR-mutant HCC827 NSCLC cells.

Methodology:

  • Cell Culture: HCC827 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of this compound.

  • Incubation: The plates are incubated for different time points (e.g., 24, 48, and 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • At the end of each time point, MTT solution is added to each well and incubated for 4 hours.

    • The medium is then aspirated, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is read at 490 nm using a microplate reader.

    • The percentage of cell growth inhibition is calculated relative to the untreated control cells.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.

Doxorubicin_Cardiotoxicity_Pathway Doxorubicin Doxorubicin ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Cardiomyocyte Apoptosis Mitochondrial_Dysfunction->Apoptosis DNA_Damage->Apoptosis This compound This compound This compound->ROS Inhibits This compound->Apoptosis Inhibits Dexrazoxane Dexrazoxane Iron_Chelation Iron Chelation Dexrazoxane->Iron_Chelation Iron_Chelation->ROS Prevents Formation

Caption: Signaling pathways in doxorubicin-induced cardiotoxicity and points of intervention.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K p ERK ERK EGFR->ERK p Akt Akt PI3K->Akt p Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation This compound This compound This compound->EGFR Inhibits Phosphorylation EGFR_TKIs EGFR TKIs (Osimertinib, etc.) EGFR_TKIs->EGFR Inhibits Phosphorylation

Caption: The EGFR signaling pathway and the inhibitory action of this compound and EGFR TKIs.

Experimental_Workflow cluster_cardioprotection Cardioprotection Assay cluster_anticancer Anti-Cancer Proliferation Assay H9c2_seeding Seed H9c2 Cells Lotusine_pretreatment Pre-treat with this compound H9c2_seeding->Lotusine_pretreatment Doxorubicin_treatment Treat with Doxorubicin (with/without this compound) Lotusine_pretreatment->Doxorubicin_treatment MTT_assay_cardio MTT Assay Doxorubicin_treatment->MTT_assay_cardio Data_analysis_cardio Analyze Cell Viability MTT_assay_cardio->Data_analysis_cardio HCC827_seeding Seed HCC827 Cells Lotusine_treatment Treat with this compound HCC827_seeding->Lotusine_treatment Incubation Incubate (24, 48, 72h) Lotusine_treatment->Incubation MTT_assay_cancer MTT Assay Incubation->MTT_assay_cancer Data_analysis_cancer Analyze Cell Proliferation MTT_assay_cancer->Data_analysis_cancer

Caption: Workflow for in vitro assessment of this compound's cardioprotective and anti-cancer effects.

References

A Comparative Analysis of Lotusine and Its Natural Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the bioactivity and mechanisms of Lotusine and related benzylisoquinoline alkaloids from Nelumbo nucifera.

Introduction

This compound is a benzylisoquinoline alkaloid derived from the sacred lotus, Nelumbo nucifera.[1] This plant has a long history in traditional medicine, and its chemical constituents are of significant interest for their potential pharmacological applications.[1] this compound, along with its naturally occurring structural analogs such as neferine (B1663666), liensinine, and nuciferine (B1677029), has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. This guide provides a comparative overview of the experimental data on this compound and its natural analogs, with a focus on their potential as therapeutic agents in oncology. We will delve into their cytotoxic effects on cancer cells, the signaling pathways they modulate, and detailed protocols for the key experiments cited.

Comparative Biological Activity

While direct comparative studies of this compound and its analogs under uniform experimental conditions are limited, the existing literature provides valuable insights into their relative potency and mechanisms of action. The following tables summarize the available quantitative data on the cytotoxic effects of these alkaloids on various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 values) of this compound and its Natural Analogs on Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Liensinine Gastric Cancer CellsGastric CancerNot specified[2][3]
Non-small-cell Lung CancerLung CancerNot specified
Neferine Renal Cancer CellsRenal CancerNot specified
Liver Cancer CellsLiver CancerNot specified
Lung Cancer CellsLung CancerNot specified
Breast Cancer Cells (MCF-7/ADM)Breast CancerNot specified
Hepatocarcinoma (HepG2/ADR)Liver CancerNot specified
Gastric Carcinoma (SGC7901/VCR)Gastric CancerNot specified
Nuciferine Human Neuroblastoma (SY5Y)Neuroblastoma~271 (0.8 mg/mL)[4]
Mouse Colorectal Cancer (CT26)Colorectal Cancer~271 (0.8 mg/mL)[4]

Note: The IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to potential variations in experimental protocols.

Signaling Pathways

This compound and its analogs exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. A common thread among these compounds is their ability to interfere with the NF-κB, PI3K/Akt, and MAPK signaling cascades.

This compound

This compound has been shown to attenuate doxorubicin-induced toxicity in cardiomyocytes by mitigating apoptosis.[5] It downregulates the expression of the pro-apoptotic gene Bax and the apoptotic executor caspase-3.[5]

Neferine

Neferine has demonstrated potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[6][7][8][9][10][11][12] It prevents the phosphorylation and nuclear translocation of the NF-κB p65 subunit, thereby reducing the expression of pro-inflammatory cytokines.[6][7] Neferine also induces autophagy in ovarian cancer cells through the activation of p38 MAPK and JNK signaling pathways.[13]

Liensinine

Liensinine has been shown to inhibit the growth of gastric cancer cells by inducing the generation of reactive oxygen species (ROS) and suppressing the PI3K/Akt signaling pathway.[2][3] It also blocks autophagic flux in non-small-cell lung cancer and alleviates lipopolysaccharide-induced acute lung injury via the PI3K/Akt/mTOR pathway.[14][15] In prostate cancer, liensinine, along with neferine and isoliensinine (B150267), induces apoptosis by inactivating the PI3K/Akt signaling pathway.[16]

Nuciferine

Nuciferine exhibits anti-tumor effects in hepatocellular carcinoma by suppressing the HER2-AKT/ERK1/2 signaling pathway.[17] It also shows anti-tumor activity in neuroblastoma and colorectal cancer through the inhibition of the PI3K-AKT signaling pathway.[4] Furthermore, nuciferine has been reported to affect AP-1 activity and the p38 MAPK signaling pathway.[18]

Caption: Comparative signaling pathways of this compound and its natural analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound and its analogs.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound, neferine, liensinine, or nuciferine stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect the expression and phosphorylation status of key proteins in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of cell lysates.

  • Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: General workflow for Western blot analysis.

Quantitative Real-Time PCR (qPCR) for Apoptosis-Related Gene Expression

This protocol is used to quantify the mRNA levels of genes involved in apoptosis.

Materials:

  • Treated and untreated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green master mix

  • Primers for target genes (e.g., Bax, Bcl-2, Caspase-3) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Extract total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using SYBR Green master mix and specific primers for the target and housekeeping genes.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.

Conclusion

This compound and its natural analogs, neferine, liensinine, and nuciferine, are promising bioactive compounds with significant potential in cancer therapy. Their ability to induce cytotoxicity in cancer cells and modulate critical signaling pathways such as NF-κB, PI3K/Akt, and MAPK underscores their therapeutic relevance. While further research, particularly direct comparative studies, is needed to fully elucidate their relative efficacy and mechanisms of action, the available data provides a strong foundation for future drug development efforts. The experimental protocols detailed in this guide offer a standardized approach for researchers to further investigate these and other natural products in the quest for novel anti-cancer agents.

References

Validating the Anti-inflammatory Properties of Lotusine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of lotusine, a bisbenzylisoquinoline alkaloid found in the lotus (B1177795) plant (Nelumbo nucifera). Due to the limited direct quantitative data on this compound's anti-inflammatory activity, this guide draws comparisons with its structurally related co-occurring alkaloids: neferine (B1663666), liensinine, and isoliensinine (B150267). These compounds, also found in the lotus plant, have been more extensively studied for their anti-inflammatory effects and provide a valuable benchmark for assessing the potential of this compound. Additionally, puerarin, an isoflavone (B191592) with known anti-inflammatory properties, is included as a non-alkaloid comparator.

Comparative Analysis of Anti-inflammatory Activity

CompoundAssayTarget/MarkerIC50 ValueCell Line/System
Liensinine DPPH Radical ScavengingFree Radicals1.8 µg/mLCell-free
Isoliensinine Unspecified anti-inflammatory assayInflammation4.36 µMUnspecified
Neferine Unspecified anti-inflammatory assayInflammation4.13 µMUnspecified

Note: The unspecified anti-inflammatory assay for isoliensinine and neferine highlights their potent activity, though the direct molecular target was not detailed in the available source.

Mechanistic Insights: Signaling Pathway Modulation

This compound has been shown to exert its effects by modulating key inflammatory signaling pathways. Understanding these mechanisms is crucial for evaluating its therapeutic potential.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been identified as an inhibitor of NF-κB transactivation. In an inflammatory state, signaling cascades lead to the phosphorylation and degradation of IκBα, allowing the p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound, along with related alkaloids like neferine and liensinine, interferes with this process, leading to a downstream reduction in inflammatory mediators.[1][2][3][4][5]

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates p65_p50_IkBa p65/p50-IκBα (Inactive) IKK->p65_p50_IkBa Phosphorylates IκBα IkBa IκBα p65_p50 p65/p50 p65_p50_nuc p65/p50 (Active) p65_p50->p65_p50_nuc Translocation p65_p50_IkBa->p65_p50 IκBα degradation DNA DNA (κB sites) p65_p50_nuc->DNA Binds nucleus Nucleus Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS, COX-2) Transcription->Cytokines This compound This compound This compound->p65_p50_nuc Inhibits Transactivation

Figure 1: this compound's Inhibition of the NF-κB Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, including p38, JNK, and ERK, are also critical in the inflammatory response. This compound has been demonstrated to inhibit the phosphorylation of key components in these pathways, specifically the MEK1/2-ERK1/2-p90RSK and MKK3/6-p38 pathways.[4] By preventing the activation of these kinases, this compound can suppress the downstream activation of transcription factors like AP-1, which also contributes to the expression of inflammatory genes.[4]

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., sUV) MKK3_6 MKK3/6 Stimulus->MKK3_6 MEK1_2 MEK1/2 Stimulus->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates AP1 AP-1 Activation p38->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates p90RSK p90RSK ERK1_2->p90RSK Phosphorylates p90RSK->AP1 Inflammation Inflammatory Response (e.g., MMP-1) AP1->Inflammation This compound This compound This compound->MKK3_6 This compound->MEK1_2 Inhibits LPS_Workflow Start Start Seed Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/well) Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Pretreat Pre-treat with this compound or comparator compounds (various concentrations for 1h) Incubate1->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL for 24h) Pretreat->Stimulate Collect Collect cell supernatant and cell lysates Stimulate->Collect Analyze Analyze for inflammatory markers: - NO (Griess Assay) - TNF-α, IL-6 (ELISA) - iNOS, COX-2 (Western Blot/qPCR) Collect->Analyze End End Analyze->End

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Lotusine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. Lotusine, a bioactive alkaloid, requires diligent handling and adherence to established disposal protocols due to its potential physiological effects. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on best practices for the disposal of alkaloid and chemical waste is imperative. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound.

I. This compound Chemical and Physical Properties

A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the known properties of this compound.

PropertyValueSource(s)
CAS Number 6871-67-6[1][2]
Molecular Formula C₁₉H₂₄NO₃⁺[3]
Molecular Weight 314.4 g/mol [1][3]
Appearance Solid (Assumed, as it is supplied in this form)[4]
Solubility Soluble in DMSO, DMF, Ethanol, PBS (pH 7.2), Chloroform, Dichloromethane, Acetone.[1][5]
Storage Recommended storage at -20°C for pure form and -80°C in solvent for long-term stability (≥ 4 years). Can be shipped at room temperature.[1][6]
Chemical Class Alkaloid, Benzylisoquinoline[3]

II. Core Principles for this compound Disposal

Given that this compound is a biologically active alkaloid, it must be treated as hazardous chemical waste. The environmental fate of alkaloids can be complex, and their release into ecosystems should be avoided.[7] Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in regular solid waste streams.

III. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to wear the appropriate personal protective equipment:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection : A standard laboratory coat.

IV. Step-by-Step Disposal Protocol

The proper disposal of this compound depends on its form (solid, in solution, or as contaminated labware). The following workflow provides a clear, sequential guide for safe disposal.

Lotusine_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Segregation cluster_containment Containment cluster_final_disposal Final Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Solid this compound Waste waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_waste Contaminated Labware waste_type->contaminated_waste Contaminated Material solid_container Place in a dedicated, clearly labeled 'Hazardous Alkaloid Waste' container. Ensure container is sealed. solid_waste->solid_container liquid_container Collect in a designated, leak-proof 'Hazardous Organic Waste' container. Do not mix with incompatible waste. liquid_waste->liquid_container contaminated_container Place in a labeled hazardous waste bag or container. contaminated_waste->contaminated_container storage Store sealed waste container in a designated, secure hazardous waste accumulation area. solid_container->storage liquid_container->storage contaminated_container->storage disposal Arrange for pickup by Institutional EHS or a licensed hazardous waste disposal contractor. storage->disposal end End: Disposal Complete disposal->end

Caption: this compound Disposal Workflow.

V. Spill Management

In the event of a spill, the following procedure should be implemented immediately:

  • Evacuate and Ventilate : Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collection : Carefully collect all contaminated absorbent material and any other debris.

  • Packaging : Place all contaminated materials into a clearly labeled hazardous waste bag or container.

  • Decontamination : Clean the spill area with a suitable detergent and water solution.

  • Final Disposal : Place all cleaning materials (e.g., used gloves, paper towels) into the hazardous waste bag, seal it, and dispose of it as hazardous waste.

VI. Experimental Protocols Cited

While this document focuses on disposal, the handling of this compound in experimental settings is a precursor to its disposal. For instance, studies on the biological activity of this compound, such as its effects on cardiomyocytes, involve its dissolution in solvents like DMSO.[1][6][8] Any unused stock solutions or media containing this compound from such experiments must be collected and disposed of as hazardous liquid waste, as outlined in the protocol above.

Disclaimer : The information provided here is based on general principles of laboratory safety and chemical waste management. It is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel must be trained in hazardous waste disposal and should consult their institution's Environmental Health and Safety (EHS) office for specific guidelines and regulations.

References

Essential Safety and Handling Protocols for Lotusine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Lotusine, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Wear fire/flame resistant and impervious clothing.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] Ensure adequate ventilation.[1]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Handling:

    • Handle in a well-ventilated place.[1]

    • Wear suitable protective clothing.[1]

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools.[1]

    • Prevent fire caused by electrostatic discharge steam.[1]

  • Storage:

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

    • Store apart from foodstuff containers or incompatible materials.[1]

First-Aid Measures

In the event of exposure to this compound, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal:

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

    • Do not discharge to sewer systems.[1]

  • Container Disposal:

    • Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]

    • Controlled incineration with flue gas scrubbing is possible for combustible packaging materials.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from preparation to disposal.

LotusineHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Safety Goggles - Gloves - Impervious Clothing A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Measure this compound (Avoid Dust/Aerosol Formation) C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F G Remove and Dispose of PPE Properly F->G H Collect this compound Waste in a Suitable, Closed Container G->H I Dispose of Waste via Licensed Chemical Destruction Plant or Controlled Incineration H->I

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.